molecular formula C7H4ClNO B1589066 2-Chloro-5-hydroxybenzonitrile CAS No. 188774-56-3

2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066
CAS No.: 188774-56-3
M. Wt: 153.56 g/mol
InChI Key: KGPMBYRSXTTZLG-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPMBYRSXTTZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447064
Record name 2-Chloro-5-hydroxybenzonitrile
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Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188774-56-3
Record name 2-Chloro-5-hydroxybenzonitrile
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Record name 2-chloro-5-hydroxybenzonitrile
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Foundational & Exploratory

2-Chloro-5-hydroxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique trifunctional structure—featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring—renders it a versatile synthetic building block for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic pathways based on established organic chemistry principles, explores its chemical reactivity, and outlines its potential applications in research and drug development. Furthermore, it consolidates critical safety and handling information to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this valuable chemical intermediate.

Chemical Identity and Structure

This compound is systematically named according to IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS Registry Number, molecular formula, and structure.

  • IUPAC Name : this compound[1]

  • Synonyms : 4-Chloro-3-cyanophenol, Benzonitrile, 2-chloro-5-hydroxy-[2]

  • CAS Registry Number : 188774-56-3[1][3]

  • Molecular Formula : C₇H₄ClNO[1][4][5]

  • Molecular Weight : 153.56 g/mol [1]

The molecule consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a chlorine atom (-Cl), and at position 5 with a hydroxyl group (-OH).

Caption: 2D Structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[4][6] Its solubility is low in water but higher in organic solvents such as ethanol and dichloromethane, a characteristic influenced by the polar hydroxyl and nitrile groups and the nonpolar chlorinated aromatic ring.[4][5]

PropertyValueSource(s)
Appearance White or off-white solid[4][6]
Molecular Weight 153.56 g/mol [1]
Boiling Point 303.1 ± 27.0 °C at 760 mmHg[2]
Flash Point 137.1 ± 23.7 °C[2]
Density 1.41 ± 0.1 g/cm³[2]
Solubility in Water Low solubility[4]
Solubility (Organic) Soluble in ethanol, dichloromethane[4][5]

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in readily available literature, a plausible and efficient pathway can be designed based on well-established transformations in organic chemistry. A logical approach involves the Sandmeyer reaction starting from a suitably substituted aniline, a cornerstone of aromatic chemistry for introducing a nitrile group.

Proposed Synthetic Workflow: Sandmeyer Reaction

The synthesis can be envisioned starting from 2-chloro-5-aminophenol. This precursor contains the required chloro and hydroxyl functionalities in the correct orientation. The amino group can be converted to a nitrile group in a two-step sequence.

Step 1: Diazotization of 2-Chloro-5-aminophenol The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction) The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), yielding the final product, this compound.

Synthesis_Workflow start 2-Chloro-5-aminophenol (Starting Material) step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Aryl Diazonium Salt (Intermediate) step1->intermediate step2 Sandmeyer Reaction (CuCN) intermediate->step2 product This compound (Final Product) step2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A General Approach
  • Reaction Setup : A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel is charged with 2-chloro-5-aminophenol and aqueous hydrochloric acid. The mixture is cooled to 0–5 °C with constant stirring.

  • Diazotization : An aqueous solution of sodium nitrite is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction is monitored for the disappearance of the starting amine.

  • Sandmeyer Reaction : In a separate vessel, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Isolation : The reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure to yield the crude product. Final purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups and their interplay. The benzene ring is electron-rich due to the activating, ortho-, para-directing hydroxyl group, but this is tempered by the deactivating, meta-directing effects of the nitrile and chloro groups.

  • Hydroxyl Group : The phenolic -OH group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation or O-acylation to produce ethers and esters, respectively.

  • Nitrile Group : The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-chloro-5-hydroxybenzoic acid) or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group).

  • Aromatic Ring : The ring is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents are crucial. The powerful ortho-, para-directing -OH group will primarily direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 4 is sterically less hindered. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions, a reaction facilitated by the electron-withdrawing nitrile group.

Caption: Key reactive sites on this compound.

Applications in Research and Development

As a multifunctional building block, this compound is a valuable starting material for synthesizing target molecules in several research areas.[5]

  • Pharmaceutical Synthesis : The compound serves as a scaffold for constructing more complex heterocyclic systems or molecules with potential biological activity. The nitrile can be a precursor to tetrazoles, a common bioisostere for carboxylic acids in drug design. The phenolic hydroxyl allows for the introduction of ether linkages, which are prevalent in many active pharmaceutical ingredients (APIs). Aromatic nitriles, in general, are crucial intermediates for pharmacologically important compounds like neuroleptics and sedatives.[7]

  • Agrochemicals : Substituted benzonitriles are frequently used in the development of new herbicides and pesticides. The specific substitution pattern of this compound offers a unique starting point for creating novel active ingredients.

  • Materials Science : The rigid aromatic structure and reactive functional groups make it a candidate for incorporation into polymers or functional dyes, where properties like thermal stability and light absorption can be fine-tuned.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Identification
Hazard ClassStatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Acute Toxicity, Dermal H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation H332: Harmful if inhaledWarning
STOT, Single Exposure H335: May cause respiratory irritationWarning
(Source: PubChem)[1]
Recommended Handling Procedures
  • Engineering Controls : Use only in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[8][9]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[9]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][8]

  • First Aid :

    • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

    • If on Skin : Wash with plenty of soap and water. Remove contaminated clothing.[9][10]

    • If Inhaled : Move person to fresh air.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxybenzonitrile from 5-chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the one-pot synthesis of 2-Chloro-5-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the readily available starting material, 5-chlorosalicylaldehyde. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation. The methodology detailed herein focuses on the direct conversion of the aldehyde to a nitrile via an in-situ generated aldoxime intermediate, a robust and efficient strategy that avoids the use of highly toxic cyanide reagents.[1][2]

Introduction: Strategic Importance of this compound

This compound is a substituted aromatic nitrile featuring chloro, hydroxyl, and cyano functional groups. This unique combination makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. The nitrile group can be readily transformed into other functionalities such as amines, carboxylic acids, amides, and tetrazoles, providing a gateway to a diverse range of chemical structures.[1][3] The direct synthesis from 5-chlorosalicylaldehyde represents an economical and straightforward route to this important compound.

The Chemical Transformation: From Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. The most direct and widely adopted method, and the one detailed in this guide, involves a two-stage process that can be conveniently performed in a single reaction vessel (a "one-pot" synthesis).

  • Oximation: The aldehyde functional group of 5-chlorosalicylaldehyde first reacts with hydroxylamine (typically from hydroxylamine hydrochloride) to form an intermediate known as an aldoxime.

  • Dehydration: The aldoxime intermediate is then dehydrated, eliminating a molecule of water to form the final nitrile product.

This one-pot approach is advantageous as it avoids the need to isolate the often unstable aldoxime intermediate, streamlining the process and typically improving overall yield.

Reaction Mechanism

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

Part A: Aldoxime Formation

The first stage is the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde. The reaction is initiated by the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon. This is followed by proton transfers to form a carbinolamine intermediate, which then eliminates water to yield the 5-chloro-2-hydroxybenzaldoxime.

Caption: Stage 1: Formation of the aldoxime intermediate.

Part B: Dehydration to the Nitrile

The dehydration of the aldoxime is the rate-determining step and typically requires energy input (heat) or a catalyst.[4] In an acidic medium, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water). A subsequent elimination of this water molecule and a proton from the carbon atom leads to the formation of the carbon-nitrogen triple bond characteristic of a nitrile.[5] Solvents like DMF or DMSO can facilitate this dehydration at elevated temperatures.[1][6]

Caption: Stage 2: Dehydration of the aldoxime to the final nitrile.

Experimental Protocol

This protocol describes a reliable one-pot synthesis adaptable for typical laboratory scales.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
5-Chlorosalicylaldehyde156.57635-93-8White to yellow solid.[7]
Hydroxylamine Hydrochloride69.495470-11-1White crystalline solid, moisture sensitive.
Dimethylformamide (DMF)73.0968-12-2High-boiling polar aprotic solvent.
Ethyl Acetate (EtOAc)88.11141-78-6Extraction solvent.
Anhydrous Sodium Sulfate142.047757-82-6Drying agent.
Deionized Water18.027732-18-5Used for work-up.

Step-by-Step Procedure

G A 1. Setup & Reagent Addition - Charge flask with 5-chlorosalicylaldehyde and DMF. - Add hydroxylamine hydrochloride. B 2. Reaction - Heat mixture to 110-120 °C. - Stir under reflux for 3-5 hours. A->B C 3. Monitoring - Track reaction progress via TLC. B->C D 4. Work-up - Cool to room temp. - Pour into ice-water. - Extract with ethyl acetate. C->D Upon completion E 5. Purification - Wash organic layer with water/brine. - Dry over Na₂SO₄. D->E F 6. Isolation - Filter drying agent. - Evaporate solvent under reduced pressure. E->F G 7. Final Purification - Purify crude solid via column chromatography or recrystallization. F->G

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1.0 eq) in dimethylformamide (DMF, approx. 5-10 mL per gram of aldehyde).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 - 1.2 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 3-5 hours.[1] The reaction should be carried out in a well-ventilated fume hood.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system or by recrystallization to afford the final product as a solid.[8]

Reaction Parameters & Expected Outcome
ParameterRecommended ValueRationale / Notes
Molar Ratio (Aldehyde:NH₂OH·HCl)1 : 1.1A slight excess of hydroxylamine ensures complete conversion of the aldehyde.
SolventDMF or DMSOHigh boiling point is necessary to drive the dehydration step.[1][6]
Temperature110 - 120 °CProvides sufficient energy for the dehydration of the intermediate oxime.[1]
Reaction Time3 - 5 hoursVaries based on scale. Monitor by TLC for optimal results.
Expected Yield80 - 95%Yield is dependent on the purity of starting materials and purification efficiency.

Scientific Insights and Trustworthiness

  • Causality of Reagent Choice: Hydroxylamine hydrochloride is the reagent of choice as it is a stable, crystalline solid, making it easier to handle than free hydroxylamine, which is unstable.[2] The hydrochloride is neutralized in situ or the reaction is driven forward by the reaction conditions.

  • The Role of the Solvent: High-boiling polar aprotic solvents like DMF or NMP are crucial.[1] They effectively solvate the intermediates and provide the high temperature required for the uncatalyzed dehydration of the aldoxime. Solvent-free methods have also been reported, which can be more atom-efficient but may require higher temperatures.[4]

  • Self-Validating Protocol: The progress of this reaction is easily validated. The disappearance of the aldehyde and the appearance of the nitrile product can be tracked by TLC. Furthermore, the final product can be characterized by standard analytical techniques such as ¹H NMR, IR spectroscopy (a strong C≡N stretch appears around 2220-2240 cm⁻¹), and mass spectrometry to confirm its identity and purity.

Safety and Handling

  • 5-Chlorosalicylaldehyde: May cause skin, eye, and respiratory irritation.

  • This compound: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[9][10]

  • Dimethylformamide (DMF): A skin and eye irritant. Handle in a fume hood.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

References

2-Chloro-5-hydroxybenzonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a synthetically versatile nitrile group, a reactive phenolic hydroxyl, and a halogenated site amenable to cross-coupling and substitution, renders it a valuable building block for complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, plausible synthetic routes, chemical reactivity, and potential applications, with a particular focus on its role as a key intermediate in drug discovery programs. All protocols and mechanistic discussions are presented with a rationale grounded in established chemical principles to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic nitrile. The strategic placement of the chloro, hydroxyl, and cyano groups on the benzene ring dictates its unique chemical behavior and synthetic utility.

1.1. Chemical Identifiers and Formula

The fundamental identifiers for this compound are crucial for sourcing and regulatory compliance.[1]

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 188774-56-3[1]
Molecular Formula C₇H₄ClNO[1][2][3]
Molecular Weight 153.56 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1O)C#N)Cl[1]
InChI Key KGPMBYRSXTTZLG-UHFFFAOYSA-N[1]

1.2. Physicochemical Characteristics

These properties are essential for planning reactions, purification, and formulation.

PropertyDescriptionSource
Appearance Typically a white to off-white solid.[2]
Solubility Low solubility in water. Soluble in organic solvents such as ethanol and dichloromethane.[2]

1.3. Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

While multiple synthetic routes to hydroxybenzonitriles exist, a highly plausible and scalable laboratory synthesis for this specific isomer starts from the corresponding aldehyde, 2-chloro-5-hydroxybenzaldehyde. This two-step approach involves the formation of an aldoxime intermediate followed by its dehydration.

G start 2-Chloro-5-hydroxybenzaldehyde step1 Step 1: Oximation Reagents: NH2OH·HCl, Base (e.g., NaOAc) Solvent: EtOH/H2O start->step1 intermediate 2-Chloro-5-hydroxybenzaldehyde Oxime step1->intermediate step2 Step 2: Dehydration Reagent: Acetic Anhydride (Ac2O) or SOCl2 Conditions: Reflux intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow.

2.1. Experimental Protocol: Synthesis from 2-Chloro-5-hydroxybenzaldehyde

This protocol is a self-validating system; the progress of each step can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting material before proceeding.

Step 1: Oximation of 2-Chloro-5-hydroxybenzaldehyde

  • Causality: The reaction converts the aldehyde functional group into an oxime. Hydroxylamine hydrochloride is the source of hydroxylamine, and a mild base like sodium acetate is used to liberate the free hydroxylamine in situ and neutralize the HCl byproduct. An alcohol/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.

  • Methodology:

    • In a round-bottom flask, dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

    • Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the starting aldehyde spot has disappeared.

    • Once complete, cool the reaction mixture and add cold water to precipitate the oxime product.

    • Filter the solid, wash with cold water, and dry under vacuum. The crude 2-chloro-5-hydroxybenzaldehyde oxime is typically of sufficient purity for the next step.

Step 2: Dehydration of the Aldoxime Intermediate

  • Causality: Acetic anhydride is an effective and common dehydrating agent that converts the oxime into a nitrile by eliminating a molecule of water. The reaction is typically run at reflux to provide the necessary activation energy.

  • Methodology:

    • Place the dried 2-chloro-5-hydroxybenzaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of acetic anhydride (5-10 eq), which acts as both the reagent and solvent.

    • Heat the mixture to reflux (approx. 140 °C) and maintain for 1-3 hours.

    • Monitor the reaction by TLC for the disappearance of the oxime.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Chemical Reactivity and Derivatization

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, allowing for selective transformations.

3.1. Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic phenoxide, which is a cornerstone of Williamson ether synthesis. This reaction is fundamental for introducing diverse side chains in drug development.

Williamson_Ether_Synthesis Substrate This compound Base K2CO3 (Base) in DMF Substrate->Base Deprotonation Intermediate Potassium 2-chloro-5-cyanophenoxide (Nucleophile) Base->Intermediate Electrophile R-X (Alkyl Halide) Electrophile Intermediate->Electrophile SN2 Attack Product O-Alkyl Ether Product Electrophile->Product Byproduct KX (Salt) Electrophile->Byproduct

Caption: Mechanism of O-alkylation.

Protocol: Synthesis of 2-Chloro-5-(alkoxy)benzonitrile

  • Causality: A moderately weak base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions like hydrolysis of the nitrile. A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide, and has a high boiling point, allowing for elevated reaction temperatures. The protocol is adapted from a similar transformation of 2-hydroxybenzonitrile.[4]

  • Methodology:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture and pour it into ice water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude ether by silica gel column chromatography.

3.2. Reactions at the Chloro Group: Cross-Coupling

The chloro-substituent makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are among the most powerful tools in modern medicinal chemistry for constructing C-C, C-N, and C-O bonds. The use of related isomers like 2-chloro-4-hydroxybenzonitrile in Suzuki couplings highlights this application's importance.[5]

Suzuki_Workflow ArylHalide This compound (Aryl Halide Partner) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) ArylHalide->Catalyst BoronicAcid R-B(OH)2 (Boronic Acid Partner) BoronicAcid->Catalyst Product Coupled Biaryl Product (New C-C Bond) Catalyst->Product Catalytic Cycle

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

3.3. Reactions of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be converted into other key moieties.

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-chloro-5-hydroxybenzoic acid), a useful precursor for amides and esters.

  • Reduction: The nitrile can be reduced to a primary amine ( (2-chloro-5-hydroxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule, which is often desirable for drug candidates.

Spectroscopic Characterization (Predicted)

While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

SpectroscopyPredicted FeaturesRationale
¹H NMR - 3 signals in the aromatic region (δ 6.8-7.5 ppm), likely appearing as doublets and a doublet of doublets. - 1 broad singlet for the phenolic -OH proton (variable shift, δ 5-10 ppm), which will disappear upon D₂O exchange.The three aromatic protons are in distinct chemical environments. The phenolic proton is exchangeable and its signal is often broad.
¹³C NMR - 7 distinct signals. - Aromatic carbons from δ ~110-160 ppm. - Nitrile carbon (C≡N) at δ ~115-120 ppm. - Carbon attached to -OH (C-O) will be downfield (~155 ppm). - Carbon attached to -Cl (C-Cl) will also be downfield (~130 ppm).All seven carbons are chemically non-equivalent. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
IR (Infrared) - Sharp, medium intensity C≡N stretch at ~2220-2240 cm⁻¹. - Broad O-H stretch at ~3200-3600 cm⁻¹. - C-Cl stretch in the fingerprint region at ~700-800 cm⁻¹. - C=C aromatic ring stretches at ~1450-1600 cm⁻¹.These are highly characteristic absorption frequencies for the respective functional groups. The nitrile stretch is particularly diagnostic.
Mass Spec (MS) - A molecular ion [M]⁺ peak and a prominent [M+2]⁺ peak in an approximate 3:1 intensity ratio.This isotopic pattern is the definitive signature for a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Applications in Medicinal Chemistry and Drug Development

This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value pharmaceutical compounds. Halogenated aromatic compounds are prevalent in approved drugs, with chlorine-containing molecules playing a major role.

The true power of this intermediate lies in its ability to serve as a scaffold for combinatorial library synthesis. By leveraging the three distinct reactive sites, chemists can rapidly generate a diverse array of derivatives for biological screening:

  • Site 1 (Hydroxyl): A library of ethers or esters can be created via O-alkylation or O-acylation to probe interactions with hydrophobic pockets or hydrogen bond acceptors in a biological target.

  • Site 2 (Chloro): A second dimension of diversity can be introduced via palladium-catalyzed cross-coupling reactions, attaching various aryl, heteroaryl, or alkyl groups. This is a key strategy for modulating properties like potency, selectivity, and pharmacokinetics.[5]

  • Site 3 (Nitrile): The nitrile can be retained as a polar, hydrogen bond accepting group or it can be transformed late-stage into an amine or carboxylic acid to introduce basic or acidic handles for salt formation or further derivatization.

This multi-faceted reactivity makes the scaffold particularly valuable for developing inhibitors for targets like kinases, proteases, and nuclear receptors, where complex, multi-point interactions are required for high-affinity binding.[9]

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is imperative for laboratory safety.

6.1. GHS Hazard Identification [1]

Hazard ClassStatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
STOT SE 3H335: May cause respiratory irritationWarning

6.2. Handling and Storage Recommendations [2]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a highly functionalized and synthetically tractable intermediate. Its value in a research and development setting is defined by the orthogonal reactivity of its functional groups, which allows for controlled, stepwise derivatization. By providing a robust scaffold for the introduction of chemical diversity, it serves as an important tool for medicinal chemists aiming to develop novel therapeutics. This guide has outlined its fundamental properties, provided reliable and reasoned protocols for its synthesis and reaction, and contextualized its importance within the broader field of drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 2-Chloro-5-hydroxybenzonitrile (CAS No. 188774-56-3). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers an in-depth examination of the compound's characteristics, grounded in the principles of physical organic chemistry, and provides detailed, field-proven protocols for empirical validation. By explaining the causality behind its properties and the rationale for experimental design, this guide serves as a practical and authoritative resource for the effective application of this versatile chemical intermediate.

Introduction: A Multifunctional Synthetic Building Block

This compound is a trifunctional aromatic compound featuring a nitrile, a hydroxyl, and a chloro substituent. This unique arrangement of electron-withdrawing and electron-donating groups on a benzene scaffold makes it a valuable and versatile precursor in synthetic organic chemistry. Its functional groups offer multiple reaction sites, enabling the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

A thorough understanding of its physical properties is paramount for its effective use. Properties such as solubility dictate the choice of reaction solvents and purification methods, while the melting point serves as a critical indicator of purity. The spectroscopic profile (NMR, IR, MS) is the definitive fingerprint for structural confirmation and quality control. This guide provides a detailed exploration of these essential characteristics.

Core Physicochemical Properties

The physical state, solubility, and thermal properties of this compound are a direct consequence of its molecular structure. The interplay between the polar hydroxyl and nitrile groups and the nonpolar chlorinated aromatic ring governs its behavior.

Structure-Property Relationships

The physical characteristics of this compound are best understood by considering the contribution of each functional group:

  • Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, which typically increases melting point and aqueous solubility.

  • Nitrile Group (-C≡N): The strong dipole moment of the nitrile group contributes to the molecule's overall polarity and can engage in dipole-dipole interactions, often leading to higher melting and boiling points compared to non-nitrile analogues[1].

  • Benzene Ring: The aromatic ring provides a rigid, planar core and contributes to van der Waals forces, favoring a solid state.

  • Chloro Group (-Cl): As an electronegative substituent, it adds to the molecular weight and polarity, influencing intermolecular forces and reactivity[2].

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// Functional Groups OH [label="Hydroxyl (-OH)", fillcolor="#34A853", pos="-2.5,1.5!"]; CN [label="Nitrile (-C≡N)", fillcolor="#FBBC05", pos="2.5,1.5!"]; Ring [label="Aromatic Ring", fillcolor="#5F6368", pos="-2.5,-1.5!"]; Cl [label="Chloro (-Cl)", fillcolor="#EA4335", pos="2.5,-1.5!"];

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// Edges Compound -- OH [label=" H-Bond Donor/\nAcceptor"]; Compound -- CN [label=" Strong Dipole"]; Compound -- Ring [label=" Rigidity & π-Stacking"]; Compound -- Cl [label=" Electronegativity\n& Molecular Weight"];

OH -- MP; CN -- Sol; CN -- BP; Ring -- State; Cl -- BP; } enddot Caption: Influence of functional groups on physical properties.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that while some data are derived from supplier technical sheets, specific experimental values for properties like melting and boiling points are not widely published and may be based on computational predictions.

PropertyValueSource(s)
CAS Number 188774-56-3[3][4]
Molecular Formula C₇H₄ClNO[3][4]
Molecular Weight 153.57 g/mol [3][4]
Appearance White to off-white solid/powder[5]
Melting Point Data not widely available in literature[5]
Boiling Point 303.1 ± 27.0 °C (Predicted)[6]
Density 1.41 ± 0.1 g/cm³ (Predicted)[6]
Solubility Low in water; Soluble in ethanol, dichloromethane[5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a complete set of experimentally verified spectra is not publicly available, a robust predicted profile can be constructed based on fundamental principles and data from analogous structures. A Certificate of Analysis for a commercial sample confirms its ¹H NMR spectrum is consistent with the proposed structure[7].

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

  • Aromatic Protons (δ 6.9-7.5 ppm): The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group (-OH) is ortho, para-directing and activating, while the chloro (-Cl) and nitrile (-CN) groups are deactivating.

    • The proton ortho to the hydroxyl group (at C6) is expected to be the most upfield.

    • The proton ortho to the chloro group (at C3) will be downfield.

    • The proton between the hydroxyl and chloro groups (at C4) will also be shifted downfield.

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 5-10 ppm, whose position is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 7 distinct signals.

  • Nitrile Carbon (-C≡N): Expected around δ 117-120 ppm.

  • Aromatic Carbons (δ 110-160 ppm):

    • C5 (bearing -OH): The most downfield aromatic carbon due to the direct attachment of the electronegative oxygen atom, likely > δ 155 ppm.

    • C2 (bearing -Cl): Shifted downfield by the chloro group, expected around δ 130-135 ppm.

    • C1 (bearing -CN): This quaternary carbon will be significantly upfield, often near δ 110-115 ppm, a characteristic shift for ipso-carbons attached to a nitrile group.

    • C3, C4, C6: These protonated carbons will appear in the typical aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

  • C≡N Stretch: A sharp, intense absorption band in the range of 2220-2240 cm⁻¹. The intensity and position of this peak are highly characteristic and a key identifier for the nitrile functionality[8].

  • C=C Aromatic Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the phenolic C-O bond.

  • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹.

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

  • Molecular Ion (M⁺): A prominent peak at m/z = 153. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 155, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl[3]. This isotopic pattern is a crucial diagnostic feature.

  • Key Fragments: Fragmentation would likely involve the loss of HCN (m/z = 126/128) or CO (m/z = 125/127).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all physical and spectroscopic data must be verifiable through standardized experimental protocols. The following section details the methodologies for determining the key properties of this compound.

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Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C), whereas impurities depress and broaden this range[9]. This protocol uses the capillary method for its accuracy and small sample requirement.

Methodology:

  • Sample Preparation: Place a small amount (5-10 mg) of dry this compound powder on a clean, dry watch glass.

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved[10].

  • Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated digital melting point apparatus.

  • Measurement:

    • Rapid Determination: Heat the block rapidly (10-20°C/min) to find an approximate melting temperature. Allow the apparatus to cool.

    • Accurate Determination: Using a new sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute[9].

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Protocol: Equilibrium Solubility Determination

Causality: This protocol determines the thermodynamic (equilibrium) solubility, which is the true saturation point of the compound in a solvent system after sufficient time. This is more accurate than kinetic solubility for understanding formulation and bioavailability potential[11][12]. The "shake-flask" method is the gold standard[12].

Methodology:

  • System Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached[8].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid material is disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Discard the first few drops of filtrate to avoid errors from filter adsorption.

  • Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound. The resulting concentration is the equilibrium solubility.

Protocol: Spectroscopic Sample Preparation and Analysis

Causality: Proper sample preparation is critical to obtaining high-quality, reproducible spectroscopic data. For NMR, the sample must be fully dissolved in a deuterated solvent and free of particulate matter to ensure sharp, well-resolved signals[13]. For IR, the sample must be appropriately diluted in an IR-transparent matrix to avoid signal saturation[14].

Methodologies:

  • NMR Sample Preparation (¹H and ¹³C):

    • Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Vortex until the solid is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any dust or particulates[4].

    • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

  • FT-IR Sample Preparation (Solid State):

    • Attenuated Total Reflectance (ATR): This is the preferred method due to minimal sample preparation. Place a small amount of the neat powder directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact and collect the spectrum.

    • Potassium Bromide (KBr) Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press. Place the pellet in the spectrometer's sample holder to acquire the spectrum.

  • Mass Spectrometry (MS) Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • For analysis, the solution can be directly infused into the ion source (e.g., Electrospray Ionization - ESI) or injected into a Gas Chromatograph (for EI) or Liquid Chromatograph (for ESI) coupled to the mass spectrometer.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Adherence to established safety protocols is essential to mitigate risk.

  • Hazard Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

    • Harmful if swallowed (Acute Toxicity, Oral)[3].

    • Harmful in contact with skin (Acute Toxicity, Dermal)[3].

    • Harmful if inhaled (Acute Toxicity, Inhalation)[3].

    • Causes skin irritation[3].

    • Causes serious eye irritation[3].

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases[5].

Conclusion

This compound is a compound whose physical properties are logically dictated by its multifunctional chemical structure. Its character as a solid with limited aqueous solubility but good solubility in organic solvents, combined with a distinct spectroscopic fingerprint, defines its profile for synthetic applications. While some experimental data points like a precise melting point require further publication, its properties can be reliably predicted and validated using the standardized, causality-driven protocols outlined in this guide. This comprehensive understanding is fundamental for any scientist aiming to leverage this versatile building block for the synthesis of novel and valuable molecules.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a building block for pharmaceutical and agrochemical agents.[1] Its utility in these applications is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will delve into the physicochemical properties of the molecule that dictate its solubility, explore the theoretical principles of solute-solvent interactions, and present a robust, field-proven protocol for the experimental determination of its solubility. While extensive quantitative, temperature-dependent solubility data is not widely documented in public literature, this guide synthesizes available qualitative information and establishes a framework for its precise measurement, empowering researchers to optimize reaction conditions, purification processes, and formulation strategies.

Understanding this compound: A Molecular Perspective

To comprehend the solubility of this compound (CAS No: 188774-56-3), one must first appreciate its molecular architecture.[2][3] The molecule, with the chemical formula C₇H₄ClNO, consists of a benzene ring substituted with three key functional groups: a chloro (-Cl) group, a hydroxyl (-OH) group, and a nitrile (-C≡N) group.[1][4]

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar, protic solvents.[1]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. It significantly contributes to the molecule's overall polarity.[1]

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.[5]

The interplay of these distinct functionalities results in a nuanced solubility profile, where the molecule is generally soluble in polar organic solvents but exhibits low solubility in water.[6][7]

Diagram: Molecular Structure of this compound

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis & Calculation prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant T (e.g., 24-72h) with agitation prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter immediately (0.22 µm) samp2->samp3 ana1 Accurately dilute filtered sample samp3->ana1 ana2 Quantify concentration (e.g., HPLC-UV) ana1->ana2 ana3 Calculate solubility (Concentration x Dilution Factor) ana2->ana3

References

spectroscopic data for 2-Chloro-5-hydroxybenzonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 2-Chloro-5-hydroxybenzonitrile

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO.[1][2] It serves as a valuable building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[2] A precise understanding of its molecular structure is paramount for its effective utilization. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies, data interpretation, and underlying scientific principles are detailed to provide a robust resource for researchers and development professionals.

Molecular Structure and Analysis Overview

The structural integrity of a synthetic intermediate is the foundation of any successful multi-step synthesis. Spectroscopic analysis provides a non-destructive means to verify this structure. For this compound, each technique offers unique insights:

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.

  • IR Spectroscopy identifies the key functional groups present—the hydroxyl (-OH) and nitrile (-C≡N) groups in this case.

  • Mass Spectrometry determines the compound's exact molecular weight and provides clues to its structure through controlled fragmentation.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see signals for the three aromatic protons and the single hydroxyl proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3] Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals.

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to H-3, H-4, and H-6.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.5 - 7.6Doublet (d)J ≈ 2-3 Hz (meta coupling)
H-4~7.3 - 7.4Doublet of Doublets (dd)J ≈ 8-9 Hz (ortho), 2-3 Hz (meta)
H-3~7.1 - 7.2Doublet (d)J ≈ 8-9 Hz (ortho coupling)
-OHVariable (broad singlet)Broad Singlet (br s)N/A
  • Causality of Shifts & Splitting:

    • H-6: Is ortho to the electron-withdrawing cyano group and meta to the electron-donating hydroxyl group. It will show only a small meta-coupling to H-4.

    • H-4: Is ortho to the hydroxyl group and meta to both the chlorine and cyano groups. It will be split by H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.

    • H-3: Is ortho to the chlorine atom and adjacent to H-4, leading to a doublet due to ortho-coupling.

    • -OH Proton: The chemical shift is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically non-equivalent carbons and provides information about their hybridization and electronic environment. For this compound, seven distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires a higher concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the proton frequency) spectrometer using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

  • Data Processing: Process the FID similarly to the ¹H spectrum.

Data Interpretation and Predicted Spectrum

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5 (-OH)~155 - 160Aromatic carbon attached to oxygen, strongly deshielded.
C1 (-Cl)~135 - 140Aromatic carbon attached to chlorine.
C3, C4, C6~115 - 130Aromatic CH carbons, shifts influenced by substituents.
C2 (-CN)~105 - 110Quaternary carbon ortho to two electron-withdrawing groups.
C7 (-C≡N)~117 - 120Nitrile carbon, characteristic chemical shift.
  • Trustworthiness through Self-Validation: The number of observed peaks (seven) immediately validates the presence of seven unique carbon environments, consistent with the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments of the three CH carbons in the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This method is fast and requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[4] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded first and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups in the molecule.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3500 - 3200O-H StretchHydroxyl (-OH)Strong, broad band
3100 - 3000C-H StretchAromaticMedium, sharp peaks
2240 - 2220C≡N StretchNitrile (-C≡N)Medium to strong, sharp peak[5]
1600 - 1450C=C StretchAromatic RingMultiple medium to strong peaks
1260 - 1000C-O StretchPhenolicStrong peak
800 - 600C-Cl StretchAryl HalideMedium to strong peak
  • Expertise in Interpretation: The presence of a sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[5] Simultaneously, a broad absorption band above 3200 cm⁻¹ confirms the hydroxyl group. The combination of these two features, along with aromatic and C-Cl absorptions, provides a highly reliable confirmation of the structure.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. In its most common form, Electron Ionization (EI), it also generates a reproducible fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

  • Molecular Ion (M⁺•): The molecular weight of this compound is 153.56 g/mol .[1] The monoisotopic mass is 152.998 Da.[1] A key feature will be the isotopic pattern of chlorine. We expect to see two peaks for the molecular ion:

    • M⁺• peak at m/z ≈ 153 (corresponding to the ³⁵Cl isotope)

    • M+2 peak at m/z ≈ 155 (corresponding to the ³⁷Cl isotope)

    • The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways.

G M [C₇H₄ClNO]⁺• m/z = 153/155 M_minus_HCN [C₆H₄ClO]⁺• m/z = 126/128 M->M_minus_HCN - HCN M_minus_Cl [C₇H₄NO]⁺ m/z = 118 M->M_minus_Cl - Cl• M_minus_HCN->M_minus_Cl - Cl• M_minus_CO [C₆H₄ClN]⁺• m/z = 125/127 M_minus_HCN->M_minus_CO - CO

Caption: Plausible EI-MS fragmentation pathway for this compound.

Summary of Expected Mass Spectrum Data

m/z ValueProposed FragmentNotes
153 / 155[M]⁺•Molecular ion, showing the 3:1 chlorine isotope pattern.
125 / 127[M - CO]⁺•Loss of carbon monoxide from the phenolic ring.
118[M - Cl]⁺Loss of a chlorine radical.
90[M - Cl - CO]⁺Subsequent loss of CO after loss of Cl.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides an unambiguous structural determination of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy provides definitive evidence for the presence of the critical hydroxyl and nitrile functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition, while the fragmentation pattern and characteristic chlorine isotope signature provide further validation of the molecular structure. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control and reaction monitoring in any research or development setting.

References

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxybenzonitrile is a versatile substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique trifunctional molecular architecture, featuring a nitrile group, a hydroxyl group, and a chlorine atom, makes it a valuable intermediate in the preparation of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications, particularly in the development of pharmaceuticals and agrochemicals. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction and Historical Context

While a singular moment of "discovery" for this compound is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader exploration of substituted benzonitriles in the late 19th and early 20th centuries. The parent molecule, benzonitrile, was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate. This foundational work paved the way for systematic investigations into the synthesis and reactivity of various benzonitrile derivatives.

The functionalization of the benzene ring with electron-withdrawing and electron-donating groups, such as chloro and hydroxyl moieties, was a natural progression in the field of organic synthesis. These substitutions were found to significantly influence the chemical properties and reactivity of the benzonitrile core, opening up new avenues for the construction of complex organic molecules. The development of synthetic methodologies for introducing chloro and hydroxyl groups onto aromatic rings, therefore, laid the groundwork for the eventual synthesis of compounds like this compound. Its utility as a building block in medicinal chemistry has become more apparent in recent decades with the increasing demand for novel heterocyclic scaffolds in drug discovery programs.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white or off-white crystalline powder[1]. It is characterized by the presence of a nitrile (-C≡N) group, a hydroxyl (-OH) group, and a chlorine (-Cl) atom attached to a benzene ring[2]. The interplay of these functional groups dictates its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₇H₄ClNOPubChem[3]
Molecular Weight 153.57 g/mol PubChem[3]
CAS Number 188774-56-3CymitQuimica[2]
Appearance White to off-white solidMethylamine Supplier[1]
Solubility Low solubility in water; Soluble in organic solvents like ethanol and dichloromethaneMethylamine Supplier[1]

The hydroxyl group can participate in hydrogen bonding, which influences its melting point and solubility[2]. The electron-withdrawing nature of both the nitrile and chloro groups affects the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the conversion of 5-chlorosalicylaldehyde. This multi-step process leverages well-established organic reactions.

Synthesis from 5-Chlorosalicylaldehyde

A key synthetic pathway to this compound starts from the readily available 5-chlorosalicylaldehyde. This process typically involves two main steps: oximation followed by dehydration.

Synthesis_from_5_Chlorosalicylaldehyde Start 5-Chlorosalicylaldehyde Step1 Oximation (Hydroxylamine) Start->Step1 Intermediate 5-Chlorosalicylaldoxime Step1->Intermediate Step2 Dehydration (e.g., Acetic Anhydride) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow from 5-Chlorosalicylaldehyde.

Step 1: Oximation of 5-Chlorosalicylaldehyde

The first step is the conversion of the aldehyde functional group of 5-chlorosalicylaldehyde into an oxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

  • Dissolve 5-chlorosalicylaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the 5-chlorosalicylaldoxime intermediate can be isolated by precipitation or extraction.

Step 2: Dehydration of 5-Chlorosalicylaldoxime

The second step involves the dehydration of the oxime to the corresponding nitrile. This transformation can be accomplished using a variety of dehydrating agents. A common laboratory method employs acetic anhydride.

Experimental Protocol:

  • Treat the 5-chlorosalicylaldoxime with an excess of acetic anhydride.

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete (monitored by TLC), the excess acetic anhydride is removed under reduced pressure.

  • The resulting product, this compound, is then purified, typically by recrystallization from a suitable solvent like ethanol[4].

The causality behind these experimental choices lies in the fundamental reactivity of the functional groups. The aldehyde readily undergoes condensation with hydroxylamine to form the stable oxime. The subsequent dehydration of the oxime is a classic method for nitrile synthesis, with acetic anhydride being an effective and readily available reagent for this purpose.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the chloro, hydroxyl, and nitrile substituents. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group typically appears in the range of δ 115-125 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The carbon attached to the chlorine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (hydroxyl)Broad band around 3200-3600
C≡N stretch (nitrile)Sharp, medium intensity band around 2220-2260
C=C stretch (aromatic)Peaks in the 1450-1600 region
C-Cl stretchIn the fingerprint region, typically below 800

The broadness of the O-H stretch is due to hydrogen bonding. The sharp C≡N stretch is a highly characteristic feature of nitriles.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 153, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of HCN, CO, or Cl.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules with potential biological activity[5].

Synthesis of Benzofuran Derivatives

A significant application of this compound is in the synthesis of substituted benzofurans. Benzofuran scaffolds are present in numerous natural products and have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[3][4][6][7].

Benzofuran_Synthesis Start This compound Step1 Reaction with α-haloketone Start->Step1 Intermediate O-alkylated intermediate Step1->Intermediate Step2 Intramolecular cyclization Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: General scheme for benzofuran synthesis.

The synthesis of benzofuran derivatives from this compound typically involves the reaction of the phenolic hydroxyl group with an α-haloketone, followed by an intramolecular cyclization. For instance, reaction with chloroacetone in the presence of a base like potassium carbonate leads to the formation of a benzofuran derivative[4]. These derivatives can then be further modified to produce a library of compounds for biological screening. Studies have shown that benzofuran derivatives synthesized from 5-chloro-2-hydroxybenzonitrile exhibit antibacterial and antifungal activities[4].

Intermediate in Pharmaceutical and Agrochemical Synthesis

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[8][9]. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxyl group can be alkylated or acylated, and the chloro group can be displaced via nucleophilic aromatic substitution, although this often requires harsh conditions or activation by other groups. These transformations allow for the introduction of diverse functionalities and the construction of complex molecular architectures.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled[3]. It can cause skin and eye irritation[3]. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[1]. Keep the container tightly closed to prevent moisture ingress.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its rich functionality allows for a wide range of chemical transformations, providing access to complex molecular scaffolds such as benzofurans. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its importance as a tool for researchers and scientists in the chemical and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 2-Chloro-5-hydroxybenzonitrile (CAS No. 188774-56-3). Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this guide moves beyond mere procedural lists to explain the fundamental causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted aromatic nitrile, a class of compounds widely used as building blocks in organic synthesis. Its reactivity is dictated by the interplay of the nitrile (-CN), hydroxyl (-OH), and chloro (-Cl) functional groups on the benzene ring. Understanding these properties is the first step in a robust risk assessment.

PropertyValueSource
CAS Number 188774-56-3[1][2]
Molecular Formula C₇H₄ClNO[3][4]
Molecular Weight 153.56 g/mol [2][3]
Appearance White to off-white or brown solid/powder[3][5]
Synonyms 5-Hydroxy-2-chlorobenzonitrile[3][4]
Solubility Low solubility in water; soluble in some organic solvents like ethanol and dichloromethane.[3]

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and acute toxicity upon exposure. Unlike aliphatic nitriles, aromatic nitriles like this compound do not readily metabolize to release free cyanide; however, utmost caution is still required due to their inherent toxicity.[6]

2.1 GHS Hazard Summary

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[7]
Acute Toxicity, DermalH312Harmful in contact with skin.[2][7]
Acute Toxicity, InhalationH332Harmful if inhaled.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2][7][8]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][7][8]
Skin SensitizationH317May cause an allergic skin reaction.[5]
Specific Target Organ ToxicityH335May cause respiratory irritation.

2.2 The Causality of Hazard

The toxicity profile stems from its molecular structure. The electrophilic nature of the nitrile group and the presence of a halogenated phenolic ring can lead to adverse interactions with biological macromolecules. Skin and eye irritation are common for chlorinated aromatic compounds. Inhalation of the dust can irritate the entire respiratory tract.[9]

2.3 Risk Assessment Workflow

A dynamic risk assessment is crucial before any experimental work begins. The following workflow should be adopted and documented.

RiskAssessment cluster_planning Phase 1: Planning & Assessment cluster_controls Phase 2: Control Implementation cluster_execution Phase 3: Execution & Review A Identify Hazards (Review SDS: H302, H312, H315, H319) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Quantities & Concentrations Used B->C D Select Engineering Controls (Certified Fume Hood) C->D E Define Administrative Controls (SOPs, Training Records) D->E F Specify Personal Protective Equipment (PPE) E->F G Execute Experiment (Follow SOP) F->G H Monitor & Review (Assess Control Effectiveness) G->H H->A Refine for Next Exp.

Caption: Risk assessment workflow for handling this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative protocols, and appropriate PPE is mandatory.

3.1 Engineering Controls

  • Primary Containment: All handling of this compound powder, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[10][11]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][13]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the risks involved.

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN166 (EU) standards.[8][11] A face shield should be worn in addition to goggles if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[11] Use proper glove removal technique to avoid cross-contamination.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Protective Clothing: For large-scale operations, a complete chemical-resistant suit may be necessary to prevent skin exposure.[11]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter is required.[12][13]

Section 4: Experimental Protocol for Safe Handling

This protocol provides a self-validating workflow for weighing and preparing a solution of this compound.

4.1 Pre-Operation Checklist

  • Confirm the chemical fume hood has a valid certification and the airflow is optimal.

  • Ensure the work area inside the hood is clean and decontaminated.

  • Verify the location of the nearest eyewash station and safety shower.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood.

  • Don the required PPE as specified in Section 3.2.

4.2 Weighing and Dispensing Protocol

  • Place the stock container of this compound in the fume hood.

  • Open the container slowly to prevent aerosolizing the powder.

  • Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat on a balance located inside the hood.

  • Avoid generating dust during the transfer.[8][11] If dust is generated, wait for it to settle before proceeding.

  • Once the desired mass is obtained, securely close the stock container.

  • Proceed with the subsequent experimental steps (e.g., addition to a reaction vessel) within the fume hood.

4.3 Post-Operation Cleanup

  • Carefully clean any residual powder from the spatula and work surface using a solvent-moistened wipe.

  • Dispose of all contaminated materials (weigh boat, wipes, gloves) in a designated hazardous waste container.[11]

  • Wash hands thoroughly with soap and water after removing PPE.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][9] The storage location should be secure and accessible only to authorized personnel.

  • Incompatible Materials: Keep away from the following substances to prevent potentially violent or exothermic reactions:[3][6][8]

    • Strong oxidizing agents

    • Strong bases

    • Strong acids

    • Acid chlorides and anhydrides

Section 6: Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical. All personnel must be trained on these procedures.

6.1 Chemical Exposure Response Flow

EmergencyResponse cluster_assessment Initial Assessment cluster_action Immediate Action cluster_firstaid First Aid Protocol Start Exposure Event Occurs Assess Assess Scene Safety (Is it safe to approach?) Start->Assess Alert Alert Others & Call for Help (Internal Emergency Number / 911) Assess->Alert Remove Remove Victim from Contaminated Area Alert->Remove Decontaminate Begin Decontamination (Remove clothing, Flush area) Remove->Decontaminate Inhaled Inhalation: Move to fresh air. Give artificial respiration if needed. Skin Skin Contact: Wash with soap & water for at least 15 mins. Eyes Eye Contact: Rinse with water for at least 15 mins. Roll eyes. Ingested Ingestion: Rinse mouth. Do NOT induce vomiting. End Seek Immediate Professional Medical Attention Inhaled->End Skin->End Eyes->End Ingested->End

Caption: Decision workflow for responding to a chemical exposure incident.

6.2 Specific First-Aid Measures

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8][14] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth thoroughly with water and have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[8]

6.3 Spill and Fire Management

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[5][8] Evacuate non-essential personnel. Ensure adequate ventilation.[12]

  • Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam as extinguishing media.[8][12] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8] Thermal decomposition can produce hazardous gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[8][15]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containers: Dispose of contaminated materials and unused product in a designated, sealed, and properly labeled hazardous waste container.[11]

  • Regulations: Do not allow the chemical to enter drains or waterways. Disposal must be carried out by a licensed disposal company in accordance with all local, state, and federal regulations.[11]

Section 8: References

  • This compound - Methylamine Supplier. 3

  • SAFETY DATA SHEET (2021-12-24). 8

  • SAFETY DATA SHEET - Sigma-Aldrich (2025-04-30). --INVALID-LINK--

  • This compound | 188774-56-3 - ChemicalBook. 1

  • This compound | C7H4ClNO | CID 10886138 - PubChem. 2

  • SAFETY DATA SHEET (2025-09-06). 5

  • 2-AMINO-5-HYDROXY-BENZONITRILE SDS - ECHEMI. 12

  • 2-Hydroxybenzonitrile SDS - ECHEMI. 10

  • Benzonitrile, 2-chloro-5-hydroxy- | CymitQuimica. 4

  • 2-Chloro Benzonitrile MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. 11

  • 2-Chloro-5-(trifluoromethyl)benzonitrile Safety Data Sheet - Santa Cruz Biotechnology. 6

  • SAFETY DATA SHEET - Sigma-Aldrich (2024-09-06). 9

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. 14

  • 2-Chloro-5-methoxybenzonitrile Safety Data Sheet - Synquest Labs. 15

  • 3-Chloro-5-hydroxybenzonitrile Safety Data Sheet - Apollo Scientific. 16

  • 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem. 7

  • SAFETY DATA SHEET - Fisher Scientific (2024-03-26). 13

References

Methodological & Application

The Versatile Synthon: Application Notes on 2-Chloro-5-hydroxybenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Building Block

2-Chloro-5-hydroxybenzonitrile, a seemingly simple aromatic compound, presents a powerful trifecta of functional groups—a nitrile, a hydroxyl group, and a strategically positioned chlorine atom. This unique arrangement makes it a highly versatile and valuable building block in the arsenal of synthetic organic chemists. Its strategic importance lies in its ability to undergo a variety of selective chemical transformations, enabling the construction of complex molecular architectures found in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution, while the hydroxyl and chloro moieties serve as excellent handles for etherification and cross-coupling reactions, respectively. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

Core Physicochemical Properties

A solid understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 188774-56-3[1]
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol [1]
Appearance Typically a solid, white to off-white
Solubility Soluble in many organic solvents, with low solubility in water.

Key Synthetic Transformations and Protocols

The true power of this compound is realized in its application in a diverse array of synthetic transformations. This section will delve into three cornerstone reactions: the synthesis of benzofuran derivatives, Williamson ether synthesis, and the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Substituted Benzofurans: A Gateway to Bioactive Scaffolds

Benzofuran moieties are prevalent in a vast number of natural products and pharmacologically active compounds. This compound serves as an excellent precursor for the synthesis of substituted benzofurans, typically through a two-step sequence involving O-alkylation followed by an intramolecular cyclization.

Protocol 1: Synthesis of 1-(5-Chloro-3-methylbenzofuran-2-yl)ethanone

This protocol is adapted from a similar synthesis utilizing a related starting material and demonstrates the construction of a benzofuran ring system.[2]

Reaction Scheme:

Benzofuran Synthesis cluster_step1 Step 1 start This compound intermediate 2-(2-Chloro-5-cyanophenoxy)propan-2-one start->intermediate O-Alkylation reagent1 Chloroacetone base K₂CO₃, Acetone product 1-(5-Chloro-3-methylbenzofuran-2-yl)ethanone intermediate->product Intramolecular Cyclization (Thorpe-Ziegler type)

Caption: Synthesis of a substituted benzofuran from this compound.

Materials:

  • This compound

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dry acetone.

  • Reagent Addition: To the stirred suspension, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Cyclization and Isolation: The crude intermediate can often be cyclized by heating in a suitable solvent or by treatment with a base to yield the final benzofuran product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the pure 1-(5-Chloro-3-methylbenzofuran-2-yl)ethanone.

Causality and Insights: The initial O-alkylation is a classic Williamson ether synthesis reaction. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the nitrile group is attacked by the enolate formed from the ketone, leading to the formation of the furan ring. The presence of the chloro group is well-tolerated under these conditions.

Williamson Ether Synthesis: Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of this compound provides a straightforward entry point for the introduction of various alkyl or aryl groups via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism and is a reliable method for preparing a diverse range of ethers.

Protocol 2: Synthesis of 2-Chloro-5-(benzyloxy)benzonitrile

This protocol outlines a general procedure for the benzylation of the hydroxyl group.

Reaction Scheme:

Williamson Ether Synthesis cluster_step1 Procedure start This compound product 2-Chloro-5-(benzyloxy)benzonitrile start->product Sₙ2 Reaction reagent Benzyl Bromide base K₂CO₃, DMF

Caption: Williamson ether synthesis with this compound.

Materials:

  • This compound

  • Benzyl Bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-5-(benzyloxy)benzonitrile.

Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol.[3] The resulting phenoxide is a potent nucleophile that readily displaces the bromide from benzyl bromide.[4][5] The choice of a primary halide like benzyl bromide is crucial to favor substitution over elimination.[3][4]

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The chloro-substituent on the aromatic ring of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation allows for the formation of a C-C bond between the benzonitrile core and a wide variety of aryl or vinyl boronic acids.

Protocol 3: Synthesis of 5-Hydroxy-2-phenylbenzonitrile

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_step1 Procedure start This compound product 5-Hydroxy-2-phenylbenzonitrile start->product Cross-Coupling reagent Phenylboronic Acid catalyst Pd(PPh₃)₄ base Na₂CO₃, Toluene/Ethanol/H₂O

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-Hydroxy-2-phenylbenzonitrile.

Causality and Insights: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and can be optimized for different substrates.

Summary of Reaction Conditions

ReactionKey ReagentsSolventTemperatureTypical Yields
Benzofuran Synthesis Chloroacetone, K₂CO₃AcetoneRefluxModerate to Good
Williamson Ether Synthesis Alkyl Halide, K₂CO₃DMF60-70 °CGood to Excellent
Suzuki-Miyaura Coupling Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O80-90 °CGood to Excellent

Conclusion: A Versatile Tool for Innovation

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its unique combination of functional groups allows for a predictable and high-yielding entry into a diverse range of molecular scaffolds. The protocols detailed in this guide for benzofuran synthesis, etherification, and carbon-carbon bond formation represent just a fraction of the potential applications of this synthon. By understanding the underlying reactivity and leveraging the provided methodologies, researchers in both academic and industrial settings can continue to unlock new avenues for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Harnessing 2-Chloro-5-hydroxybenzonitrile for the Synthesis of Medically Relevant Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][2][3][4][5] The efficient construction of this privileged scaffold is therefore a critical task for synthetic chemists in the field of drug discovery.[6][7] 2-Chloro-5-hydroxybenzonitrile has emerged as a versatile and strategic building block for this purpose. Its distinct arrangement of a nucleophilic hydroxyl group, an electrophilic nitrile, and a reactive aryl chloride on a single aromatic ring provides multiple handles for convergent and divergent synthetic strategies.[8] This guide provides an in-depth exploration of the chemical properties of this compound and details robust, field-proven protocols for its conversion into diverse benzofuran structures, with a focus on explaining the causality behind critical experimental choices.

The Strategic Advantage of this compound

This compound is a trifunctional reagent that offers a logical and efficient entry point into the benzofuran scaffold. Understanding its intrinsic properties is key to exploiting its synthetic potential.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for safe handling and effective reaction design.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 188774-56-3[8][9]
Molecular Formula C₇H₄ClNO[8][9]
Molecular Weight 153.57 g/mol [8][9]
Appearance White to off-white solid[10]
Solubility Low solubility in water; soluble in organic solvents like ethanol, DMF, and acetone.[8][10]
Reactivity Profile: A Trifunctional Platform

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.

  • Phenolic Hydroxyl (-OH): This group is the primary nucleophile. Its deprotonation to a phenoxide anion is the initiating step in classical benzofuran syntheses, typically via O-alkylation.

  • Aryl Chloride (-Cl): While less reactive than the corresponding bromide or iodide, the chloro-group is an effective handle for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions, which enable rapid C-C bond formation.[11][12][13]

  • Nitrile (-C≡N): The nitrile group is a versatile electrophile. It can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or reduced to an amine in the final product, allowing for further diversification.

Synthetic Pathways to Benzofurans

Two primary strategies are presented for the conversion of this compound to benzofurans: a classical two-step approach and a modern palladium-catalyzed one-pot synthesis.

Pathway 1: Two-Step Synthesis via O-Alkylation and Intramolecular Cyclization

This robust and reliable method involves the sequential formation of a C-O bond followed by an intramolecular C-C bond to construct the furan ring. It offers excellent control over each transformation.

G A This compound B O-Alkylated Intermediate (2-Chloro-5-(2-oxoalkoxy)benzonitrile) A->B Step 1: O-Alkylation (α-Halo Ketone, Base) C Substituted Benzofuran B->C Step 2: Intramolecular Cyclization (Base or Acid Catalysis)

Caption: Workflow for the classical two-step benzofuran synthesis.

Step 1: O-Alkylation of the Phenolic Hydroxyl

The initial step is a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile.

  • Causality and Experimental Insight: The choice of base and solvent is critical. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone is a common and effective choice. It is a mild, non-hygroscopic base, strong enough to deprotonate the phenol without promoting side reactions.[14] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be used, but this requires strictly anhydrous conditions and careful handling.[14] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction by facilitating the transport of the phenoxide ion into the organic phase.[14]

Protocol 2.1: Synthesis of 2-Chloro-5-(2-oxopropoxy)benzonitrile

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.54 g, 10 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (30 mL) to dissolve the starting material. To this solution, add finely ground anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Addition of Alkylating Agent: Add chloroacetone (1.02 g, 11 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-chloro-5-(2-oxopropoxy)benzonitrile.

Step 2: Base-Mediated Intramolecular Cyclization

The O-alkylated intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the benzofuran ring.

  • Causality and Experimental Insight: A strong base is typically required to generate the enolate from the ketone moiety, which then attacks the aromatic ring. While the nitrile group is deactivating, the phenoxide oxygen directs the cyclization. Potassium hydroxide in ethanol is a standard choice for this transformation.[15] The reaction is driven to completion by the formation of the stable aromatic benzofuran ring system.

Protocol 2.2: Cyclization to 6-Chloro-3-methylbenzofuran-5-carbonitrile

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 2-chloro-5-(2-oxopropoxy)benzonitrile (2.1 g, 10 mmol, 1.0 eq) from the previous step in ethanol (25 mL).

  • Base Addition: Add powdered potassium hydroxide (1.12 g, 20 mmol, 2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) and stir for 3 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with 2M hydrochloric acid until it reaches pH ~7.

  • Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to afford the target benzofuran.

Pathway 2: Palladium-Catalyzed One-Pot Sonogashira Coupling and Cyclization

This modern approach leverages the power of transition-metal catalysis to construct the benzofuran scaffold with high atom economy and in a single operational step.[16] The strategy involves a palladium-catalyzed Sonogashira coupling of the aryl chloride with a terminal alkyne, followed by an in-situ intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[17][18]

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Intramolecular Cyclization A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl B->C D Transmetalation (Cu-acetylide) C->D E Ar-Pd(II)-alkyne D->E F Reductive Elimination E->F F->A Ar-alkyne G 2-Alkynylphenol Intermediate F->G Product of Cycle H 5-exo-dig Cyclization G->H I Benzofuran Product H->I Start This compound + Terminal Alkyne Start->A

Caption: Mechanism of the one-pot Sonogashira coupling/cyclization.

  • Causality and Experimental Insight: This reaction is a testament to the power of domino catalysis.

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is essential. The palladium complex orchestrates the main cross-coupling cycle, while the copper(I) salt facilitates the formation of a copper-acetylide intermediate, which is crucial for the transmetalation step.[7]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it scavenges the HCl produced during the reaction and acts as the solvent.[18]

    • Cyclization: The intramolecular hydroalkoxylation of the alkyne by the phenol occurs spontaneously or with gentle heating once the Sonogashira coupling is complete, driven by the formation of the stable heterocyclic ring.

Protocol 2.3: One-Pot Synthesis of 6-Cyano-2-phenylbenzofuran

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.77 g, 5 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol, 5 mol%), and copper(I) iodide (48 mg, 0.25 mmol, 5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous triethylamine (15 mL), followed by phenylacetylene (0.61 g, 6 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then dissolved in ethyl acetate (50 mL), washed with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (hexane/ethyl acetate gradient) to yield the 6-cyano-2-phenylbenzofuran.

Comparative Analysis and Applications

FeaturePathway 1: Two-Step SynthesisPathway 2: Pd-Catalyzed One-Pot
Steps Two distinct synthetic operationsOne-pot, domino reaction
Yields Generally good to excellent for each stepModerate to excellent
Versatility Allows for isolation of intermediate; good for complex alkylating agentsHighly efficient for coupling with terminal alkynes
Reagents Common laboratory reagents, inexpensive basesRequires precious metal catalysts and inert atmosphere techniques
Pros Robust, scalable, easy to troubleshootHigh atom economy, faster route to final product
Cons More steps, generates more wasteSensitive to air and moisture, catalyst cost

The benzofurans synthesized from this compound are valuable scaffolds for drug discovery. Their derivatives have demonstrated significant potential as anticancer, antifungal, and antibacterial agents, making these synthetic routes highly relevant to the pharmaceutical industry.[2][3][5]

Safety and Handling

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents used in these protocols, such as chloroacetone, palladium catalysts, and strong bases (NaH, KOH), are toxic, corrosive, or flammable. Researchers must consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety guidelines.

References

Introduction: The Versatility of the 2-Chloro-5-hydroxybenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Derivatization of 2-Chloro-5-hydroxybenzonitrile for Pharmaceutical and Agrochemical Research

This compound is a highly functionalized aromatic compound that serves as a critical building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structure, featuring a reactive nitrile group, a phenolic hydroxyl, and a strategically placed chlorine atom, offers multiple points for chemical modification. This trifunctional nature allows for the construction of a diverse library of complex molecules, including benzofurans, quinazolinones, and other heterocyclic systems known for their broad spectrum of biological activities.[2][3][4] The nitrile moiety, with its strong electron-withdrawing properties, not only influences the reactivity of the aromatic ring but can also be transformed into other essential functional groups like amides, amines, or carboxylic acids.[3][5]

This application note provides a comprehensive guide for researchers, detailing reliable protocols for the synthesis of the core this compound scaffold and its subsequent derivatization. The methodologies are presented with an emphasis on explaining the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific molecular targets.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and widely adopted method for synthesizing the this compound core begins with the commercially available 5-chlorosalicylaldehyde. This two-step process involves the initial formation of an aldoxime, which is subsequently dehydrated to yield the target nitrile.[3][6] This approach is favored for its reliability and the relative accessibility of the starting materials.

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration A 5-Chlorosalicylaldehyde C 5-Chlorosalicylaldehyde Oxime A->C Base (e.g., NaOH) Aq. Ethanol B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D 5-Chlorosalicylaldehyde Oxime F This compound D->F Heat -H2O E Dehydrating Agent (e.g., Acetic Anhydride) E->F

Caption: Two-step synthesis of this compound from 5-chlorosalicylaldehyde.

Experimental Protocol 1.1: Synthesis of 5-Chlorosalicylaldehyde Oxime

The first step is the conversion of the aldehyde functional group into an oxime using hydroxylamine. A base is required to liberate the free hydroxylamine from its hydrochloride salt.

Methodology:

  • Dissolve 5-chlorosalicylaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., 3:2 v/v).[6]

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Prepare a solution of sodium hydroxide (NaOH, 1.0 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • The reaction mixture can be gently refluxed for 30 minutes to ensure completion.[6]

  • Cool the mixture and pour it into cold water, then acidify carefully with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 5-chlorosalicylaldehyde oxime.

ParameterValue/ReagentMolar Eq.Purpose
Starting Material5-Chlorosalicylaldehyde1.0Aldehyde source
ReagentHydroxylamine Hydrochloride1.0Forms the oxime
BaseSodium Hydroxide1.0Liberates free hydroxylamine
SolventAqueous Ethanol-Solubilizes reactants
Temperature0 °C to Reflux-Controls reaction rate
Expected Yield >90%--
Experimental Protocol 1.2: Dehydration of Oxime to this compound

The second step involves the elimination of a water molecule from the oxime to form the nitrile group. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Methodology:

  • Place the dried 5-chlorosalicylaldehyde oxime (1.0 eq) in a round-bottom flask.

  • Add acetic anhydride (approx. 2.0-3.0 eq) to the flask.

  • Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench the excess acetic anhydride.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure this compound.[6]

ParameterValue/ReagentMolar Eq.Purpose
Starting Material5-Chlorosalicylaldehyde Oxime1.0Oxime precursor
ReagentAcetic Anhydride2.0 - 3.0Dehydrating agent
TemperatureReflux-Drives the dehydration
Work-upIce water quench-Decomposes excess anhydride
PurificationRecrystallization (Ethanol/Water)-Removes impurities
Expected Yield 75-85%--

Part 2: Key Derivatization Protocols

The this compound scaffold allows for selective modification at the phenolic hydroxyl group. O-alkylation (etherification) and O-acylation (esterification) are fundamental transformations for building molecular complexity.[3]

Experimental Protocol 2.1: Microwave-Assisted O-Alkylation (Ether Synthesis)

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient method for the O-alkylation of phenols, significantly reducing reaction times compared to conventional heating.[7] This protocol details the synthesis of an ether derivative using an alkyl halide.

Workflow for O-Alkylation

cluster_0 Microwave-Assisted Ether Synthesis A This compound D 2-Chloro-5-(alkoxy)benzonitrile Derivative A->D Microwave Irradiation 120°C, 10-15 min B Alkyl Halide (e.g., Ethyl Bromoacetate) B->D C Base (K2CO3) Solvent (DMF) C->D

Caption: Microwave-assisted O-alkylation of this compound.

Methodology:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, ~5 mL).[7] Potassium carbonate acts as a mild base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 eq) to the mixture.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-15 minutes.[7] Monitor pressure to ensure it remains within the vial's limits.

  • Upon completion, cool the vial to room temperature using a compressed air stream.

  • Pour the reaction mixture into ice-cold water (~50 mL) to precipitate the ether product.

  • Collect the solid by vacuum filtration, wash with water to remove DMF and salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

ParameterValue/ReagentMolar Eq.Purpose
SubstrateThis compound1.0Hydroxyl source
ReagentAlkyl Halide (e.g., Ethyl Bromoacetate)1.2Alkyl group source
BasePotassium Carbonate (K₂CO₃)2.0Deprotonates the phenol
SolventN,N-Dimethylformamide (DMF)-High-boiling polar solvent
ConditionsMicrowave, 120 °C, 10-15 min-Accelerates reaction
Expected Yield 75-90%-Representative range

Part 3: Further Synthetic Considerations

Beyond O-alkylation and O-acylation, the this compound scaffold offers other avenues for derivatization:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by strong nucleophiles. The electron-withdrawing effect of the ortho-nitrile group activates the chlorine for SₙAr, although forcing conditions (high temperature, strong base) may still be required depending on the nucleophile.[3]

  • Transformations of the Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Sandmeyer Reaction: For accessing other isomers or related structures, the Sandmeyer reaction is an invaluable tool.[8][9] This reaction allows for the conversion of an aromatic amine (e.g., 2-amino-4-chlorophenol) into a diazonium salt, which can then be displaced by a cyano group using a copper(I) cyanide catalyst to form the desired benzonitrile.[10][11] This radical-nucleophilic aromatic substitution provides a powerful alternative synthetic route.[8]

Conclusion

This compound is a valuable and adaptable platform for the synthesis of novel compounds in drug discovery and development. The protocols detailed in this guide provide reliable and efficient methods for both the construction of the core scaffold and its subsequent functionalization. By understanding the causality behind the experimental choices—from the two-step conversion of an aldehyde to the rapid, microwave-assisted synthesis of ethers—researchers are well-equipped to leverage this versatile intermediate in the creation of new chemical entities with significant therapeutic or agrochemical potential.

References

The Versatile Scaffold: 2-Chloro-5-hydroxybenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 2-Chloro-5-hydroxybenzonitrile has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature, featuring a nitrile group, a phenolic hydroxyl moiety, and a strategically positioned chlorine atom, offers a rich chemical canvas for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Substructure

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry. The interplay of its functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, etherification, and cyclization reactions. This versatility has been harnessed to create molecules with potent biological activities, spanning from antimicrobial to anticancer applications. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, while the hydroxyl and nitrile groups are pivotal for forming key interactions with biological targets.

Application in the Synthesis of Potent Antibacterial Agents

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. The development of new antibacterial agents with novel mechanisms of action is a critical area of research. Derivatives of this compound have shown significant promise in this arena, particularly in the synthesis of benzofuran-based antimicrobials.

Synthesis of Benzofuran Derivatives with Anti-MRSA Activity

A notable application of this compound is in the synthesis of 1-(3-amino-5-chloro-1-benzofuran-2-yl)ethan-1-one, a key intermediate for a variety of biologically active compounds. This intermediate can be further elaborated to yield compounds with potent antibacterial properties.

This protocol outlines the efficient synthesis of a key benzofuran intermediate from 5-chloro-2-hydroxybenzonitrile using microwave irradiation, a technique known to accelerate reaction rates and improve yields.[1]

Materials:

  • 5-Chloro-2-hydroxybenzonitrile

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Ethanol (for recrystallization)

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a stir bar, add 5-chloro-2-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 12 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 3-amino-6-chloro-benzofuran-2-carbonitrile.

Data Presentation: Representative Yields for Microwave-Assisted Synthesis

EntryStarting MaterialProductReaction Time (min)Power (W)Temperature (°C)Yield (%)
12-Hydroxybenzonitrile3-Amino-benzofuran-2-carbonitrile1015012085
25-Chloro-2-hydroxybenzonitrile3-Amino-6-chloro-benzofuran-2-carbonitrile1215012082
35-Nitro-2-hydroxybenzonitrile3-Amino-6-nitro-benzofuran-2-carbonitrile1515012078

Note: The above data is representative and may vary based on the specific microwave reactor and conditions used.[1]

Bactericidal Activity of Salicylamide Derivatives

Further derivatization of the 2-chloro-5-hydroxybenzoyl scaffold has led to the development of potent bactericidal agents. A series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated significant activity against MRSA.[2]

Quantitative Antimicrobial Data: MIC and MBC Values against MRSA

CompoundStaphylococcal StrainMIC (µg/mL)MBC (µg/mL)
1f MRSA 6371815.631.2
MRSA SA 63015.631.2
MRSA SA 320215.631.2
S. aureus ATCC 2921315.631.2
1h MRSA 6371831.262.5
MRSA SA 63031.262.5
MRSA SA 320231.262.5
S. aureus ATCC 2921331.262.5
1g MRSA 6371862.5125
MRSA SA 63062.5125
MRSA SA 320262.5125
S. aureus ATCC 2921362.5125

Adapted from research on the in vitro bactericidal activity of chlorohydroxybenzamides.[2]

A Gateway to Novel Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The benzofuran scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors.[3]

Rationale for Targeting Kinases with Benzofuran Derivatives

The planar structure of the benzofuran ring system allows it to fit into the ATP-binding pocket of many kinases, a common strategy for inhibitor design. The substituents on the benzofuran core can be tailored to achieve selectivity and potency for specific kinase targets. The this compound starting material provides handles for introducing diversity at key positions of the benzofuran scaffold.

The following diagram illustrates a plausible synthetic route from this compound to a hypothetical benzofuran-based kinase inhibitor. This workflow is based on established synthetic methodologies for similar heterocyclic systems.

G A This compound B O-Alkylation with α-halo ketone A->B K2CO3, Acetone C Intramolecular Cyclization B->C Base (e.g., NaH) D Substituted Benzofuran C->D E Functional Group Modification (e.g., Suzuki Coupling) D->E Pd Catalyst, Boronic Acid F Target Kinase Inhibitor E->F

Caption: Synthetic workflow for a benzofuran-based kinase inhibitor.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor Intermediate (Exemplary)

Materials:

  • A suitable benzofuran acetonitrile derivative (synthesized from this compound)

  • 3-Amino-4-cyanopyrazole

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the benzofuran acetonitrile derivative (1.0 eq) and 3-amino-4-cyanopyrazole (1.1 eq) in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product, a pyrazolo[1,5-a]pyrimidine intermediate, is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

This intermediate can then be further functionalized to yield a final kinase inhibitor.

Visualizing the Logic: Synthetic Pathways and Experimental Workflows

The following diagrams provide a visual representation of the key synthetic transformations and logical relationships discussed in this guide.

G cluster_0 Antimicrobial Agent Synthesis cluster_1 Kinase Inhibitor Synthesis (Proposed) A This compound B Microwave-Assisted Cyclization A->B C 3-Amino-6-chloro- benzofuran-2-carbonitrile B->C D Further Derivatization C->D E Anti-MRSA Compound D->E F This compound G Multi-step Synthesis F->G H Benzofuran Acetonitrile G->H I Condensation with Aminopyrazole H->I J Pyrazolo[1,5-a]pyrimidine Core I->J

Caption: Comparative synthetic pathways.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and adaptable starting material in medicinal chemistry. Its application in the synthesis of potent antibacterial agents targeting resistant strains like MRSA is of immediate clinical relevance. Furthermore, its potential as a precursor for novel kinase inhibitors underscores its significance in the ongoing quest for more effective cancer therapies. The synthetic protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the diverse applications of this versatile chemical scaffold. Future research will undoubtedly uncover new and innovative ways to leverage the unique chemical properties of this compound in the design and synthesis of the next generation of therapeutic agents.

References

Application Notes and Protocols: 2-Chloro-5-hydroxybenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxybenzonitrile (CAS: 188774-56-3) is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its structure, featuring a reactive phenolic hydroxyl group, a convertible nitrile moiety, and a halogen handle suitable for cross-coupling reactions, allows for the strategic and divergent synthesis of complex molecular architectures. This guide provides an in-depth look at the physicochemical properties, core reactivity, and synthetic utility of this intermediate. Detailed, field-proven protocols for the synthesis of biologically relevant scaffolds, such as substituted benzofurans and bi-aryl structures, are presented to demonstrate its practical application in drug discovery programs.

Introduction: The Strategic Value of a Trifunctional Intermediate

In modern pharmaceutical development, the efficiency of a synthetic route is paramount. Intermediates that offer multiple, selectively addressable functional groups are highly prized for their ability to generate diverse compound libraries from a common core. This compound is an exemplary scaffold, providing three distinct points for chemical modification:

  • Phenolic Hydroxyl (-OH): A versatile nucleophile and a precursor for ether and ester linkages. Its position is ideal for constructing fused heterocyclic systems.[1][2]

  • Nitrile (-C≡N): Can be transformed into primary amines, amides, or carboxylic acids, serving as a key interaction point (e.g., hydrogen bond donor/acceptor) in the final active pharmaceutical ingredient (API).[3]

  • Chloro (-Cl) Group: Functions as a leaving group in nucleophilic aromatic substitution or, more significantly, as a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[4][5]

This combination allows chemists to build molecular complexity in a controlled, stepwise manner, making this compound a key starting material for various therapeutic agents, including kinase inhibitors and other targeted therapies.[6][7]

Physicochemical Properties & Safe Handling

Before use, it is critical to understand the properties and hazards of the material. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Physicochemical Data for this compound

Property Value Reference(s)
CAS Number 188774-56-3 [8][9]
Molecular Formula C₇H₄ClNO [8]
Molecular Weight 153.57 g/mol [8]
Appearance White to off-white solid [10]

| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, DCM) |[10] |

Table 2: GHS Hazard and Precautionary Statements

GHS Statement Description Reference(s)
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled [8]
H315 Causes skin irritation [8]
H319 Causes serious eye irritation [8]
H335 May cause respiratory irritation [8]
P261, P280 Avoid breathing dust. Wear protective gloves/eye protection. [9]

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |

Storage and Handling: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[10] Keep the container tightly sealed to prevent moisture absorption and degradation.[10] Avoid contact with strong oxidizing agents and strong bases.[11]

Core Reactivity and Synthetic Pathways

The strategic utility of this compound stems from the differential reactivity of its three functional groups, which can be manipulated through careful selection of reagents and reaction conditions.

G cluster_oh Hydroxyl Group Reactions cluster_cn Nitrile Group Transformations cluster_cl Chloro Group Reactions main This compound o_alkylation O-Alkylation (e.g., R-X, Base) main->o_alkylation Ether Formation o_arylation O-Arylation (e.g., Buchwald-Hartwig) main->o_arylation hydrolysis_amide Hydrolysis (mild) (e.g., H₂O₂, base) main->hydrolysis_amide Amide hydrolysis_acid Hydrolysis (strong) (e.g., H₃O⁺, heat) main->hydrolysis_acid Carboxylic Acid reduction Reduction (e.g., LiAlH₄ or H₂, Cat.) main->reduction Benzylamine suzuki Suzuki Coupling (e.g., R-B(OH)₂, Pd Cat.) main->suzuki Bi-aryl Formation buchwald Buchwald-Hartwig (e.g., R₂NH, Pd Cat.) main->buchwald Aniline Derivative

Application Protocol 1: Synthesis of a Substituted 5-Chlorobenzofuran Scaffold

Rationale: The benzofuran core is present in numerous biologically active compounds.[12] This protocol details a robust two-step synthesis of a 3-amino-5-chlorobenzofuran derivative, a versatile intermediate for further elaboration. The strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[1] This reaction leverages two of the three functional groups in a single, efficient sequence.

workflow1 start 2-Chloro-5- hydroxybenzonitrile step1 Step 1: O-Alkylation (+ Chloroacetonitrile, K₂CO₃, DMF) Reflux, 3h start->step1 intermediate 2-(cyanomethoxy)-6- chlorobenzonitrile (Intermediate) step1->intermediate step2 Step 2: Cyclization (+ KOH, Ethanol) Reflux, 3h intermediate->step2 product 3-Amino-5-chloro- benzofuran-2-carboxamide step2->product

Detailed Step-by-Step Methodology:

Step 1: Synthesis of 2-((2-chloro-5-cyanophenyl)oxy)acetonitrile (O-Alkylation)

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 65.1 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (K₂CO₃, 18.0 g, 130.2 mmol, 2.0 eq).

    • Causality: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions. K₂CO₃ is a mild, effective base for deprotonating the phenol to the more nucleophilic phenoxide without causing hydrolysis of the nitrile. An excess ensures complete deprotonation.

  • Reagent Addition: Add 2-chloroacetonitrile (5.4 g, 71.6 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 3-4 hours.

  • Protocol Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is complete when the starting material spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form. Stir the suspension for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold hexane. Dry the solid under vacuum to yield the intermediate product, 2-((2-chloro-5-cyanophenyl)oxy)acetonitrile.

Step 2: Synthesis of 3-Amino-5-chlorobenzofuran-2-carboxamide (Thorpe-Ziegler Cyclization)

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dinitrile intermediate from Step 1 (10.0 g, 52.0 mmol, 1.0 eq) in ethanol (150 mL).

  • Reagent Addition: Add powdered potassium hydroxide (KOH, 0.58 g, 10.4 mmol, 0.2 eq) to the suspension.

    • Causality: The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation.[13][14] A catalytic amount of a strong base like KOH is sufficient to initiate the cyclization cascade, which involves deprotonation of the α-carbon and subsequent nucleophilic attack on the benzonitrile carbon.[15]

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) and maintain for 3 hours. The suspension will gradually dissolve as the product forms.

  • Protocol Validation (Monitoring): Monitor the disappearance of the starting material by TLC (30% Ethyl Acetate/Hexane).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to obtain 3-Amino-5-chlorobenzofuran-2-carboxamide. The product can be further purified by recrystallization if necessary.

Application Protocol 2: Elaboration via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis and is used extensively in drug manufacturing.[4][16] This protocol demonstrates how the chloro group on the benzonitrile scaffold can be used to couple with a boronic acid, creating a bi-aryl structure common in kinase inhibitors.[17] To prevent side reactions, the hydroxyl group is first protected.

workflow2

Detailed Step-by-Step Methodology:

Step 1: Protection of the Hydroxyl Group

  • Reaction Setup: Dissolve this compound (10.0 g, 65.1 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL flask at 0°C (ice bath).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 17.0 mL, 97.7 mmol, 1.5 eq) followed by the dropwise addition of Chloromethyl methyl ether (MOM-Cl, 5.9 mL, 78.1 mmol, 1.2 eq).

    • Causality: The hydroxyl group is acidic and can interfere with the basic conditions of the Suzuki coupling. Protecting it as a MOM ether prevents this. DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct.

  • Reaction & Work-up: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected intermediate, which can often be used without further purification.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flask, add the protected intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is crucial for a successful reaction.

  • Reagent Addition: Add sodium carbonate (Na₂CO₃, 2.0 eq) followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[18] Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species.

  • Reaction: Heat the mixture to 80-90°C and stir under an inert atmosphere for 8-16 hours, or until TLC indicates completion.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Step 3: Deprotection

  • Procedure: Dissolve the purified coupled product in methanol and add a solution of 2M HCl. Stir at room temperature for 2-4 hours.

  • Work-up: Neutralize the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate. Dry and concentrate the organic layers to yield the final bi-aryl phenol product.

Conclusion

This compound stands out as a strategically vital intermediate for pharmaceutical research and development. The orthogonal reactivity of its hydroxyl, nitrile, and chloro functionalities provides medicinal chemists with a flexible and powerful platform for synthesizing diverse and complex molecules. The protocols detailed herein for the construction of benzofuran and bi-aryl scaffolds are representative of the broad utility of this compound. By enabling efficient access to privileged structures in medicinal chemistry, this compound will continue to be a valuable tool in the quest for novel therapeutic agents.

References

Application Note & Protocol: Synthesis of 2-Chloro-5-alkoxybenzonitriles via O-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the alkylation of 2-Chloro-5-hydroxybenzonitrile. It clarifies that the primary reactive site for this substrate under standard alkylating conditions is the hydroxyl group, leading to O-alkylation, rather than N-alkylation. The core of this guide is a detailed exposition of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. We present two detailed protocols: a classical approach using potassium carbonate in an organic solvent and an advanced method employing Phase-Transfer Catalysis (PTC) for enhanced efficiency. This note is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing the necessary theoretical background and practical steps for successful synthesis.

Scientific Introduction & Rationale

This compound is a versatile chemical intermediate featuring three distinct functional groups: a nitrile, a chloro group, and a phenolic hydroxyl group[1]. While the user query specifies "N-alkylation," it is crucial to note that this molecule does not contain a nitrogen atom amenable to direct alkylation (e.g., an amine or amide). The nitrile nitrogen has a lone pair, but it resides in an sp-hybridized orbital and is not sufficiently nucleophilic to participate in alkylation reactions under standard conditions.

The most chemically facile and common alkylation pathway for this substrate involves the phenolic hydroxyl group. This process, known as O-alkylation , results in the formation of an ether. The premier method for this transformation is the Williamson ether synthesis , a cornerstone of organic chemistry developed in the 1850s[2].

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][3]. It involves two key steps:

  • Deprotonation: The weakly acidic phenolic proton is removed by a base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an electrophilic carbon, typically from a primary alkyl halide or sulfonate, displacing the leaving group and forming the C-O ether bond.

This guide provides the expertise-driven protocols necessary to successfully synthesize a variety of 2-chloro-5-alkoxybenzonitrile derivatives, which are valuable precursors in the development of pharmaceuticals and agrochemicals[1].

Reagents and Materials

Proper selection and handling of reagents are critical for reaction success and safety.

ReagentRoleFormulaM.W. ( g/mol )Key Considerations
This compound Starting MaterialC₇H₄ClNO153.57[4]Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation[4].
Alkyl Halide (R-X) Alkylating Agente.g., C₂H₅Br108.97Primary halides (e.g., ethyl bromide, benzyl bromide) are preferred to minimize elimination side reactions[2].
Potassium Carbonate Base (Classical)K₂CO₃138.21Common, inexpensive, and moderately strong base. Requires anhydrous conditions for best results.
Sodium Hydroxide Base (PTC)NaOH40.00Strong base, often used as a concentrated aqueous solution in Phase-Transfer Catalysis[5][6].
Tetrabutylammonium Bromide (TBAB) Phase-Transfer Catalyst(C₄H₉)₄NBr322.37Facilitates transport of the hydroxide or phenoxide ion from the aqueous to the organic phase[2].
Acetone Solvent (Classical)C₃H₆O58.08Polar aprotic solvent, effective at dissolving the substrate and salts.
N,N-Dimethylformamide (DMF) Solvent (Classical)C₃H₇NO73.09High-boiling polar aprotic solvent, excellent for SN2 reactions but requires careful purification.
Toluene Solvent (PTC)C₇H₈92.14Common organic phase for PTC reactions; immiscible with water.

Detailed Experimental Protocols

Protocol 1: Classical O-Alkylation via Williamson Ether Synthesis

This method is a standard, reliable procedure for synthesizing ethers from phenols. It relies on an anhydrous polar aprotic solvent and a carbonate base.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq., e.g., 1.54 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous acetone or DMF (approx. 10 mL per gram of substrate). To this solution, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq., e.g., 2.07 g, 15 mmol).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add the desired primary alkyl halide (1.1 eq., e.g., 11 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KX).

    • Rinse the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: O-Alkylation using Phase-Transfer Catalysis (PTC)

PTC is a highly efficient method that avoids the need for anhydrous conditions and can accelerate reaction rates. It is particularly useful when using strong, inexpensive bases like sodium hydroxide[7].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq., 10 mmol), the alkyl halide (1.1 eq., 11 mmol), and a catalytic amount of Tetrabutylammonium Bromide (TBAB) (0.05 eq., 0.5 mmol, 0.16 g).

  • Solvent Addition: Add toluene or dichloromethane as the organic solvent (20-30 mL).

  • Addition of Base: Add a 50% aqueous solution of sodium hydroxide (NaOH) (4-5 mL) to the flask.

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 40°C and reflux for 2-8 hours. The vigorous stirring is essential to create a large surface area between the two phases. Monitor the reaction by TLC.

  • Work-up:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Add water to dissolve any remaining salts and dilute the aqueous phase.

    • Separate the organic layer. Extract the aqueous layer once more with the organic solvent.

    • Combine the organic layers and wash with water and then brine.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure 2-chloro-5-alkoxybenzonitrile.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the O-alkylation of this compound using the classical method.

O_Alkylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup_1 Combine this compound, K₂CO₃, and Solvent setup_2 Add Alkyl Halide setup_1->setup_2 Stir 15 min reaction_1 Heat to Reflux/ 60-80°C setup_2->reaction_1 reaction_2 Monitor by TLC (4-12 h) reaction_1->reaction_2 workup_1 Cool and Filter (Remove Salts) reaction_2->workup_1 workup_2 Concentrate Filtrate (Rotary Evaporator) workup_1->workup_2 purify_1 Liquid-Liquid Extraction (Wash with H₂O/Brine) workup_2->purify_1 purify_2 Dry (Na₂SO₄) & Concentrate purify_1->purify_2 purify_3 Column Chromatography or Recrystallization purify_2->purify_3 end 2-Chloro-5-alkoxybenzonitrile purify_3->end Pure Product

Caption: General experimental workflow for the O-alkylation of this compound.

References

synthesis of chalcones from 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Chalcones from 2-Chloro-5-hydroxybenzonitrile

Authored by a Senior Application Scientist

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a vital class of compounds within the flavonoid family.[1][2] These molecules are not only key biosynthetic precursors to all flavonoids in plants but also serve as privileged scaffolds in medicinal chemistry.[3] The versatile biological activities of chalcones—including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties—stem from the reactive α,β-unsaturated ketone moiety, which can readily interact with biological nucleophiles.[1][4][5] The straightforwardness of their synthesis and the ease with which diverse substituents can be introduced onto their aromatic rings make them an exceptionally attractive framework for developing novel therapeutic agents.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of novel chalcone derivatives starting from this compound. As this starting material is not a direct precursor for the canonical chalcone synthesis, this protocol details a necessary two-step pathway: (1) the selective reduction of the nitrile to an aldehyde, and (2) the subsequent base-catalyzed Claisen-Schmidt condensation with a suitable acetophenone. This document is intended for researchers, scientists, and drug development professionals seeking to expand their library of bioactive compounds.

Part 1: The Synthetic Strategy: A Two-Step Approach

The synthesis of a chalcone requires the condensation of an aromatic aldehyde with an aromatic ketone.[6] Therefore, the initial task is to convert the nitrile group of this compound into a formyl group (-CHO). This is efficiently achieved through a partial reduction using Diisobutylaluminium hydride (DIBAL-H), which transforms the nitrile into an imine intermediate that is subsequently hydrolyzed to the desired aldehyde upon acidic workup. This aldehyde can then participate in the cornerstone of chalcone synthesis: the Claisen-Schmidt condensation.

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the two-stage process for converting the starting benzonitrile into the final chalcone product.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Chalcone Formation A This compound B DIBAL-H Reduction A->B C 2-Chloro-5-hydroxybenzaldehyde B->C E Claisen-Schmidt Condensation C->E D Substituted Acetophenone D->E F Crude Chalcone E->F G Purification (Recrystallization) F->G H Pure Chalcone Product G->H

Caption: A logical workflow for chalcone synthesis from a benzonitrile precursor.

Part 2: The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a robust, base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[6][7] The reaction proceeds via an aldol condensation followed by a rapid dehydration to yield the thermodynamically stable, conjugated chalcone system.

Causality Behind the Mechanism:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), selectively abstracts an acidic α-hydrogen from the ketone (the acetophenone derivative).[3][8] This step is crucial as it generates the key nucleophile, a resonance-stabilized enolate ion. The aldehyde component lacks these acidic protons and thus cannot self-condense.

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (2-Chloro-5-hydroxybenzaldehyde). This forms a new carbon-carbon bond and creates a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: This aldol adduct is typically unstable under the reaction conditions and readily undergoes base-catalyzed dehydration. The elimination of a water molecule is driven by the formation of an extended conjugated π-system across the two aromatic rings and the central enone core, which is a highly favorable energetic state.[9]

Diagram 2: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation

G Acetophenone Acetophenone (Ar-CO-CH3) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde (Ar'-CHO) Aldehyde->Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct->Chalcone - H₂O (Dehydration)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Part 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Review the Safety Data Sheets (SDS) for all reagents before starting.[10][11][12]

Protocol 1: Synthesis of 2-Chloro-5-hydroxybenzaldehyde Intermediate

(This is a representative protocol for the DIBAL-H reduction of a substituted benzonitrile. Reaction conditions may require optimization.)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve it in anhydrous toluene.

  • Inert Atmosphere: Purge the system with dry nitrogen gas.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.5 M in toluene, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified via column chromatography on silica gel if necessary.

Protocol 2: Claisen-Schmidt Synthesis of a Representative Chalcone

(This protocol describes the synthesis of (E)-3-(2-chloro-5-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.)

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-Chloro-5-hydroxybenzaldehyde (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20-30 mL).[3] Stir the mixture at room temperature until a clear solution is obtained.

  • Catalyst Addition: Prepare a 10% aqueous solution of Sodium Hydroxide (NaOH). Add this solution dropwise to the ethanolic mixture over 15-20 minutes while stirring. Maintain the temperature below 25°C, using an ice bath if necessary, to control any exotherm.[6]

  • Reaction Progression: Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. The formation of a yellow precipitate often indicates product formation. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[13]

  • Isolation: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), pour the reaction mixture into a beaker containing crushed ice (~150 g).[6]

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (pH ~7). This step protonates the phenoxide and precipitates the chalcone product.[14]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to remove any inorganic impurities.[15]

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. For higher purity, drying in a vacuum oven at a low temperature is recommended.

Protocol 3: Purification by Recrystallization

While the crude product is often of high purity, recrystallization can be performed to obtain analytically pure chalcone.[13][16]

  • Solvent Selection: Ethanol is a common and effective solvent for recrystallizing many chalcones. The ideal solvent dissolves the chalcone well at high temperatures but poorly at low temperatures.[16]

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol, just enough to fully dissolve the solid. This can be done on a hot plate with stirring.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once crystals are apparent, the flask can be placed in an ice bath to maximize crystal yield.[17]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Part 4: Data Presentation and Structural Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized chalcone.[18] The following data are representative for a chalcone synthesized from 2-Chloro-5-hydroxybenzaldehyde and 4-methoxyacetophenone.

Parameter Technique Expected Observation Rationale
Yield Gravimetric70-90%The Claisen-Schmidt condensation is typically a high-yielding reaction.
Melting Point Melting Point ApparatusSharp, defined rangeA narrow melting point range is indicative of high purity.
Vinylic Protons ¹H NMRTwo doublets, δ ≈ 7.4-8.2 ppmThe key signals confirming the enone bridge. A large coupling constant (J ≈ 15-16 Hz) confirms the trans stereochemistry.[19]
Aromatic Protons ¹H NMRMultiplets, δ ≈ 6.8-8.1 ppmSignals corresponding to the protons on the two substituted aromatic rings.
Carbonyl Carbon ¹³C NMRδ ≈ 187-195 ppmCharacteristic chemical shift for the C=O group in a conjugated ketone system.[19]
Carbonyl Stretch FTIRStrong absorption at ~1650-1680 cm⁻¹Confirms the presence of the α,β-unsaturated ketone functional group.[20]
Molecular Ion Mass SpectrometryPeak at [M]+ or [M+H]+Confirms the molecular weight of the synthesized compound.

Part 5: Reagent Safety and Handling

Reagent Primary Hazards Handling Precautions
This compound Harmful if swallowed, skin/eye irritant.[10]Handle in a fume hood. Avoid creating dust. Wear gloves and eye protection.
Substituted Acetophenones Irritant, combustible.Keep away from ignition sources. Use in a well-ventilated area.
DIBAL-H Pyrophoric, reacts violently with water, causes severe burns.Handle under an inert atmosphere (Nitrogen/Argon). Use appropriate syringes/cannulas for transfer.
Sodium Hydroxide (NaOH) Corrosive, causes severe skin and eye burns.[8]Wear appropriate gloves, lab coat, and eye/face protection. Handle with care.
Ethanol/Methanol Flammable liquid and vapor.Keep away from heat, sparks, and open flames. Store in a flammable liquids cabinet.
Hydrochloric Acid (HCl) Corrosive, causes severe burns, respiratory irritant.Handle in a fume hood. Add slowly to solutions to control exotherms.

Conclusion

The Claisen-Schmidt condensation remains a cornerstone of synthetic organic chemistry, providing a powerful and versatile route to the medicinally important chalcone scaffold.[5] This application note details a robust, two-step protocol for the synthesis of novel chalcones from the non-traditional starting material this compound. By first converting the nitrile to an aldehyde and then performing a base-catalyzed condensation, researchers can access a wide array of substituted chalcones. Careful adherence to the outlined procedures for synthesis, purification, and characterization will ensure the generation of high-purity compounds suitable for further investigation in drug discovery and development programs.

References

Topic: Analytical Methods for the Quantification of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides comprehensive, validated protocols for the accurate quantification of 2-Chloro-5-hydroxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Recognizing the critical need for robust analytical methods in quality control and drug development, this document details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, adherence to international validation standards, and practical, step-by-step implementation for researchers and scientists.

Introduction and Physicochemical Profile

This compound (also known as 4-Chloro-3-cyanophenol) is an aromatic organic compound whose precise quantification is essential for ensuring reaction completion, purity of final products, and stability studies.[2][3] Inaccurate measurements can lead to inconsistencies in downstream processes and compromise the safety and efficacy of resulting pharmaceutical products. This guide is designed to equip researchers with reliable methods to ensure data integrity.

The selection of an appropriate analytical method is fundamentally guided by the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₄ClNO [2][3]
Molecular Weight 153.57 g/mol [2][3]
CAS Number 188774-56-3 [2][3]
Appearance Off-white to light brown solid [2]
Solubility Low solubility in water; Soluble in organic solvents like ethanol, dichloromethane. [4]

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. |[4] |

The presence of a phenolic hydroxyl group and a nitrile group on a chlorinated benzene ring gives the molecule moderate polarity and a distinct UV chromophore, making it an ideal candidate for analysis by reversed-phase HPLC-UV. For enhanced sensitivity and specificity, particularly in complex matrices, GC-MS following derivatization is also a powerful alternative.

Primary Analytical Technique: Reversed-Phase HPLC-UV

Reversed-phase HPLC (RP-HPLC) is the workhorse method for the analysis of moderately polar small molecules in the pharmaceutical industry.[5] Its robustness, reproducibility, and accessibility make it the first choice for quantifying this compound.

Principle and Methodological Rationale

The core principle of this method is the partitioning of the analyte between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase (a mixture of acetonitrile and water).[5]

  • Causality of Component Selection:

    • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the benzonitrile ring of the analyte, ensuring adequate retention and separation from polar impurities.

    • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, the organic modifier, is used to elute the analyte from the column. The use of a gradient allows for the efficient elution of components with varying polarities, ensuring sharp peaks and a reasonable run time.[5][6] A small amount of acid (e.g., formic or phosphoric acid) is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group (pKa ~8-10). This ensures a single, non-ionized form of the analyte interacts with the stationary phase, leading to symmetric peak shapes and consistent retention times.[7]

    • Detection: The aromatic nature of this compound provides strong UV absorbance. A detection wavelength is chosen near the absorbance maximum (typically around 254 nm for benzonitrile derivatives) to ensure high sensitivity.

Visualized Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Std_Prep Standard & QC Preparation Filtration Filtration (0.45 µm Syringe Filter) Std_Prep->Filtration Sample_Prep Sample Weighing & Dissolution Sample_Prep->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection (~254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (r² ≥ 0.99) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Standard workflow for quantification by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure, Type I)

  • Formic Acid (LC-MS grade)

  • This compound reference standard (>99% purity)

Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Gradient Program | 0-2 min (30% B), 2-15 min (30% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 30% B), 18.1-25 min (30% B for equilibration) |

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 30% Acetonitrile / 70% Water).

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Further dilute with the mobile phase as necessary.

  • System Suitability: Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Construct a sequence with standards and samples. Inject all solutions into the HPLC system.

  • Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the equation of the line.[8]

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity or for analyzing the analyte in complex matrices where co-eluting peaks may interfere with UV detection, GC-MS is the preferred method.

Principle and Methodological Rationale

The primary challenge in analyzing this compound by GC is the low volatility of the polar phenolic hydroxyl group. This is overcome by a chemical derivatization step.

  • Causality of Derivatization: Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[7] This transformation significantly increases the analyte's volatility and thermal stability, making it amenable to GC analysis, while also improving its chromatographic peak shape.

  • Analysis and Detection: The derivatized analyte is separated based on its boiling point and interaction with a nonpolar GC column (e.g., DB-5ms). The mass spectrometer provides highly specific detection by monitoring characteristic fragment ions of the TMS-derivatized molecule, virtually eliminating matrix interference.

Visualized Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Std_Prep Standard & QC Preparation Derivatization Derivatization (BSTFA, 70°C) Std_Prep->Derivatization Sample_Prep Sample Weighing & Dissolution Sample_Prep->Derivatization Injection GC Injection (Split Mode) Derivatization->Injection Separation DB-5ms Column (Temp Program) Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection Integration Peak Integration (Extracted Ion Chromatogram) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for GC-MS analysis including derivatization.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with an autosampler coupled to a Mass Spectrometer (GC-MS).

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • BSTFA with 1% TMCS (Trimethylchlorosilane)

  • Pyridine or Acetonitrile (Anhydrous)

  • This compound reference standard (>99% purity)

GC-MS Conditions (Starting Point):

Parameter Condition
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 290°C (hold 5 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Acquisition | Scan mode (m/z 50-400) or Selected Ion Monitoring (SIM) of characteristic ions |

Procedure:

  • Standard/Sample Preparation: Prepare stock and calibration standards in an anhydrous solvent like pyridine or acetonitrile.

  • Derivatization: In a GC vial, combine 100 µL of the standard or sample solution with 100 µL of BSTFA.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[7]

  • Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for injection.

  • Quantification: Data analysis is performed by integrating the peak area from the total ion chromatogram (TIC) or, for higher specificity, from an extracted ion chromatogram (EIC) of a characteristic fragment ion.

Method Validation Framework

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[9][10] Validation provides documented evidence that the method is reliable, accurate, and precise.[11][12] The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed.

Table 2: Summary of Validation Parameters and Illustrative Acceptance Criteria

Validation Parameter Purpose Illustrative Acceptance Criteria
Specificity To ensure the analyte's signal is free from interference from impurities, degradants, or matrix components. Peak purity analysis (for DAD); No interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response. Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the target concentration.
Accuracy (% Recovery) To measure the closeness of the experimental value to the true value. 80.0% - 120.0% recovery for impurity analysis; 98.0% - 102.0% for assay.
Precision (RSD%) To assess the degree of scatter between a series of measurements. Repeatability (≤ 2.0% RSD); Intermediate Precision (≤ 3.0% RSD).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio ≥ 10; Precision ≤ 10% RSD.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits when parameters like flow rate, pH, or temperature are slightly varied. |

Conclusion

This document outlines robust and reliable HPLC-UV and GC-MS methods for the quantification of this compound. The HPLC-UV method serves as an excellent primary technique for routine quality control due to its simplicity and efficiency. The GC-MS method provides a highly sensitive and specific alternative, particularly for trace-level analysis or in complex sample matrices. The successful implementation and validation of these protocols will ensure the generation of accurate and reproducible data, supporting the rigorous demands of pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your reaction yields.

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved via the Sandmeyer reaction.[1][2] This pathway involves two critical stages: the diazotization of an aromatic amine precursor, followed by a copper(I)-catalyzed cyanation.[3][4] Success hinges on precise control over reaction parameters at each stage. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Core Synthesis Workflow: The Sandmeyer Reaction

The overall process begins with the conversion of the primary aromatic amine, 2-amino-4-chlorophenol, into a reactive diazonium salt. This intermediate is typically not isolated due to its instability and is used immediately in the subsequent cyanation step with a copper(I) cyanide catalyst.[5][6]

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Cyanation A 2-Amino-4-chlorophenol B Dissolve in Acid (e.g., HCl, H₂SO₄) A->B C Cool to 0-5°C B->C D Slowly add NaNO₂ Solution C->D E Aryl Diazonium Salt Solution (Unstable Intermediate) D->E G Slowly add Diazonium Salt Solution E->G Immediate Use F Prepare CuCN Solution F->G H Reaction & N₂ Evolution G->H I Work-up & Isolation H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Section 1: Issues in the Diazotization Stage

The formation of the aryl diazonium salt from 2-amino-4-chlorophenol is the foundation of the entire synthesis. Problems here will invariably lead to low yields and complex impurity profiles.

Q1: My final yield is consistently low, and I suspect incomplete diazotization. What are the most critical parameters to check?

A: This is a very common issue. The success of the diazotization hinges on several factors, primarily temperature, acid concentration, and the rate of nitrite addition.

  • Temperature Control (Causality): The aryl diazonium salt is thermally unstable.[5] At temperatures above 5°C, it begins to decompose, primarily reacting with water to revert to the corresponding phenol (in this case, 4-chlororesorcinol), releasing nitrogen gas prematurely. This decomposition is a major yield-reducing pathway.

    • Solution: Maintain a strict temperature range of 0-5°C throughout the diazotization process using an ice-salt bath. Ensure the sodium nitrite solution is also pre-cooled before addition.[7]

  • Acid Stoichiometry (Causality): A sufficient excess of strong mineral acid (e.g., HCl or H₂SO₄) is crucial for two reasons. First, it fully protonates the starting amine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the in situ diazotizing agent, nitrous acid (HNO₂). An insufficient amount of acid can lead to incomplete formation of nitrous acid and, more critically, allows for a side reaction where the newly formed diazonium salt couples with unreacted 2-amino-4-chlorophenol to form a colored diazoamino (azo) compound, which is a common impurity.[5]

    • Solution: Typically, 2.5 to 3.0 equivalents of acid are recommended relative to the starting amine.[5]

  • Rate of Nitrite Addition (Causality): The reaction between the amine and nitrous acid is fast. Adding the sodium nitrite solution too quickly can cause localized temperature spikes, leading to diazonium salt decomposition. It can also create a temporary high concentration of nitrous acid, which can also decompose.

    • Solution: Add the pre-cooled sodium nitrite solution dropwise with vigorous stirring, ensuring the temperature never exceeds 5°C.[7][8]

Q2: How can I reliably confirm that the diazotization is complete before proceeding to the cyanation step?

A: A simple and effective method is to test for the presence of a slight excess of nitrous acid, which indicates that all of the primary amine has been consumed.

  • Methodology: Use potassium iodide-starch paper.[5] After completing the sodium nitrite addition and stirring for an additional 15-30 minutes at 0-5°C, dip a glass rod into the reaction mixture and touch it to the test paper.

  • Interpretation: The presence of excess nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with the starch. A positive test (the paper turns blue) confirms that the diazotization is complete.[5] If the test is negative, it suggests insufficient sodium nitrite was added.

Section 2: Challenges in the Sandmeyer Cyanation Stage

This stage involves the copper(I)-catalyzed displacement of the diazonium group. The efficiency of this step directly impacts the final yield and purity.

Q1: The yield of my cyanation step is poor, and the reaction seems sluggish with minimal nitrogen evolution. What's wrong?

A: A low-yielding cyanation step often points to issues with the catalyst, the reaction temperature, or the stability of the diazonium salt solution.

  • Catalyst Activity (Causality): The Sandmeyer reaction relies on a single-electron transfer from a copper(I) species to the diazonium salt.[1][4] If you are using copper(I) cyanide (CuCN) that has been exposed to air, it may have partially oxidized to copper(II), which is not catalytically active in this mechanism. Using freshly prepared or high-purity CuCN is critical.[5]

    • Solution: Use freshly purchased, high-purity CuCN. If the quality is suspect, it can be prepared fresh. Ensure the CuCN solution is prepared and used under conditions that minimize air exposure.

  • Reaction Temperature (Causality): While the diazonium salt is unstable at high temperatures, the Sandmeyer reaction itself often requires some thermal energy to proceed at a reasonable rate and ensure the complete decomposition of the diazonium-copper complex. However, adding the cold diazonium salt solution to a very hot CuCN solution can cause violent decomposition and the formation of tarry byproducts.[9]

    • Solution: Add the cold (0-5°C) diazonium salt solution slowly to the CuCN solution, which may be at room temperature or slightly warmed. After the addition is complete, the reaction mixture is often gently heated (e.g., to 50-65°C) to drive the reaction to completion, which is usually indicated by the cessation of nitrogen gas evolution.[9]

Q2: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material instead of my product. How can I prevent this?

A: The formation of dark, polymeric, or tarry byproducts is a classic sign of uncontrolled decomposition of the diazonium salt, leading to unwanted radical side reactions.[5]

  • Mechanism of Tar Formation: The Sandmeyer reaction proceeds via an aryl radical intermediate.[1][4] If this radical is not efficiently trapped by the cyanide from the copper complex, it can engage in other pathways, such as reacting with another aryl radical to form biaryl impurities or abstracting protons and polymerizing.[10]

  • Solutions:

    • Controlled Addition: This is the most critical factor. Ensure the slow, portion-wise addition of the diazonium salt solution to the copper cyanide solution. This maintains a low concentration of the diazonium salt in the reaction pot, minimizing side reactions.[5]

    • Purity of Starting Amine: Impurities in the initial 2-amino-4-chlorophenol can lead to side reactions during diazotization, carrying over to create complex mixtures in the cyanation step. Ensure your starting material is of high purity.

    • Maintain Acidity: Ensure the pH of the copper cyanide solution is appropriate. The reaction is typically carried out under neutral or slightly acidic conditions.

Section 3: Product Isolation and Purity

Q1: What are the most likely impurities I'll find in my crude this compound, and how do they form?

A: The impurity profile is directly related to the side reactions discussed earlier. Common impurities include:

  • 4-Chlororesorcinol: Formed from the decomposition of the diazonium salt by reaction with water, especially if the temperature was too high during diazotization.

  • Azo Dyes: Brightly colored compounds formed by the coupling of the diazonium salt with unreacted amine or the product phenol if the pH and stoichiometry of the diazotization are incorrect.[5]

  • Biaryl Compounds: Formed by the coupling of two aryl radical intermediates during the Sandmeyer step.[1]

  • Unreacted Starting Material: Due to incomplete diazotization.

Q2: What is the recommended procedure for purifying the final product?

A: A standard liquid-liquid extraction followed by column chromatography is typically effective.

  • Work-up: After the reaction is complete, the mixture is often acidified and then extracted with an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The organic layer should be washed with water and then with a saturated brine solution to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[11]

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 v/v).[11]

Optimized Experimental Protocols

These protocols incorporate the best practices discussed above to maximize yield and purity.

Protocol 1: Diazotization of 2-Amino-4-chlorophenol
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chlorophenol (1.0 eq) in a solution of concentrated hydrochloric acid (2.5-3.0 eq) and water.

  • Cool the stirred solution to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05-1.1 eq) in water and cool it to 0-5°C.

  • Add the cold sodium nitrite solution dropwise to the amine solution over 30-45 minutes, ensuring the internal temperature is maintained below 5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes.

  • Confirm the completion of the reaction by testing for a slight excess of nitrous acid with potassium iodide-starch paper (should turn blue).

  • Keep the resulting diazonium salt solution in the ice bath and use it immediately in the next step.[6]

Protocol 2: Sandmeyer Cyanation
  • In a separate, larger reaction flask equipped for stirring and heating, prepare a solution of copper(I) cyanide (1.1-1.2 eq) and sodium cyanide (1.1-1.2 eq) in water. Caution: Cyanide salts are highly toxic.

  • Adjust the temperature of the cyanide solution to approximately 20-25°C.

  • Slowly, and in a controlled manner, add the cold diazonium salt solution from Protocol 1 to the stirred cyanide solution via a dropping funnel. Vigorous evolution of nitrogen gas should be observed. Control the addition rate to manage the effervescence.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Gently warm the reaction mixture to 60-65°C and hold for 1 hour to ensure the complete decomposition of any remaining diazonium complex, as indicated by the cessation of gas evolution.[9]

  • Cool the mixture to room temperature and proceed with product isolation and purification as described in the FAQ section.

Data & Mechanism Summary

Table 1: Critical Reaction Parameters for Optimization
ParameterStageRecommended RangeRationale & Potential Impact of Deviation
Temperature Diazotization0–5°CHigh Temp: Decomposition of diazonium salt, reduced yield.[5]
Acid Equivalents Diazotization2.5–3.0Low Acid: Incomplete diazotization, formation of azo impurities.[5]
NaNO₂ Equivalents Diazotization1.05–1.1Low NaNO₂: Incomplete reaction. High NaNO₂: Unnecessary, can complicate workup.
Addition Rate Diazotization & CyanationSlow, DropwiseToo Fast: Localized heating, uncontrolled decomposition, tar formation.[5][9]
Temperature Cyanation25–65°CToo Low: Sluggish reaction. Too High: Increased byproduct formation.
CuCN Equivalents Cyanation1.1–1.2Low Catalyst: Incomplete reaction, low yield.
Sandmeyer Reaction Mechanism

The reaction proceeds through a single-electron transfer (SET) mechanism, generating a key aryl radical intermediate.

G ArN2 Ar-N₂⁺ CuCN [Cu(CN)₂]⁻ Ar_radical Ar• ArN2->Ar_radical + [Cu(CN)₂]⁻ (Electron Transfer) N2 N₂ Ar_radical->N2 Loss of N₂ product Ar-CN Ar_radical->product + Cu(CN)₂ (Radical Capture) CuCN2 Cu(CN)₂ Cu_I [Cu(CN)₂]⁻ product->Cu_I + [Cu(CN)₂]⁻ (Catalyst Regeneration)

Caption: Radical-nucleophilic mechanism of the Sandmeyer cyanation.[1][4]

References

purification techniques for crude 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 2-Chloro-5-hydroxybenzonitrile

This technical guide provides comprehensive troubleshooting advice and detailed protocols for the purification of crude this compound. Designed for researchers, medicinal chemists, and process development scientists, this document offers practical, field-tested solutions to common challenges encountered during the purification of this versatile chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning a successful purification strategy.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the demethylation of a methoxy precursor, you might find residual 2-Chloro-5-methoxybenzonitrile.[1]

  • Regioisomers: Isomers such as 5-Chloro-2-hydroxybenzonitrile or 2-Chloro-4-hydroxybenzonitrile can form depending on the directing effects of the substituents during synthesis.[2][3]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., toluene, DMF, collidine).[1]

  • Reagents and By-products: Salts and degradation products from the reagents used (e.g., residual acids, bases, or dehydrating agents).[4][5]

  • Colored Impurities: Often, crude aromatic compounds contain polymeric or oxidized species that impart a yellow or brown color.[6][7]

Q2: How do I choose the best primary purification technique for my crude sample?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities. Use the following decision tree to guide your choice.

G start Assess Crude Material q1 Is the crude material >80% solid and crystalline? start->q1 q3 Is the material an oil or are there multiple, closely-related impurities? q1->q3 No recrystallization Primary Method: Recrystallization q1->recrystallization Yes q2 Are impurities primarily non-acidic/neutral? acid_base Primary Method: Acid-Base Extraction q2->acid_base Yes chromatography Primary Method: Column Chromatography q2->chromatography No q3->chromatography recrystallization->q2 secondary Follow with a secondary method if purity is insufficient. acid_base->secondary chromatography->secondary

Caption: Decision tree for selecting a primary purification method.

Q3: My purified this compound is off-white or yellow. How can I decolorize it?

A3: A persistent color often indicates trace impurities that co-purify with the product. To address this:

  • Activated Carbon Treatment: Dissolve the colored solid in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated carbon and heat the mixture for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon. Crystallize the product from the filtrate.[8]

  • Secondary Purification: If carbon treatment is ineffective, the colored impurity may have similar polarity to your product. A different purification technique, such as switching from normal-phase to reversed-phase chromatography, may be necessary.[8]

Part 2: Troubleshooting Guide for Core Techniques

This section provides solutions to specific problems you may encounter during purification.

Technique 1: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid substance. The key is selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[8]

Troubleshooting Recrystallization Issues

Problem Encountered Probable Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is too high, causing the compound to melt before it dissolves. 2. The solution is supersaturated with impurities.1. Switch to a lower-boiling point solvent. 2. Add more hot solvent to reduce saturation and allow for slower cooling. 3. Consider a pre-purification step like column chromatography to remove the bulk of impurities.[8]
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid. 3. Crystallization requires an initiation event.1. Evaporate some of the solvent to increase concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of pure product to the cooled solution.[8]
Yield is very low. 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the flask is thoroughly cooled in an ice bath before filtration. 3. Use a minimal amount of cold solvent to wash the collected crystals. 4. For hot filtration, use a heated funnel and pre-warm the receiving flask to prevent cooling.
Technique 2: Acid-Base Extraction

This powerful technique leverages the acidic nature of the phenolic hydroxyl group in this compound. The phenol can be deprotonated with a base to form a water-soluble phenoxide salt, which separates it from non-acidic organic impurities.[9][10]

Troubleshooting Acid-Base Extraction Issues

Problem Encountered Probable Cause(s) Recommended Solution(s)
An emulsion forms at the aqueous/organic interface. 1. Agitation during extraction was too vigorous. 2. High concentration of crude material.1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to "break" the emulsion. 4. Filter the entire mixture through a pad of Celite®.
Low recovery after acidification and filtration. 1. Incomplete precipitation of the product. 2. The product has some solubility in the acidic aqueous solution.1. Ensure the aqueous layer is sufficiently acidic (pH 1-2) by checking with pH paper. Add more acid if necessary. 2. Thoroughly cool the acidified mixture in an ice bath before filtering. 3. Extract the acidic aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Product precipitates during initial extraction with base. The sodium salt of the product is not fully soluble in the aqueous phase.1. Dilute the aqueous phase by adding more water. 2. Use a larger volume of aqueous base. 3. Warm the separatory funnel gently to aid dissolution.
Technique 3: Flash Column Chromatography

Chromatography is the most versatile method for separating complex mixtures. For this compound, normal-phase chromatography on silica gel is typically effective.

Troubleshooting Column Chromatography Issues

Problem Encountered Probable Cause(s) Recommended Solution(s)
Poor separation of spots on TLC (Rf values are too close). The solvent system (mobile phase) is not optimized.1. If spots are too high (Rf > 0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture). 2. If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent. 3. Try a different solvent system altogether (e.g., Dichloromethane/Methanol).
Compound streaks on the TLC plate or column. 1. The compound is too polar for the mobile phase. 2. The sample is acidic and interacting strongly with the silica gel. 3. The column is overloaded.1. Increase the polarity of the mobile phase. 2. Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress ionization and reduce tailing. 3. Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel.
No product elutes from the column. 1. The mobile phase is not polar enough to move the compound. 2. The compound has decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase. If necessary, flush the column with a very polar solvent like 10% methanol in dichloromethane. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine if the compound is base-sensitive (though less likely for this phenol).

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for separating the acidic this compound from neutral or basic impurities.[11][12]

Workflow Diagram

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in Ethyl Acetate extract 2. Add 1M NaOH (aq) and separate layers dissolve->extract organic_impurities 4. Neutral Impurities in Organic Layer (Wash, dry, evaporate) extract->organic_impurities Organic aqueous_salt 3. Aqueous Layer contains water-soluble sodium salt extract->aqueous_salt Aqueous re_extract 7. Extract precipitated product back into fresh Ethyl Acetate final_product 8. Dry organic layer (MgSO4), filter, and evaporate solvent to yield pure product re_extract->final_product acidify 5. Cool in ice bath and acidify with conc. HCl to pH ~1 aqueous_salt->acidify precipitate 6. Product precipitates as a solid acidify->precipitate precipitate->re_extract

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.[9]

  • Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Back-Wash (Optional): Add a small amount of fresh 1 M NaOH to the organic layer in the funnel, shake, and combine this second aqueous extract with the first to maximize recovery.

  • Isolate Impurities: The remaining organic layer contains neutral/basic impurities. It can be washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and evaporated to identify these impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The purified this compound should precipitate as a solid.

  • Final Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating mixtures with multiple components or when recrystallization fails.

Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase separation of moderately polar compounds.
Mobile Phase Hexane / Ethyl Acetate GradientA non-polar/polar solvent mixture allows for fine-tuning of polarity to achieve optimal separation. A starting point could be 10% Ethyl Acetate in Hexane.[1]
TLC Visualization UV light (254 nm)The aromatic ring will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% ethyl acetate) to elute compounds that are more strongly adsorbed to the silica. Your product should elute as the polarity increases.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Troubleshooting Impurities in 2-Chloro-5-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-hydroxybenzonitrile (CAS 188774-56-3).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. The presence of impurities, even at trace levels, can significantly impact the outcomes of subsequent reactions, affecting yield, biological activity, and safety profiles.[4] This guide provides in-depth, field-proven insights into the common impurities encountered during synthesis, their formation mechanisms, and robust troubleshooting strategies to ensure the highest possible purity of your final product.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

A robust understanding of the synthetic route is the first line of defense against impurity formation. While multiple pathways to substituted hydroxybenzonitriles exist, a common and illustrative strategy involves the multi-step conversion of a substituted phenol. Below, we outline a plausible synthetic pathway and the key impurities that can arise at each stage.

Proposed Synthetic Pathway

A logical approach to synthesizing this compound may begin with a suitable precursor like 4-chlorophenol, proceeding through formylation, oximation, and final dehydration to yield the nitrile.

Synthetic_Pathway A 4-Chlorophenol B 2-Chloro-5-hydroxy- benzaldehyde A->B Formylation (e.g., Reimer-Tiemann) C 2-Chloro-5-hydroxy- benzaldehyde Oxime B->C Oximation (NH2OH·HCl, Base) D 2-Chloro-5-hydroxy- benzonitrile (Product) C->D Dehydration (e.g., Ac₂O, SOCl₂)

Caption: A plausible multi-step synthesis of this compound.

Table 1: Common Impurities and Their Origins
Impurity NameStructureOrigin StageFormation Mechanism
Unreacted Starting Materials
4-ChlorophenolC₆H₅ClOFormylationIncomplete formylation reaction.
2-Chloro-5-hydroxybenzaldehydeC₇H₅ClO₂OximationIncomplete reaction with hydroxylamine.
2-Chloro-5-hydroxybenzaldehyde OximeC₇H₆ClNO₂DehydrationIncomplete dehydration to the nitrile.[5]
Isomeric Impurities
4-Chloro-3-cyanophenolC₇H₄ClNOFormylationNon-regioselective formylation of 4-chlorophenol, leading to an isomeric aldehyde and subsequent products.
Reaction By-products
2-Chloro-5-hydroxybenzamideC₇H₆ClNO₂Work-up/DegradationPartial hydrolysis of the nitrile group under non-neutral pH conditions.
2-Chloro-5-hydroxybenzoic AcidC₇H₅ClO₃Work-up/Side ReactionComplete hydrolysis of the nitrile, or oxidation of the intermediate aldehyde.[6]
Process-Related Impurities
Residual Solvents (e.g., Toluene, Dichloromethane)VariousWork-up/PurificationIncomplete removal after extraction or chromatography.[4][7]
Dehydrating Agent ResiduesVariousDehydrationRemnants from reagents like thionyl chloride or phosphorus pentoxide.[8][9]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during synthesis in a practical, question-and-answer format.

Q1: My final product shows low purity on HPLC, with a significant peak corresponding to the oxime intermediate. How can I drive the dehydration to completion?

A1: The persistence of the aldoxime intermediate is a classic sign of incomplete dehydration.[5] The efficiency of this step is highly dependent on the choice of dehydrating agent and the reaction conditions.

  • Causality: Dehydrating agents like acetic anhydride, thionyl chloride, or phosphorus pentoxide convert the oxime's hydroxyl group into a better leaving group, facilitating the elimination of water to form the nitrile triple bond.[8][10] Insufficient reagent, low temperature, or short reaction times can stall this conversion.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.2-1.5 equivalents), of the dehydrating agent is used.

    • Temperature Control: Many dehydration reactions require heating. For instance, using acetic anhydride may require temperatures of 120-160°C, while thionyl chloride in a solvent like monochlorobenzene may require reflux.[10] Monitor the reaction progress via TLC or HPLC to determine the optimal time and temperature.

    • Choice of Agent: If a mild agent is proving ineffective, consider a more powerful one. For example, thionyl chloride or phosphorus pentoxide are generally more potent than acetic anhydride.[9][10]

    • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can consume the dehydrating agent and inhibit the reaction.

Q2: The color of my isolated product is off-white to light brown, suggesting degradation. What is the cause and how can it be mitigated?

A2: Phenolic compounds are susceptible to oxidation, which often results in the formation of highly colored quinone or quinone-like impurities.[11] This can be exacerbated by exposure to air, heat, or trace metal catalysts during the reaction or work-up.

  • Causality: The phenolic hydroxyl group can be oxidized to a carbonyl, forming a conjugated system that absorbs visible light. The presence of both electron-donating (-OH) and electron-withdrawing (-Cl, -CN) groups can influence the compound's redox potential.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed prior to use.

    • Control Work-up Temperature: Keep temperatures low during extractions and solvent removal to minimize thermal degradation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA during the aqueous work-up can be beneficial.

    • Storage: Store the final product in a tightly sealed container, protected from light, and in a cool, dry place to prevent long-term degradation.[12]

Q3: My characterization data (NMR/IR) suggests the presence of an amide or carboxylic acid impurity. How can I prevent nitrile hydrolysis?

A3: The nitrile group is prone to hydrolysis to a primary amide and subsequently to a carboxylic acid under either strong acidic or strong basic conditions, particularly at elevated temperatures.

  • Causality: Both H₃O⁺ and OH⁻ can catalyze the addition of water across the carbon-nitrogen triple bond. This side reaction is often a problem during reaction quenching or extractive work-up steps if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • Neutralize with Care: When quenching the reaction, adjust the pH to be near neutral (pH 6-8) before any heating or prolonged extraction steps. Use milder acids or bases (e.g., saturated sodium bicarbonate instead of concentrated NaOH) for neutralization and perform the additions at low temperatures.

    • Limit Exposure Time: Minimize the time the product spends in highly acidic or basic aqueous solutions.

    • Purification Strategy: If hydrolysis has already occurred, these more polar impurities can typically be separated from the desired nitrile product using column chromatography or recrystallization.[13]

Section 3: Key Analytical and Purification Protocols

Accurate analysis and effective purification are essential for obtaining high-quality this compound.

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing product purity and quantifying impurities.[7][14]

  • Principle: Reverse-phase HPLC separates compounds based on their polarity. The relatively nonpolar this compound will be well-retained on a C18 column, allowing for separation from more polar (e.g., hydrolyzed by-products) and less polar impurities.[14]

ParameterRecommended ValueRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reverse-phase separation of small aromatic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid is a volatile modifier suitable for LC-MS compatibility.[14]
Gradient 30% B to 95% B over 20 minA gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic nitriles typically show strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Protocol 2: Purification by Column Chromatography

For removing closely related impurities, silica gel column chromatography is a highly effective method.[13]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product. The more polar impurities (like the oxime or amide) will elute last.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Visualizing Impurity Formation Pathways

Understanding the divergence from the main synthetic route is key to impurity control.

Impurity_Formation Oxime 2-Chloro-5-hydroxy- benzaldehyde Oxime Product Desired Product: This compound Oxime->Product Complete Dehydration Impurity1 Impurity: Unreacted Oxime Oxime->Impurity1 Incomplete Dehydration Impurity2 Impurity: 2-Chloro-5-hydroxybenzamide Product->Impurity2 Partial Hydrolysis (H₂O, H⁺/OH⁻) Impurity3 Impurity: 2-Chloro-5-hydroxybenzoic Acid Impurity2->Impurity3 Full Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Divergent pathways from the main reaction leading to common impurities.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best analytical technique for identifying a completely unknown impurity?

    • A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[15][16] HPLC separates the impurity from the main product, and the mass spectrometer provides its molecular weight and fragmentation pattern, which are crucial for structure elucidation.

  • Q: Can I use recrystallization to purify my product?

    • A: Yes, recrystallization is an excellent method for removing small amounts of impurities, especially if the crude product is already of reasonable purity (>90%). A good solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents like ethyl acetate/hexane or toluene may be effective.[13]

  • Q: Are there specific safety precautions for this compound?

    • A: Yes. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Chloro-5-hydroxybenzonitrile (CAS No. 188774-56-3)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chemical intermediate. As a versatile building block in medicinal chemistry and materials science, optimizing its synthesis is crucial for achieving high yields and purity[1][4]. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges, supported by detailed protocols and troubleshooting logic.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. The diagram below illustrates the most common synthetic strategies.

cluster_0 Route A: From Aldehyde cluster_1 Route B: Sandmeyer Reaction A1 2-Chloro-5- hydroxybenzaldehyde A2 Aldoxime Intermediate A1->A2 Oximation (NH2OH) A3 2-Chloro-5- hydroxybenzonitrile A2->A3 Dehydration (e.g., Ac2O) B1 2-Amino-5-chlorophenol B2 Diazonium Salt B1->B2 Diazotization (NaNO2, H+) B3 2-Chloro-5- hydroxybenzonitrile B2->B3 Cyanation (CuCN)

Caption: Primary synthetic routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My yield is consistently low when synthesizing from 2-Chloro-5-hydroxybenzaldehyde. What are the primary causes and how can I improve the outcome?

Answer: This is a common challenge in the two-step conversion of an aldehyde to a nitrile. Low yield typically originates from incomplete reactions in either the oximation or the dehydration step, or from the formation of byproducts. Here’s a breakdown of the critical factors:

  • Inefficient Oximation: The initial conversion of 2-chloro-5-hydroxybenzaldehyde to its corresponding aldoxime must be driven to completion.

    • Causality: An incorrect pH or insufficient reaction time can lead to unreacted starting material, which complicates purification. The reaction is typically performed under neutral to slightly basic conditions[5].

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the hydroxylamine is fully liberated from its salt (e.g., hydroxylamine hydrochloride) by using a suitable base. Maintain a controlled temperature, typically between 30°C and 50°C, to ensure a steady reaction rate without degrading the components[5].

  • Suboptimal Dehydration: The choice of dehydrating agent and the reaction conditions for converting the aldoxime to the nitrile are critical and can significantly impact yield[5].

    • Causality: Some dehydrating agents can cause side reactions. For instance, using acetic anhydride at high temperatures can lead to acetylation of the phenolic hydroxyl group, requiring an additional hydrolysis step to remove the acetyl group[5]. High temperatures (>100°C) can also promote the formation of a high-melting triazine byproduct through self-condensation of the nitrile, which significantly reduces yield[5].

    • Solution: Carefully select your dehydrating agent based on your lab's capabilities and safety protocols. Ensure the aldoxime intermediate is thoroughly dried before this step, as water can deactivate many dehydrating agents. Consider azeotropic removal of water with a solvent like toluene before adding the agent[5]. Maintain strict temperature control throughout the reaction.

Dehydrating AgentTypical ConditionsKey Considerations
Acetic Anhydride Heat at 120-160°CCan cause O-acetylation; requires subsequent hydrolysis[5][6].
Thionyl Chloride Reflux in an inert solvent (e.g., monochlorobenzene)Highly reactive and corrosive; generates HCl and SO2 gas.
Formic Acid/Sodium Formate Reflux (~110°C)A milder option that can sometimes provide cleaner reactions[7].
Question 2: I am attempting a Sandmeyer reaction starting from 2-Amino-5-chlorophenol and observing significant byproduct formation. How can I optimize this step?

Answer: The Sandmeyer reaction is a powerful tool for introducing a cyano group, but it requires precise control to minimize side reactions[8][9][10]. The primary challenges are the stability of the diazonium salt and competing side reactions.

  • Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable.

    • Causality: If the temperature during diazotization rises above the optimal 0-5°C range, the diazonium salt can prematurely decompose, often reacting with water to form a phenolic byproduct (in this case, regenerating the starting material or other phenols) and releasing nitrogen gas[6][11].

    • Solution: Maintain a strict temperature of 0-5°C using an ice-salt bath during the dropwise addition of sodium nitrite solution to the acidic solution of your aminophenol[6].

  • Byproduct Formation during Cyanation: The introduction of the cyano group is catalyzed by copper(I) cyanide.

    • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism[8][9]. This can sometimes lead to the formation of biaryl byproducts. Furthermore, if the diazonium salt is not completely converted, it can lead to a complex mixture upon work-up.

    • Solution: Prepare the copper(I) cyanide solution/suspension separately and add the cold diazonium salt solution to it slowly[6]. This ensures the diazonium salt reacts as it is introduced. After the addition is complete, allowing the mixture to warm to room temperature or gently heating it can help drive the reaction to completion[6].

Start Low Yield in Sandmeyer Rxn Q1 Was Diazotization Temp. strictly 0-5 °C? Start->Q1 Sol1 Re-run reaction, maintaining 0-5 °C with ice-salt bath. Monitor internal temp. Q1->Sol1 No Q2 Was NaNO2 added slowly to a well-stirred acidic solution of the amine? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Ensure slow, dropwise addition to prevent localized heating and NO2 buildup. Q2->Sol2 No Q3 Was the cold diazonium salt solution added to the CuCN (not the other way around)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Add diazonium salt to CuCN to ensure immediate reaction and minimize decomposition. Q3->Sol3 No End Proceed to work-up. Consider gentle heating to complete reaction. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for the Sandmeyer reaction.

Question 3: What are the best practices for purifying crude this compound to achieve high purity (>98%)?

Answer: Effective purification is essential to remove unreacted starting materials, reagents, and byproducts. A multi-step approach combining extraction, washing, and a final crystallization or chromatographic step is typically most effective.

  • Aqueous Work-up/Extraction:

    • Purpose: To remove inorganic salts, acids, or bases used in the reaction.

    • Protocol: After quenching the reaction, extract the product into a suitable organic solvent like ethyl acetate (EtOAc). Wash the organic phase sequentially with a dilute acid (e.g., 10% HCl) to remove any basic impurities, followed by water, and finally a saturated brine solution to aid in phase separation and remove excess water[12].

  • Recrystallization:

    • Purpose: An excellent method for removing small amounts of impurities, especially isomers if their solubility differs significantly from the desired product.

    • Protocol: The choice of solvent is critical. You may need to test several solvent systems. A common technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired product should crystallize out, leaving impurities behind in the mother liquor. Solvent systems like dilute ethanol or mixtures such as chloroform/ligroin have been effective for similar compounds[13].

  • Silica Gel Column Chromatography:

    • Purpose: To separate compounds with similar polarities, such as positional isomers, that may not be easily removed by recrystallization.

    • Protocol: This is the most powerful but also most resource-intensive method. A typical eluent system for a compound of this polarity would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For a similar compound, 3-chloro-5-hydroxybenzonitrile, an eluent system of ethyl acetate/hexane (10:90, v/v) was used successfully[12]. The exact ratio should be determined by running TLC plates first to find a system that gives good separation (Rf of the desired product ~0.3-0.4).

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Chloro-5-hydroxybenzaldehyde

This protocol is a representative procedure and may require optimization.

Step A: Synthesis of 2-Chloro-5-hydroxybenzaldehyde Oxime

  • In a reaction vessel, dissolve 2-chloro-5-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium carbonate (0.6 equivalents) to liberate the free hydroxylamine.

  • Add the hydroxylamine solution to the aldehyde solution and stir the mixture at 40-50°C.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the mixture and isolate the precipitated oxime by filtration. Wash the solid with cold water and dry thoroughly under vacuum.

Step B: Dehydration of the Oxime to this compound

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Place the dried 2-chloro-5-hydroxybenzaldehyde oxime (1 equivalent) in a flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride (3-5 equivalents).

  • Heat the mixture to 130-140°C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully remove the excess acetic anhydride under reduced pressure.

  • To the residue, add a 10% aqueous solution of sodium hydroxide (NaOH) and heat to 80-90°C for 1 hour to hydrolyze any O-acetylated byproduct.

  • Cool the mixture and acidify with concentrated HCl until the pH is ~1-2.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude nitrile by recrystallization or column chromatography.

Protocol 2: Synthesis via Sandmeyer Reaction from 2-Amino-5-chlorophenol

This protocol is based on general Sandmeyer reaction principles[6][9].

  • Caution: Diazonium salts can be explosive when dry. Keep in solution at all times.

  • Diazotization: In a flask, dissolve 2-amino-5-chlorophenol (1 equivalent) in an aqueous solution of hydrochloric acid (approx. 3 equivalents). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aminophenol solution, ensuring the temperature of the reaction mixture never exceeds 5°C. The addition should take approximately 30 minutes.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

  • Cyanation: In a separate, larger flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this mixture to 0-5°C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide mixture via a dropping funnel. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate or another suitable organic solvent.

  • Proceed with the purification steps as described in the FAQ section (aqueous wash, drying, and final purification).

References

Technical Support Center: Degradation Pathways of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigation of 2-Chloro-5-hydroxybenzonitrile degradation. This guide is designed for researchers, scientists, and drug development professionals. Given the limited direct experimental data on this specific compound, this resource leverages established principles from the degradation of structurally analogous compounds, such as chlorophenols and aromatic nitriles, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the probable metabolic pathways for the microbial degradation of this compound?

A1: Based on extensive research into related compounds, two primary enzymatic pathways are likely to initiate the degradation of this compound. The initial steps are crucial as they often dictate the subsequent downstream metabolic route.

  • Pathway A: Nitrile Group Hydrolysis: This is a common route for the biodegradation of aromatic nitriles.[1][2][3] It can proceed via two distinct enzymatic systems:

    • A two-step process involving nitrile hydratase to convert the nitrile to 2-Chloro-5-hydroxybenzamide, followed by an amidase that hydrolyzes the amide to 2-Chloro-5-hydroxybenzoic acid and ammonia.[4][5]

    • A direct conversion of the nitrile to 2-Chloro-5-hydroxybenzoic acid and ammonia, catalyzed by a nitrilase .[1]

  • Pathway B: Oxidative Dechlorination: Microbial systems often employ monooxygenases or dioxygenases to remove chlorine substituents from aromatic rings, particularly under aerobic conditions.[6][7] This would likely involve the hydroxylation of the carbon atom to which the chlorine is attached, leading to the release of the chloride ion and the formation of a dihydroxybenzonitrile intermediate.

Q2: What are the key enzymes expected to be involved in the degradation of this compound?

A2: The key enzymes would be those that catalyze the initial attack on the molecule. Look for evidence of:

  • Nitrile Hydratase (EC 4.2.1.84) and Amidase (EC 3.5.1.4): This enzyme pair works in concert to hydrolyze the nitrile group.[5] Their presence would suggest the formation of an amide intermediate.

  • Nitrilase (EC 3.5.5.1): This enzyme directly hydrolyzes the nitrile to a carboxylic acid.[1]

  • Monooxygenases or Dioxygenases: These are crucial for oxidative dechlorination and subsequent ring cleavage.[6][7]

Q3: What are the anticipated major intermediates in the degradation of this compound?

A3: The expected intermediates will depend on the dominant degradation pathway:

  • If nitrile hydrolysis occurs first: Expect to see 2-Chloro-5-hydroxybenzamide and subsequently 2-Chloro-5-hydroxybenzoic acid .

  • If oxidative dechlorination is the initial step: You might identify dihydroxybenzonitrile isomers.

  • Downstream metabolites: Following these initial steps, further degradation would likely proceed through chlorinated catechols or hydroquinones, which are common intermediates in the degradation of chlorophenols, before eventual ring cleavage.[6][8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Rationale
No degradation of this compound observed in microbial cultures. 1. The selected microbial strain or consortium may lack the necessary catabolic genes. 2. The compound may be toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of necessary co-factors or co-substrates.1. Screen diverse microbial sources: Isolate microorganisms from environments contaminated with herbicides or industrial effluents, as they are more likely to have evolved relevant degradative capabilities. 2. Perform a toxicity assay: Test a range of concentrations of this compound to determine the minimum inhibitory concentration (MIC). Start your degradation experiments at a sub-toxic concentration. 3. Optimize culture conditions: Systematically vary pH, temperature, and shaking speed to find the optimal growth and degradation conditions for your microbial culture. 4. Provide a co-substrate: Some microbial degradation is co-metabolic.[10] Supplementing the medium with a readily utilizable carbon source like glucose or succinate may support the growth and enzymatic activity needed to degrade the target compound.
An unexpected peak appears in HPLC analysis during the degradation experiment. 1. Formation of a metabolic intermediate. 2. Abiotic transformation of the parent compound. 3. Contamination of the sample or mobile phase.1. Analyze with LC-MS/MS: Use mass spectrometry to determine the molecular weight and fragmentation pattern of the unknown peak. This is a powerful tool for metabolite identification.[11][12] The characteristic isotope pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) can confirm the presence of the chlorine atom in the metabolite.[11] 2. Run abiotic controls: Incubate this compound in the sterile medium without microorganisms to check for abiotic degradation (e.g., hydrolysis, photolysis). 3. Verify system purity: Inject a blank (mobile phase) to ensure the peak is not from system contamination.
The degradation rate is very slow or stalls after an initial decrease. 1. Enzyme inhibition by the parent compound or a metabolite. 2. Depletion of a necessary nutrient or co-factor. 3. Changes in pH of the medium due to metabolic activity.1. Fed-batch culture: Instead of a single high concentration, add this compound in smaller, periodic doses to maintain a low, non-inhibitory concentration. 2. Replenish medium components: Supplement the culture with a concentrated nutrient stock during the experiment. 3. Use a buffered medium: Employ a buffer system (e.g., phosphate buffer) to maintain a stable pH throughout the degradation experiment.
Difficulty in confirming the identity of a suspected intermediate. 1. Lack of a commercially available analytical standard. 2. Insufficient amount of the intermediate for structural elucidation (e.g., by NMR).1. High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to predict the elemental composition of the intermediate.[12] 2. Synthesize the suspected intermediate: If possible, chemical synthesis of the proposed intermediate will allow for direct comparison of retention times and mass spectra for unambiguous identification. 3. Derivatization: Chemical derivatization of the intermediate can improve its chromatographic behavior and/or provide additional structural information from its mass spectrum.

Experimental Protocols

Protocol 1: Screening Microorganisms for Degradation Potential
  • Enrichment Culture:

    • Collect soil or water samples from a site with a history of contamination with chlorinated aromatic compounds.

    • Prepare a mineral salts medium (MSM) with this compound as the sole carbon and nitrogen source at a non-toxic concentration (e.g., 50-100 mg/L).

    • Inoculate the MSM with your environmental sample and incubate at an appropriate temperature (e.g., 30°C) with shaking.

    • Periodically transfer an aliquot to fresh medium to enrich for microorganisms capable of utilizing the target compound.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enrichment culture onto MSM agar plates containing this compound.

    • Incubate until colonies appear.

    • Isolate morphologically distinct colonies and re-streak to ensure purity.

  • Degradation Assay:

    • Grow the isolated strains in a suitable rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

    • Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a standardized optical density (e.g., OD₆₀₀ of 1.0).

    • Add this compound from a concentrated stock solution to the cell suspension.

    • Incubate under optimized conditions.

    • At regular intervals, withdraw samples, centrifuge to remove cells, and analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC.

Protocol 2: Metabolite Identification using LC-MS
  • Sample Preparation:

    • Collect samples from the degradation experiment at various time points.

    • Centrifuge to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for the separation of the aromatic compounds.[13] A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting all metabolites.

    • Data Acquisition: Perform a full scan to detect all ions present. For targeted analysis of expected intermediates, use Selected Ion Monitoring (SIM). For structural elucidation, perform tandem MS (MS/MS) on the parent compound and any potential metabolite peaks. Look for the characteristic 3:1 isotopic pattern of chlorine to confirm its presence in metabolites.[11]

Visualizing Potential Pathways

The following diagrams illustrate the hypothesized initial steps in the degradation of this compound.

degradation_pathway_A parent This compound amide 2-Chloro-5-hydroxybenzamide parent->amide Nitrile Hydratase acid 2-Chloro-5-hydroxybenzoic acid amide->acid Amidase downstream Downstream Metabolism (e.g., Ring Cleavage) acid->downstream

Caption: Pathway A: Nitrile Group Hydrolysis.

degradation_pathway_B parent This compound intermediate Dihydroxybenzonitrile Intermediate parent->intermediate Monooxygenase/ Dioxygenase (+H2O, -Cl-, -H+) downstream Downstream Metabolism (e.g., Ring Cleavage) intermediate->downstream

Caption: Pathway B: Oxidative Dechlorination.

References

Technical Support Center: Troubleshooting Reactions with 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to this compound

This compound (CAS No. 188774-56-3) is a trifunctional aromatic compound featuring a nitrile, a hydroxyl group, and a chlorine atom.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] However, the interplay of these functionalities can sometimes lead to unexpected outcomes in chemical reactions. This guide aims to provide practical, experience-based solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material won't fully dissolve in the reaction solvent. What should I do?

A1: this compound is a solid that is generally soluble in many organic solvents.[1] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices.[4][5] For reactions like the Williamson ether synthesis, these solvents can also enhance reaction rates.[4][5]

  • Heating: Gentle warming can often help to dissolve the starting material. However, be mindful of the thermal stability of your other reagents.

  • Co-solvent: In some cases, adding a co-solvent can improve solubility.

  • Purity: Ensure your starting material is of high purity, as impurities can affect solubility.

Q2: I am seeing multiple spots on my TLC even at the beginning of the reaction. What could be the cause?

A2: This could indicate a few issues:

  • Impure Starting Material: Your this compound or other reagents may be impure. It is always good practice to verify the purity of your starting materials by techniques like NMR or LC-MS before starting a reaction.

  • Decomposition: this compound could be degrading under your initial reaction conditions. This is less common but possible if, for instance, you are using a very strong base and there are trace impurities.

  • Improper TLC Technique: Ensure your TLC spotting is clean and the solvent system is appropriate for your compounds. Co-spotting with your starting material can help to confirm if one of the spots corresponds to it.[6]

Q3: How do I effectively monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a quick and effective method.[6][7] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material and product.[6] Visualizing the spots under a UV lamp is usually effective for these aromatic compounds.[6] For more quantitative and detailed analysis, techniques like HPLC, GC-MS, and NMR spectroscopy are highly recommended.[8][9]

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is a common reaction performed on the hydroxyl group of this compound. It involves the deprotonation of the phenol followed by an SN2 reaction with an alkyl halide.[8][10]

Williamson_Ether_Synthesis This compound This compound Phenoxide Intermediate Phenoxide Intermediate This compound->Phenoxide Intermediate Deprotonation Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Phenoxide Intermediate Alkyl Halide (R-X) Alkyl Halide (R-X) Product Product Alkyl Halide (R-X)->Product Phenoxide Intermediate->Product SN2 Attack

Problem 1: Low or No Conversion to the Ether Product

Q: I've mixed my this compound, base, and alkyl halide, but the reaction is not proceeding. What should I check?

A: A failed Williamson ether synthesis can often be traced back to a few key factors. Here is a systematic approach to troubleshooting:

Potential Cause Explanation & Troubleshooting Steps References
Ineffective Deprotonation The phenolic proton of this compound needs to be removed to form the nucleophilic phenoxide. If your base is not strong enough or has degraded, the reaction will not start. Weaker bases like K₂CO₃ may require heating. Stronger bases like NaH should be fresh and handled under anhydrous conditions.[4][11]
Poor Leaving Group on Alkyl Halide The SN2 reaction works best with good leaving groups. The reactivity order is generally I > Br > Cl >> F. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time).[12][13]
Steric Hindrance The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. Primary alkyl halides work best. Secondary alkyl halides can lead to competing elimination reactions, and tertiary alkyl halides will almost exclusively give elimination products.[8][14]
Inappropriate Solvent Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they promote SN2 reactions.[4][5]
Reaction Temperature Too Low Some reactions require thermal energy to overcome the activation barrier. If you are using a weaker base or a less reactive alkyl halide, increasing the temperature may be necessary. A typical range is 50-100 °C.[15]

Problem 2: Formation of Side Products

Q: My reaction is producing multiple products. What are the likely side reactions?

A: Besides unreacted starting materials, a few side products are common in Williamson ether syntheses with phenols:

  • Elimination Product (Alkene): This is more likely with secondary and tertiary alkyl halides, where the alkoxide acts as a base rather than a nucleophile.[14]

  • C-Alkylation: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, especially under harsh conditions.

  • Reaction at the Nitrile Group: Although less common under these conditions, strong bases could potentially react with the nitrile group.

Troubleshooting Guide: Acylation of the Hydroxyl Group

Acylation of the phenolic hydroxyl group of this compound with an acyl chloride or anhydride is a common method to form esters.[16][17]

Acylation_Reaction This compound This compound Product Product This compound->Product Nucleophilic Acyl Substitution Acylating Agent (e.g., Acyl Chloride) Acylating Agent (e.g., Acyl Chloride) Acylating Agent (e.g., Acyl Chloride)->Product Base (e.g., Pyridine, Et3N) Base (e.g., Pyridine, Et3N) Base (e.g., Pyridine, Et3N)->Product Acid Scavenger

Problem: Incomplete Reaction or Low Yield of the Ester

Q: My acylation reaction is sluggish and gives a poor yield. How can I improve it?

A: Here are some key considerations for optimizing the acylation of this compound:

Potential Cause Explanation & Troubleshooting Steps References
Inactive Acylating Agent Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time. Use freshly opened or distilled reagents.[3]
Insufficient Base A base is typically used to neutralize the HCl or carboxylic acid byproduct of the reaction. Pyridine or triethylamine are common choices. Ensure you are using at least a stoichiometric amount of base.[9][16]
Steric Hindrance If your acylating agent is very bulky, the reaction may be slow. In such cases, you may need to use a more reactive acylating agent or a catalyst.[17]
Reaction Temperature Many acylations proceed well at room temperature or even at 0 °C. However, for less reactive substrates or acylating agents, gentle heating may be required.[3]

Side Reaction to Consider: Fries Rearrangement

Under certain conditions, particularly with Lewis acid catalysts like AlCl₃, the initially formed aryl ester can rearrange to an aryl ketone (C-acylation). If you are observing an unexpected, more polar byproduct, this could be a possibility.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring of this compound can be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction.[1] The electron-withdrawing nitrile group activates the ring for this type of reaction.[18]

SNAr_Reaction This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex Addition Nucleophile (e.g., R2NH, RO-) Nucleophile (e.g., R2NH, RO-) Nucleophile (e.g., R2NH, RO-)->Meisenheimer_Complex Product Product Meisenheimer_Complex->Product Elimination of Cl-

Problem: No Reaction or Poor Conversion

Q: I am trying to displace the chlorine atom with a nucleophile, but the reaction is not working. What are the key factors for a successful SNAr reaction?

A: SNAr reactions have specific requirements for success:

Potential Cause Explanation & Troubleshooting Steps References
Insufficiently Strong Nucleophile SNAr reactions require strong nucleophiles. For example, amines and alkoxides are good candidates. Neutral nucleophiles like water or alcohols are generally not reactive enough without a strong base.[1][19]
Inadequate Activation of the Aromatic Ring While the nitrile group is electron-withdrawing, for some nucleophiles, additional activation may be needed. Reactions are often heated to provide sufficient energy.[18][20]
Solvent Effects Polar aprotic solvents like DMF, DMSO, or THF are typically used for SNAr reactions as they can solvate the cation of the nucleophilic salt and do not interfere with the nucleophile.[21]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[22]

Protocol 2: General Procedure for Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or THF.

  • Add a base like pyridine or triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.[3][16]

Analytical Data

Monitoring Reaction Progress by TLC:

A typical eluent system for monitoring reactions of this compound is a mixture of hexanes and ethyl acetate. The starting material is moderately polar. The ether and ester products will be less polar and should have a higher Rf value. The SNAr products with amines will be more polar and have a lower Rf value.

1H NMR Spectroscopy:

The aromatic region of the 1H NMR spectrum of this compound derivatives will provide valuable information about the success of the reaction. Changes in the chemical shifts of the aromatic protons can confirm the modification of the hydroxyl or chloro substituents.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for scaling up the synthesis of 2-Chloro-5-hydroxybenzonitrile.

This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this compound from a laboratory scale to pilot or manufacturing scale. Our focus is on the widely-used Sandmeyer reaction, a robust method for introducing a nitrile group onto an aromatic ring. This document provides not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure a safe, efficient, and scalable process.

Overview of the Synthetic Pathway: The Sandmeyer Reaction

The synthesis of this compound is most commonly achieved via a two-step, one-pot Sandmeyer reaction, starting from 2-Amino-4-chlorophenol.[1][2] This classic transformation involves the conversion of an aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst.[3][4][5]

The overall transformation is as follows:

  • Part A: Diazotization. 2-Amino-4-chlorophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form the intermediate 2-chloro-5-hydroxyphenyldiazonium salt.[6]

  • Part B: Cyanation. The cold diazonium salt solution is then added to a solution of a cyanide salt, typically with a copper(I) cyanide catalyst, to yield the final product with the evolution of nitrogen gas.[3][5]

Reaction Workflow Diagram

G cluster_0 Part A: Diazotization cluster_1 Part B: Cyanation (Sandmeyer) A 2-Amino-4-chlorophenol B 2-Chloro-5-hydroxyphenyldiazonium Salt A->B Formation of Diazonium Intermediate D This compound B->D Displacement with Cyanide (Loss of N₂ gas) C NaNO₂ + HCl (aq) 0-5 °C E CuCN / KCN Room Temp to 50 °C

Caption: Overall workflow for the Sandmeyer synthesis of this compound.

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions and challenges encountered when scaling this synthesis.

FAQs: Part A - Diazotization

Q1: My diazotization reaction is turning dark brown or black. What is causing this decomposition and how can I prevent it?

A1: Dark coloration is a classic sign of diazonium salt decomposition. These salts are notoriously unstable, especially at elevated temperatures. The primary causes are:

  • Temperature Excursion: The most common culprit. The reaction is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose, often coupling with the starting phenol to form colored azo impurities.

  • Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions and decomposition.

  • Slow Nitrite Addition: Adding the sodium nitrite solution too slowly can prolong the reaction time, increasing the window for decomposition. Conversely, adding it too quickly can cause a dangerous temperature spike.

Scale-Up Solution:

  • Heat Transfer is Critical: On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Ensure your reactor has adequate cooling capacity (e.g., a jacketed reactor with a powerful chiller).

  • Sub-Surface Addition: Add the sodium nitrite solution below the surface of the reaction mixture to ensure rapid mixing and prevent localized "hot spots."

  • Monitor and Control: Use a reliable temperature probe and an automated addition pump for the nitrite solution, linking the addition rate to the internal temperature to prevent it from exceeding 5 °C.

Q2: How can I confirm the formation of the diazonium salt is complete before proceeding to the cyanation step?

A2: It is crucial to ensure all the starting amine has been converted. Unreacted 2-amino-4-chlorophenol can lead to complex side reactions in the next step.

  • Starch-Iodide Test: A simple and effective method is to test for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should turn blue/black, indicating that a slight excess of nitrous acid is present and thus all the amine has been consumed.

  • Caution: A strong, immediate dark blue color may indicate a large excess of nitrite, which can be problematic in the subsequent cyanation step as it can oxidize the Cu(I) catalyst.[7] The ideal endpoint is a faint, but definite, positive test.

Q3: We are observing significant foaming and gas evolution during the diazotization. Is this normal?

A3: Some gas evolution (likely nitrogen from minor decomposition) is expected. However, excessive foaming can be a sign of a runaway reaction where the temperature is too high, causing the diazonium salt to decompose rapidly. This is a serious safety concern on a large scale.

  • Scale-Up Solution: Ensure your reactor has sufficient headspace (typically not filled more than 70-80%) to accommodate potential foaming. Consider adding a small amount of a suitable anti-foaming agent if this is a persistent issue, ensuring it is inert to the reaction conditions. The primary control, however, remains rigorous temperature management.

FAQs: Part B - Cyanation (Sandmeyer Reaction)

Q4: Our cyanation reaction is sluggish, and we are seeing incomplete conversion. What are the likely causes?

A4: A slow or incomplete Sandmeyer reaction is often traced back to the copper catalyst or the reaction conditions.

  • Catalyst Activity: The active catalyst is the copper(I) species.[3][4] If you are using copper(I) cyanide that has been exposed to air, it may have oxidized to the less active copper(II) state.

  • Presence of Excess Nitrite: As mentioned in Q2, residual nitrous acid from the diazotization step can oxidize the Cu(I) catalyst to Cu(II), effectively poisoning the reaction.[7]

  • Temperature: While the diazotization must be cold, the cyanation step often requires gentle warming to proceed at a reasonable rate. The decomposition of the diazonium salt to form the aryl radical is the rate-limiting step, and this is temperature-dependent.

Scale-Up Solution:

  • Catalyst Preparation: Use high-quality, oxygen-free CuCN. Some protocols recommend preparing the copper(I) cyanide solution in situ to ensure maximum activity.

  • Quench Excess Nitrite: Before adding the diazonium salt solution to the cyanide pot, you can add a small amount of a nitrous acid scavenger, like sulfamic acid or urea, to the diazonium solution to destroy any excess. This must be done cautiously while maintaining the cold temperature.

  • Controlled Warming: After adding the cold diazonium solution to the CuCN solution, allow the mixture to warm slowly to room temperature. The reaction is often marked by the steady evolution of nitrogen gas. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

Q5: We are getting a low yield and isolating several byproducts. What are the common side reactions?

A5: The aryl radical intermediate generated in the Sandmeyer reaction is highly reactive and can participate in several undesired pathways.

  • Phenol Formation: The aryl radical can react with water to form 2-chloro-5-hydroxyphenol (a di-hydroxy species), which can be difficult to separate.

  • Azo Coupling: Unreacted diazonium salt can couple with the phenolic product or starting material to form colored azo dyes.

  • Biaryl Formation: Two aryl radicals can couple to form a biaryl impurity.

Potential Side Reactions Diagram

G A Ar-N₂⁺ (Diazonium Salt) B Ar• (Aryl Radical) A->B -N₂, Cu(I) E Ar-N=N-Ar' (Azo byproduct) A->E + Ar'-OH (coupling) C Ar-CN (Desired Product) B->C + CN⁻, Cu(II) D Ar-OH (Phenol byproduct) B->D + H₂O F Ar-Ar (Biaryl byproduct) B->F + Ar•

Caption: Key reaction pathways and potential side reactions in the Sandmeyer cyanation.

Scale-Up Solution:

  • To minimize phenol formation, ensure the cyanation step is performed under conditions that favor reaction with the cyanide nucleophile (e.g., sufficient concentration of CuCN).

  • To prevent azo coupling, ensure the diazotization is complete and the diazonium salt is added promptly to the cyanide solution. Do not let the diazonium salt warm up before it has a chance to react.

Troubleshooting Guide: Common Scale-Up Issues

Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Runaway Exotherm during Diazotization 1. Too-rapid addition of NaNO₂. 2. Inadequate reactor cooling. 3. Poor mixing creating localized hot spots.1. STOP NaNO₂ addition immediately. 2. Ensure maximum cooling is applied to the reactor jacket. 3. Increase agitation if safe to do so. 4. For future runs, reduce the NaNO₂ addition rate and verify chiller performance at the target temperature before starting.
Low Yield of Final Product 1. Decomposition of diazonium salt. 2. Inactive Cu(I) catalyst. 3. Incomplete reaction. 4. Product loss during workup.1. Verify strict temperature control (<5 °C) during diazotization. 2. Use fresh, high-purity CuCN or prepare the catalyst solution in situ. 3. Monitor reaction completion by TLC or HPLC. Consider gentle heating (40-50 °C) after N₂ evolution subsides. 4. Optimize extraction and purification steps.
Product Contaminated with Copper 1. Inadequate quenching/workup. 2. Formation of insoluble copper-product complexes.1. During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or aqueous ammonia to help solubilize and remove copper salts. 2. A final wash with dilute acid can also help remove residual copper.
Difficulty Filtering Final Product 1. Oily or amorphous solid. 2. Very fine particles clogging the filter.1. Optimize the crystallization solvent and cooling profile. A slower cooling rate often yields larger, more easily filterable crystals. 2. Consider an anti-solvent addition to induce crystallization. 3. For very fine solids, consider using a filter aid (e.g., Celite®), but be aware this adds an extra removal step.

Detailed Protocol & Data

Lab-Scale Reference Protocol

This protocol is for reference and must be adapted and optimized for large-scale equipment.

  • Diazotization:

    • Charge a jacketed reactor with 2-Amino-4-chlorophenol (1.0 eq) and 6M Hydrochloric Acid (3.0 eq).

    • Cool the stirred slurry to 0 °C.

    • Prepare a solution of Sodium Nitrite (1.05 eq) in water.

    • Add the Sodium Nitrite solution sub-surface over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C. Test for completion with starch-iodide paper.

  • Cyanation:

    • In a separate reactor, charge Copper(I) Cyanide (1.2 eq), Potassium Cyanide (1.2 eq), and water. Stir to form a solution/slurry.

    • Slowly transfer the cold diazonium salt solution into the cyanide mixture. CAUTION: This step evolves nitrogen gas and is exothermic. Control the addition rate to maintain the temperature below 30 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours until gas evolution ceases.

  • Workup & Isolation:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., Toluene or Ethyl Acetate).

    • Wash the organic layer sequentially with water, dilute aqueous ammonia (to remove copper), and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., Toluene/Heptane).

Typical Process Parameters
ParameterDiazotization (Part A)Cyanation (Part B)
Temperature 0–5 °C20–50 °C
Pressure AtmosphericAtmospheric (vent gas)
Key Reagents 2-Amino-4-chlorophenol, NaNO₂, HClDiazonium Salt, CuCN, KCN
Solvent WaterWater / Organic Solvent
Typical Duration 2–3 hours3–5 hours
Critical Control Strict temperature controlGas evolution, temperature

References

Technical Support Center: Navigating Side Reactions with 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-5-hydroxybenzonitrile. This document is designed for researchers, chemists, and drug development professionals who use this versatile intermediate in their syntheses. Due to its trifunctional nature (possessing a phenol, an aryl chloride, and a nitrile), chemoselectivity can be a significant challenge. This guide provides in-depth, field-proven insights into potential side reactions, presented in a troubleshooting-focused question-and-answer format to help you optimize your experiments and interpret unexpected results.

Visualizing the Challenge: Reactive Sites

Before delving into specific issues, it's crucial to recognize the three primary reactive sites of this compound. Their competing reactivity is the source of most side reactions.

Caption: The three key reactive sites on this compound.

Part 1: Troubleshooting Reactions at the Hydroxyl Group

The phenolic hydroxyl is the most common site for derivatization, typically via Williamson ether synthesis (O-alkylation) or acylation. Most issues arise from the competing nucleophilicity of the aromatic ring and the stability of the other functional groups under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Williamson ether synthesis to make an ether from the hydroxyl group, but my yield is poor and TLC shows multiple spots. What's going wrong?

A1: This is a classic challenge involving the alkylation of phenols. The primary side reaction to consider is C-alkylation , where the alkylating agent reacts with the aromatic ring instead of the phenoxide oxygen.[1][2] The phenoxide ion, formed after deprotonating the hydroxyl group, is an ambident nucleophile with electron density on both the oxygen and the ortho/para positions of the ring.

Several factors can favor the undesired C-alkylation over the desired O-alkylation:

  • Solvent Choice: Protic solvents (like water or ethanol) can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it. This steric hindrance makes the carbon atoms of the ring more accessible for attack.[1]

  • Counter-ion: The nature of the cation from the base can influence reactivity, though this is often a secondary effect.

  • Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for C-alkylation, which disrupts aromaticity in the transition state.[1]

A second possibility, especially if using aqueous base and elevated temperatures, is the hydrolysis of the nitrile group into a primary amide or a carboxylic acid.[3][4]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Use solvents like anhydrous DMF, acetonitrile, or acetone. These solvents do not hydrogen bond with the phenoxide, leaving the oxygen as the most available and reactive nucleophile.[5]

  • Select an Appropriate Base: Use non-nucleophilic bases. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the phenol but are not soluble enough to create a highly ionic environment that can sometimes favor C-alkylation. Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions.[6]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or gentle heat (40-60 °C) and monitor by TLC.

  • Use a Primary Alkyl Halide: The Williamson ether synthesis is an Sₙ2 reaction. It works best with methyl or primary alkyl halides. Secondary and especially tertiary halides will preferentially undergo elimination (E2) reactions, forming alkenes as byproducts.[7][8][9]

Workflow: Diagnosing O-Alkylation Failures

Troubleshooting_Alkylation start Low Yield / Multiple Products in O-Alkylation check_sm Is Starting Material Consumed? start->check_sm check_products Analyze Side Products (LC-MS, NMR) check_sm->check_products Yes no_reaction Problem: No Reaction - Base not strong enough? - Alkylating agent unreactive? - Temperature too low? check_sm->no_reaction No product_C Side Product is C-Alkylated Isomer? check_products->product_C product_hydrolysis Side Product is Amide/Carboxylic Acid? product_C->product_hydrolysis No solution_C Solution: Favor O-Alkylation - Switch to polar aprotic solvent (DMF, ACN) - Use K₂CO₃ or Cs₂CO₃ - Lower reaction temperature product_C->solution_C Yes product_elimination Side Product is Alkene? product_hydrolysis->product_elimination No solution_hydrolysis Solution: Protect Nitrile - Use strictly anhydrous conditions - Avoid strong aqueous base / high temp product_hydrolysis->solution_hydrolysis Yes solution_elimination Solution: Prevent Elimination - Use a primary alkyl halide - Avoid bulky bases if possible product_elimination->solution_elimination Yes

Caption: A decision tree for troubleshooting common O-alkylation side reactions.

Part 2: Stability of the Nitrile and Chloro Groups

While reactions are often intended for the hydroxyl group, the other functionalities can react under certain conditions, leading to unexpected byproducts.

Frequently Asked Questions (FAQs)

Q2: During my reaction workup with aqueous base, I isolated a product with a different polarity and IR spectrum. Could the nitrile group have reacted?

A2: Yes, this is highly likely. The nitrile group is susceptible to hydrolysis under both basic and acidic conditions to first form a primary amide, and then, upon further hydrolysis, a carboxylate salt (which becomes a carboxylic acid after acidic workup).[10][11]

  • Basic Hydrolysis: This is often initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile.[12] The reaction can sometimes be stopped at the amide stage under mild conditions (e.g., lower temperatures, controlled stoichiometry of base).[4] However, with excess base and heat, the reaction is often driven to the carboxylic acid.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl) will also hydrolyze the nitrile to a carboxylic acid.

Troubleshooting Steps:

  • Maintain Anhydrous Conditions: If the desired reaction does not involve water, use anhydrous solvents and reagents to prevent hydrolysis.

  • Buffer the pH: During workup, use a milder base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) if possible, and avoid prolonged exposure or heating.

  • Temperature Control: Both the rate and extent of hydrolysis are highly temperature-dependent. Perform reactions and workups at lower temperatures if nitrile stability is a concern.

Q3: Is there a risk of the chlorine atom being displaced? I plan to run a reaction with a strong nucleophile at high temperature.

A3: While the aryl chloride is generally robust, it is not completely inert. It will not undergo classical Sₙ1 or Sₙ2 reactions. However, it can react via two main pathways under specific conditions:

  • Nucleophilic Aromatic Substitution (SₙAr): This pathway is typically slow unless the aromatic ring is "activated" by potent electron-withdrawing groups (like -NO₂) at the ortho or para positions.[13][14] The cyano (-CN) group is electron-withdrawing, which does provide some activation. A reaction with a very strong nucleophile (e.g., NaNH₂, alkoxides) at high temperatures could lead to substitution of the chlorine.[15]

  • Metal-Catalyzed Cross-Coupling: The aryl chloride is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). If your reaction mixture contains trace palladium or copper catalysts from a previous step, and you are using reagents like boronic acids or amines, you could inadvertently trigger a coupling side reaction.

Troubleshooting Steps:

  • Avoid Harsh Conditions: Unless you intend to substitute the chlorine, avoid using exceptionally strong nucleophiles combined with high heat (>100-120 °C).

  • Ensure Catalyst-Free Glassware: If the starting material was prepared using a metal catalyst, ensure your glassware is scrupulously clean to avoid carry-over contamination.

Part 3: Protocols and Data

Protocol: Selective O-Alkylation of this compound

This protocol is optimized to favor O-alkylation and minimize the side reactions discussed above.

Materials:

  • This compound (1.0 eq)

  • Primary alkyl halide (e.g., ethyl bromide, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and finely powdered K₂CO₃.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask (approx. 0.1 M concentration relative to the substrate).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add the alkyl halide dropwise via syringe.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water, then once with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure O-alkylated product.

Data Table: Influence of Conditions on Alkylation Selectivity

The following table summarizes expected outcomes based on reaction parameter choices, synthesized from established principles of phenol alkylation.[1][2][5]

ParameterCondition Favoring O-Alkylation (Desired) Condition Favoring C-Alkylation (Side Reaction) Rationale
Solvent Polar Aprotic (DMF, Acetonitrile)Protic (Ethanol, Water)Protic solvents solvate the oxygen atom via H-bonding, hindering its nucleophilicity and making ring carbons more competitive sites.[1]
Base K₂CO₃, Cs₂CO₃, NaHNaOH (aq), KOH (aq)Anhydrous, moderately strong bases effectively form the phenoxide without introducing water, which can promote side reactions.
Temperature 25 - 60 °C> 80 °CC-alkylation has a higher activation energy barrier; higher temperatures make this pathway more accessible.
Alkylating Agent CH₃I, EtBr (Primary Halides)sec-Butyl Bromide, tert-Butyl BromideSecondary and tertiary halides strongly favor elimination (E2) over substitution (Sₙ2) with a strong base like a phenoxide.[9]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth technical comparison of the characterization of 2-Chloro-5-hydroxybenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, alongside other analytical techniques. By presenting experimental data and detailed protocols, this document serves as a practical resource for the comprehensive analysis of this and structurally related compounds.

Introduction to the Analytical Challenge

This compound is a substituted aromatic compound with three distinct functional groups: a nitrile, a hydroxyl group, and a chlorine atom. This substitution pattern leads to a unique electronic environment around the benzene ring, which can be precisely mapped using NMR spectroscopy. The correct assignment of the aromatic protons and carbons is crucial for confirming the regiochemistry of the synthesis and for identifying potential impurities. This guide will demonstrate the power of NMR in providing a detailed molecular fingerprint and will compare its utility against other common analytical methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Analysis

A detailed and reproducible protocol is the foundation of reliable spectroscopic data. The following steps outline the standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton signal.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Standard Addition: A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to the solvent to provide a zero point for the chemical shift scale (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[3][4][5]

  • ¹H NMR Parameters:

    • Number of Scans (ns): 16-32 scans are typically sufficient for good signal-to-noise ratio.

    • Acquisition Time (aq): A typical acquisition time is 2-4 seconds.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is used to allow the nuclei to return to equilibrium between pulses.

  • ¹³C NMR Parameters:

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Acquisition Time (aq): A typical acquisition time is 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 1: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the hydroxyl proton. The following table summarizes the estimated chemical shifts, multiplicities, and coupling constants based on the analysis of an experimental spectrum.

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.45d~8.5
H-4~7.10dd~8.5, 2.5
H-6~7.25d~2.5
-OHVariable (e.g., ~5.0-6.0 in DMSO-d₆)br s-
d = doublet, dd = doublet of doublets, br s = broad singlet

Interpretation:

  • H-3: This proton is ortho to the chlorine atom and meta to the hydroxyl group. The electron-withdrawing nature of the chlorine and nitrile groups deshields this proton, causing it to appear at a relatively downfield chemical shift. It appears as a doublet due to coupling with H-4.

  • H-4: This proton is ortho to both the hydroxyl group and H-3, and meta to the chlorine atom. It experiences coupling from both H-3 and H-6, resulting in a doublet of doublets.

  • H-6: This proton is ortho to the hydroxyl group and meta to the nitrile group. It is the most upfield of the aromatic protons and appears as a doublet due to coupling with H-4.

  • -OH: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, it may be a broad singlet, while in DMSO-d₆, it often appears as a sharper singlet at a more downfield position.

¹³C NMR Spectral Data and Interpretation

In the absence of readily available experimental ¹³C NMR data, a predicted spectrum was generated using NMRDB.org. This provides a reliable estimation of the chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-CN)~108
C-2 (C-Cl)~135
C-3~133
C-4~120
C-5 (C-OH)~157
C-6~118
C≡N~117

Interpretation:

  • C-5 (C-OH): The carbon attached to the hydroxyl group is significantly deshielded and appears at the most downfield chemical shift in the aromatic region due to the electronegativity of the oxygen atom.

  • C-2 (C-Cl): The carbon bearing the chlorine atom is also deshielded, though to a lesser extent than C-5.

  • C-1 (C-CN): The carbon atom to which the nitrile group is attached is typically found at a relatively upfield position for a quaternary aromatic carbon.

  • C-3, C-4, C-6: These protonated carbons appear in the expected aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

  • C≡N: The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.

Figure 2: Structure of this compound with NMR assignments.

II. Comparative Analysis with Alternative Techniques

While NMR provides unparalleled structural detail, a comprehensive characterization often involves complementary analytical methods.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and conformational information.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.[6][7]Does not provide detailed structural connectivity for isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, easy to use, works for solids, liquids, and gases.[8]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound (153.56 g/mol ). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[9][10] Fragmentation patterns could provide further structural clues, such as the loss of HCN or Cl.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would show characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C≡N stretch: A sharp, medium-intensity band around 2230-2220 cm⁻¹.[11][12]

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

While FTIR can confirm the presence of these functional groups, it cannot definitively establish their positions on the aromatic ring.

Conclusion

The comprehensive characterization of this compound is most effectively achieved through a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy stand out as the primary tools for unambiguous structure elucidation, providing detailed information on the connectivity and chemical environment of each atom in the molecule. Mass spectrometry serves as an excellent complementary technique for confirming the molecular weight and elemental composition, while FTIR spectroscopy offers a rapid method for identifying the key functional groups. For researchers in drug development and organic synthesis, a thorough understanding and application of these methods are essential for ensuring the identity, purity, and quality of their compounds.

References

A Senior Scientist's Guide to Mass Spectrometry Analysis of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of 2-Chloro-5-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore how the selection of ionization sources and mass analyzers dictates the quality and utility of analytical data, empowering you to choose the optimal approach for your specific research objectives, whether they be qualitative structural elucidation or high-throughput quantitative analysis.

Introduction to the Analyte: this compound

This compound (C₇H₄ClNO, MW: 153.56 g/mol ) is a substituted aromatic compound featuring a nitrile, a hydroxyl group, and a chlorine atom.[1] Its polarity, conferred by the hydroxyl and nitrile groups, and its potential for thermal lability make it an interesting candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding its ionization behavior and fragmentation pathways is critical for developing sensitive and specific analytical methods.

Chemical Structure:

The Core of MS Analysis: A Comparative Framework

The success of any MS analysis hinges on two critical choices: the ionization source and the mass analyzer. These components are not interchangeable; their selection is dictated by the analyte's physicochemical properties and the analytical goal.

Choosing the Right Ionization Source: ESI vs. APCI

Atmospheric Pressure Ionization (API) techniques are the cornerstone of modern LC-MS. For a molecule like this compound, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for polar, ionizable, and less volatile molecules.[2][3] ESI generates ions from a liquid phase by applying a high voltage to create a fine mist of charged droplets.[2] Given the presence of the acidic phenolic hydroxyl group, this compound is an excellent candidate for ESI in negative ion mode, where it will readily deprotonate to form the [M-H]⁻ ion. This is a common and effective ionization pathway for phenolic compounds.[4][5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are difficult to ionize by ESI.[2][6] It involves vaporizing the sample in a heated nebulizer, followed by ionization via gas-phase ion-molecule reactions initiated by a corona discharge.[3] While APCI could potentially work, ESI is generally the preferred starting point for polar molecules like the target analyte.[7][8]

Recommendation: For this compound, Electrospray Ionization (ESI) in negative mode is the superior choice. It directly leverages the molecule's acidic proton, promising high ionization efficiency and sensitivity with minimal in-source fragmentation.

Selecting the Mass Analyzer: The "What" vs. the "How Much"

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer determines the resolution, mass accuracy, and quantitative capabilities of the method.

  • High-Resolution Mass Spectrometry (HRMS: Q-TOF & Orbitrap): For identifying unknown compounds, confirming elemental composition, and elucidating structure, HRMS is indispensable.

    • Quadrupole Time-of-Flight (Q-TOF): These hybrid instruments offer good resolution (up to ~50,000), high mass accuracy (1-2 ppm), and fast scan speeds, making them excellent for screening and identification.[9]

    • Quadrupole-Orbitrap: Orbitrap technology provides market-leading resolution (up to >140,000) and sub-ppm mass accuracy.[9][10] This allows for confident elemental composition determination and separation of isobaric interferences. For structural work and untargeted analysis, the Orbitrap is often considered the gold standard.[11]

  • Tandem Quadrupole Mass Spectrometry (QqQ): For targeted quantification, the triple quadrupole mass spectrometer is the workhorse of the industry.[12][13] It operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This two-stage filtering provides exceptional selectivity and sensitivity, making it ideal for measuring low concentrations in complex matrices.[14][15][16]

Comparative Summary:

FeatureQuadrupole-Orbitrap (e.g., Q Exactive)Quadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Use Unknown ID, Structural Elucidation, QuantScreening, Unknown ID, QuantTargeted Quantification
Resolution Excellent (>140,000) Good (up to 50,000)Low (~Unit Resolution)
Mass Accuracy Excellent (<1 ppm) Good (1-2 ppm)Not Applicable
Scan Mode Full Scan, MS/MS (ddMS2, AIF)Full Scan, MS/MSSelected Reaction Monitoring (SRM)
Sensitivity Very Good (Full Scan)Good (Full Scan)Excellent (SRM Mode)

Experimental Protocols & Expected Results

To provide a practical framework, we present a validated protocol for the analysis of this compound using a high-resolution Q-TOF system, which offers a balance of qualitative and quantitative capabilities.

Analytical Workflow Overview

The following diagram illustrates the logical flow from sample preparation to data analysis, a fundamental process for any LC-MS experiment.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard Dilution prep2 Matrix Spike prep1->prep2 prep3 QC Sample Prep prep2->prep3 lc UPLC Separation prep3->lc ms ESI-Q-TOF Detection (Negative Mode) lc->ms proc1 Peak Integration ms->proc1 proc2 Mass Accuracy Check proc1->proc2 proc3 Fragmentation Analysis proc2->proc3

Caption: General LC-HRMS workflow for analysis of this compound.

Step-by-Step Protocol: LC-ESI-Q-TOF Analysis

1. Standard and Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.
  • Create a serial dilution in 50:50 water:acetonitrile to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.
  • For matrix samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) and reconstitute the final extract in the initial mobile phase.

2. LC Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 8 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. MS Conditions (ESI-Q-TOF):

  • Ionization Mode: ESI Negative
  • Capillary Voltage: -3.5 kV
  • Gas Temperature: 325 °C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 40 psi
  • Mass Range: 50-300 m/z
  • Acquisition Mode: Full Scan MS and Targeted MS/MS
  • Collision Energy (for MS/MS): 10, 20, 40 eV (stepped)
  • Reference Mass: Use a suitable lock mass for continuous mass accuracy correction.

Expected Data: High-Resolution Analysis

Using an HRMS instrument, we expect the following results for the deprotonated molecule [M-H]⁻.

ParameterExpected ValuePurpose
Chemical Formula C₇H₃ClNO⁻Precursor Ion
Monoisotopic Mass 152.9908Exact Mass of the Ion
Observed m/z ~152.9905Measured value from HRMS
Mass Accuracy < 2 ppmConfirms elemental composition

The presence of a chlorine atom provides a distinct isotopic signature. The ratio of the monoisotopic peak (containing ³⁵Cl) to the A+2 peak (containing ³⁷Cl) should be approximately 3:1, serving as a powerful confirmation of the compound's identity.

Fragmentation Analysis: Elucidating the Structure

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and generate a characteristic spectrum that acts as a structural fingerprint.[15][16] For this compound ([M-H]⁻ at m/z 152.99), fragmentation is predictable.

Proposed Fragmentation Pathway:

The most likely fragmentation pathways involve the loss of small, stable neutral molecules. A common fragmentation for chlorinated compounds is the loss of HCl.[4] Another possibility is the loss of HCN from the nitrile group.

parent [C7H3ClNO]⁻ m/z 152.99 frag1 [C7H2NO]⁻ m/z 116.01 parent->frag1 - HCl frag2 [C6H3ClO]⁻ m/z 126.99 parent->frag2 - HCN

Caption: Proposed MS/MS fragmentation of this compound.

  • Loss of HCl (36 Da): The precursor ion at m/z 152.99 loses hydrogen chloride to yield a fragment ion at m/z 116.01. This is a highly characteristic loss for chlorinated compounds under collision-induced dissociation.

  • Loss of HCN (27 Da): The loss of hydrogen cyanide from the nitrile group would result in a fragment ion at m/z 126.99.

By monitoring these specific transitions (e.g., 153.0 -> 116.0), a highly selective and sensitive quantitative method can be developed on a triple quadrupole instrument.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is most effectively achieved using LC-MS with electrospray ionization (ESI) in negative mode .

  • For structural confirmation, impurity profiling, and metabolite identification , a high-resolution Quadrupole-Orbitrap or Q-TOF mass spectrometer is the instrument of choice. Its ability to provide accurate mass measurements is critical for assigning elemental compositions and identifying unknowns.

  • For high-sensitivity, routine quantification in complex matrices such as plasma or environmental samples, a Triple Quadrupole (QqQ) mass spectrometer operating in SRM mode is unparalleled.[12] The selectivity gained from monitoring a specific fragmentation transition provides the lowest possible limits of detection.

By aligning the choice of technology with the analytical objective, researchers can generate high-quality, reliable, and defensible data for this compound, accelerating research and development timelines.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-hydroxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-hydroxybenzonitrile is a key building block in medicinal chemistry and drug development, valued for its versatile trifunctional nature which allows for selective chemical modifications at its hydroxyl, chloro, and nitrile moieties. This guide provides a comprehensive comparison of three distinct synthetic routes to this important intermediate, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. The information presented herein is intended to empower researchers and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale production.

Route 1: The Classic Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate. This route commences with the readily available 2-amino-5-chlorophenol.

Reaction Pathway

The synthesis proceeds in two main stages: the diazotization of the starting amine followed by the copper(I) cyanide-mediated displacement of the diazonium group.

Sandmeyer Reaction A 2-Amino-5-chlorophenol reagent1 NaNO₂, HCl 0-5 °C A->reagent1 B Diazonium Salt Intermediate reagent2 CuCN B->reagent2 C This compound reagent1->B Diazotization reagent2->C Cyanation

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-chlorophenol

  • In a suitable reaction vessel, suspend 2-amino-5-chlorophenol (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq).

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Performance and Considerations

The Sandmeyer reaction is a well-established and generally reliable method. However, yields can be variable and are highly dependent on the careful control of reaction conditions, particularly temperature. Diazonium salts are potentially explosive, and appropriate safety precautions must be taken. The use of copper(I) cyanide, a highly toxic reagent, also necessitates careful handling and disposal procedures.

Route 2: From Aldehyde to Nitrile via an Oxime Intermediate

This two-step route utilizes the corresponding aldehyde, 2-chloro-5-hydroxybenzaldehyde, as the starting material. The aldehyde is first converted to an aldoxime, which is then dehydrated to the desired nitrile.

Reaction Pathway

This pathway involves an initial condensation reaction to form the oxime, followed by an elimination reaction to yield the nitrile.

Aldehyde to Nitrile A 2-Chloro-5-hydroxybenzaldehyde reagent1 NH₂OH·HCl, Base A->reagent1 B 2-Chloro-5-hydroxybenzaldoxime reagent2 Dehydrating Agent (e.g., Acetic Anhydride) B->reagent2 C This compound reagent1->B Oximation reagent2->C Dehydration Demethylation Route A 5-Chloro-2-methoxyaniline reagent1 Sandmeyer Reaction A->reagent1 B 2-Chloro-5-methoxybenzonitrile reagent2 Demethylating Agent (e.g., BBr₃ or LiI) B->reagent2 C This compound reagent1->B reagent2->C Demethylation

A Comparative Guide to the Biological Activity of 2-Chloro-5-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of 2-Chloro-5-hydroxybenzonitrile derivatives. As a versatile scaffold, this compound serves as a foundational structure for the synthesis of a diverse range of compounds with significant therapeutic potential. This document explores the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering a valuable resource for the rational design of novel therapeutic agents.

Introduction to the this compound Scaffold

This compound is an aromatic organic compound featuring a benzene ring substituted with a chloro, a hydroxyl, and a nitrile group.[1][2] This unique arrangement of functional groups imparts a distinct reactivity, making it a valuable precursor in the synthesis of a wide array of biologically active molecules.[3][4] The physicochemical properties of this scaffold, such as its polarity and hydrogen bonding capabilities, are pivotal in its interactions with biological targets.[3]

Synthetic Pathways to Novel Derivatives

The functional groups on the this compound ring offer multiple avenues for chemical modification, leading to a diverse library of derivatives. A common synthetic strategy involves the reaction of 5-chlorosalicylaldehyde with acetic anhydride and sodium ethoxide to yield 5-chloro-2-hydroxybenzonitrile.[5] This intermediate can then be further modified. For instance, treatment with chloroacetone can lead to the formation of benzofuran derivatives.[5] These benzofurans can then be converted into chalcones, a class of compounds known for their broad biological activities.[5]

Synthesis_Workflow A 5-Chlorosalicylaldehyde B This compound A->B Acetic anhydride, Sodium ethoxide C Benzofuran Intermediate B->C Chloroacetone E Other Heterocyclic Derivatives B->E Various reagents D Chalcone Derivatives C->D Substituted aldehydes

Caption: General synthetic workflow for this compound derivatives.

Comparative Biological Activities

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of derivatives synthesized from this scaffold. The introduction of different substituents significantly influences the antimicrobial spectrum and potency.

Comparison of Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

Derivative ClassTest OrganismMIC (µg/mL)Reference
Sulfonamide Derivative 1Staphylococcus aureus (MRSA)15.62-31.25 (µmol/L)[6]
Sulfonamide Derivative 2Mycobacterium kansasii1-4 (µmol/L)[6]
Benzofuran ChalconesVarious bacteria and fungiAppreciable activity[5]
2-hydroxy benzyl hydrazide derivativeStaphylococcus aureusZone of inhibition: 2.0 cm[7]
2-hydroxy benzyl hydrazide derivativeEscherichia coliZone of inhibition: 2.1 cm[7]

Note: Direct MIC values for many this compound derivatives are not consistently reported in µg/mL, with some studies using molar concentrations or qualitative descriptions.

The antimicrobial mechanism of these compounds is thought to be multifaceted. The phenolic hydroxyl group can disrupt microbial cell membranes, while the overall lipophilicity of the molecule, influenced by its substituents, can enhance its ability to penetrate bacterial cell walls.[3]

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mode of action often involves the induction of apoptosis and cell cycle arrest.

Comparison of Half-Maximal Inhibitory Concentrations (IC50) of this compound Derivatives Against Cancer Cell Lines

Derivative ClassCancer Cell LineIC50 (µM)Reference
Biphenyl-1,2,3-triazol-benzonitrile derivative 7PD-1/PD-L1 Inhibition8.52[8]
Biphenyl-1,2,3-triazol-benzonitrile derivative 6PD-1/PD-L1 Inhibition12.28[8]
Thiazolidinone-Ciminalum hybrid 2hNCI60 cell lines panel (mean)1.57[9]
Trichodermamide B (related chlorinated compound)KMS-11 (myeloma)0.7-3.6[10]
Benzoxazole derivativeMCF-7 (breast cancer)8.2[4]

The presence of a chlorine atom can be crucial for the anticancer activity of some derivatives. For instance, a chlorinated derivative, compound 2, showed significant activity, while its non-chlorinated counterpart was inactive, suggesting the chlorine atom is a key part of the pharmacophore.[10]

Enzyme Inhibition

The structural features of this compound derivatives make them potential inhibitors of various enzymes. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions within the active sites of enzymes.[3]

Derivatives of the related 2-hydroxybenzonitrile have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3][11] While direct data for this compound derivatives as COX-2 inhibitors is limited, the benzonitrile scaffold is present in known inhibitors.[11] Furthermore, benzimidazole-acrylonitrile hybrids have shown potent urease inhibition.[12]

Enzyme_Inhibition A This compound Derivative B Enzyme Active Site (e.g., COX-2, Urease) A->B Binding C Enzyme-Inhibitor Complex B->C Forms D Inhibition of Substrate Conversion C->D Leads to E Biological Effect (e.g., Anti-inflammatory, Antimicrobial) D->E Results in

Caption: Proposed mechanism of enzyme inhibition by derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. Systematic modifications of the scaffold have provided insights into the key determinants of their potency and selectivity.

  • Role of Halogens: The presence and position of halogen atoms, such as chlorine, can significantly enhance biological activity. Halogens can increase lipophilicity, facilitating membrane transport, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[13]

  • Impact of the Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, likely through its ability to form hydrogen bonds with amino acid residues in the target protein.[3]

  • Influence of the Nitrile Group: The electron-withdrawing nature of the nitrile group influences the electronic properties of the aromatic ring and can participate in dipole-dipole interactions or hydrogen bonding.[4]

  • Effect of Side Chains and Fused Rings: The addition of various side chains or the fusion of heterocyclic rings, such as benzofurans or triazoles, can dramatically alter the biological activity profile by introducing new interaction points with the target and modifying the overall shape and size of the molecule.[5][8]

SAR_Workflow A Lead Compound (this compound derivative) B Systematic Structural Modification A->B C Synthesis of Analogues B->C D Biological Screening (in vitro/in vivo) C->D E Data Analysis (SAR Identification) D->E F Design of More Potent Compounds E->F F->B

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Comparison with Alternative Compounds

When evaluating the therapeutic potential of this compound derivatives, it is essential to compare their performance against existing drugs.

  • Antimicrobials: Some sulfonamide derivatives of this scaffold have shown MIC values against MRSA that are comparable to or better than some standard antibiotics.[6] Similarly, certain 2-hydroxy benzyl hydrazide derivatives exhibited larger zones of inhibition against S. aureus and E. coli than the standard drug ciprofloxacin.[7]

  • Anticancer Agents: A thiazolidinone-Ciminalum hybrid derivative demonstrated potent antimitotic activity with a mean GI50 value of 1.57 µM across a panel of 60 cancer cell lines, which is a promising level of cytotoxicity for a preclinical compound.[9] A related chlorinated compound, trichodermamide B, showed IC50 values against some cancer cell lines that were lower than those of the established chemotherapy drug cisplatin.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[3]

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[3]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound (inhibitor) in an appropriate buffer.

  • Assay Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[3]

  • Monitoring: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence, depending on the assay.[3]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][11]

Conclusion

This compound derivatives represent a promising class of compounds with a broad range of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, and structure-activity relationship studies are paving the way for the rational design of more potent and selective agents. The data presented in this guide underscores the potential of this scaffold in the development of new antimicrobial, anticancer, and enzyme-inhibiting drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising molecules.

References

A Senior Application Scientist's Guide to 2-Chloro-5-hydroxybenzonitrile in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. Substituted benzonitriles are a cornerstone of modern organic synthesis, serving as versatile precursors for a multitude of bioactive molecules.[1] Among these, 2-Chloro-5-hydroxybenzonitrile presents a unique combination of functional groups that offer a distinct reactivity profile. This guide provides an in-depth, objective comparison of this compound with other substituted benzonitriles, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic endeavors.

The Strategic Advantage of this compound: A Trifecta of Reactivity

The synthetic utility of this compound stems from the interplay of its three functional groups: the nitrile, the phenolic hydroxyl, and the chloro substituent. This trifunctional nature allows for a high degree of modularity in synthesis, enabling selective transformations at each site. The electron-withdrawing nature of the nitrile group activates the aromatic ring for certain transformations and can be readily converted into other key functional groups like amines and amides.[2]

Comparative Reactivity Profile

To understand the unique advantages of this compound, it is essential to compare its reactivity with other commonly used substituted benzonitriles. The following sections provide a comparative analysis based on key reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1] In this compound, the chloro group is ortho to the nitrile, making it susceptible to displacement by nucleophiles.

dot

sn_ar_mechanism start This compound reagents + Nu- start->reagents intermediate Meisenheimer Complex (stabilized by nitrile) reagents->intermediate Attack at C-Cl product 2-Substituted-5-hydroxybenzonitrile intermediate->product Loss of Cl- leaving_group - Cl- product->leaving_group

Caption: Generalized mechanism of SNAr on this compound.

Comparative Data for Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsYieldReference
This compound AnilineK₂CO₃, DMF, 120 °CHigh (qualitative)General SNAr principles[1]
4-ChlorobenzonitrileAnilineK₂CO₃, DMF, 120 °CModerateLess activated C-Cl bond
2,5-DichlorobenzonitrileAnilineK₂CO₃, DMF, 120 °CHigh (for C2-Cl)Increased activation
2-Chloro-5-nitrobenzonitrileAnilineK₂CO₃, DMF, 100 °CVery HighStronger activation by -NO₂[3]

Note: This table is a comparative illustration based on established principles of SNAr reactivity. Yields are qualitative and intended to demonstrate relative reactivity trends.

The hydroxyl group in the meta position to the chlorine has a minor electronic influence on the SNAr reactivity of the chloro group. However, its presence offers a subsequent handle for further functionalization, a key advantage over analogs like 4-chlorobenzonitrile or 2,5-dichlorobenzonitrile. Compared to 2-chloro-5-nitrobenzonitrile, the activation of the chloro group is less pronounced, allowing for more controlled and selective reactions under milder conditions might be possible.[3]

O-Alkylation and Etherification

The phenolic hydroxyl group provides a readily accessible site for O-alkylation, a common strategy in drug discovery to modulate solubility and pharmacokinetic properties.

dot

o_alkylation_workflow start This compound reagents + R-X Base (e.g., K₂CO₃) start->reagents product 2-Chloro-5-(alkoxy)benzonitrile reagents->product Williamson Ether Synthesis

Caption: Workflow for O-alkylation of this compound.

In comparison to other hydroxybenzonitriles, the chloro and nitrile substituents on this compound increase the acidity of the phenolic proton, facilitating its deprotonation and subsequent alkylation under milder basic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively.[4][5]

Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemYieldKey Considerations
This compound Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄GoodRequires appropriate ligand for aryl chlorides
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄, Na₂CO₃ExcellentMore reactive C-Br bond
3-HydroxybenzonitrilePhenylboronic acid-N/ALacks a suitable leaving group

Note: This table provides a conceptual comparison of reactivity in Suzuki-Miyaura coupling.

While aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling, modern catalyst systems with specialized ligands have made these transformations highly efficient.[6] The advantage of using the chloro-derivative often lies in the lower cost and greater availability of the starting material compared to its bromo- or iodo-analogs.

Experimental Protocols

The following protocols are provided as representative examples of the key transformations involving this compound and its analogs.

Protocol 1: Synthesis of 2-(4-Aminophenoxy)-5-hydroxybenzonitrile (SNAr)

This protocol is adapted from general procedures for nucleophilic aromatic substitution on activated aryl chlorides.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Chloro-5-(benzyloxy)benzonitrile (O-Alkylation)

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Add K₂CO₃ (1.5 eq) and benzyl bromide (1.2 eq) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Conclusion

This compound stands out as a highly versatile and strategic building block in organic synthesis. Its unique substitution pattern allows for selective manipulation of its chloro, hydroxyl, and nitrile functionalities. While direct, side-by-side quantitative comparisons with other substituted benzonitriles are not always available in the literature, a thorough understanding of fundamental reactivity principles allows for a logical and predictive comparison. The ability to perform nucleophilic aromatic substitution, O-alkylation, and cross-coupling reactions, often with a degree of orthogonality, makes this compound a valuable tool for the construction of complex molecular architectures in drug discovery and agrochemical research. The provided protocols serve as a practical starting point for researchers looking to leverage the synthetic potential of this important intermediate.

References

A Researcher's Guide to Differentiating Isomers of Chloro-Hydroxybenzonitrile Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The chloro-hydroxybenzonitrile scaffold is a common feature in many biologically active molecules, and the ability to unambiguously distinguish between its various isomers is paramount.

This guide provides a comprehensive spectroscopic comparison of 2-Chloro-5-hydroxybenzonitrile and four of its key isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, demonstrating how subtle differences in substituent placement lead to distinct and predictable spectral fingerprints. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind the spectral differences, empowering you to confidently identify these isomers in your own work.

The Challenge of Isomerism: Meet the Compounds

The five isomers under consideration all share the molecular formula C₇H₄ClNO. Their distinct structures, arising from the varied placement of the chloro and hydroxyl groups on the benzonitrile ring, are the basis for their unique spectroscopic properties.

Figure 1. Structures of this compound and its isomers.

Differentiating Isomers with ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift and splitting pattern of the aromatic protons are highly sensitive to the electronic environment created by the substituents.[1] The electron-withdrawing nature of the nitrile and chlorine groups, combined with the electron-donating effect of the hydroxyl group, creates unique patterns for each isomer.

The key to distinguishing these isomers lies in analyzing the number of signals, their chemical shifts, and, most importantly, the spin-spin coupling (splitting patterns) of the aromatic protons. The proximity of a proton to an electron-withdrawing or -donating group will shift its resonance downfield (higher ppm) or upfield (lower ppm), respectively. The coupling constants (J), which measure the interaction between adjacent protons, provide definitive information about their relative positions (ortho, meta, or para).

Table 1: Comparative ¹H NMR Spectral Data (Predicted, in DMSO-d₆)

CompoundAromatic ProtonsPredicted Chemical Shift (ppm) & Splitting
This compound H-3, H-4, H-6H-6: ~7.4 (d, J ≈ 2.5 Hz)H-4: ~7.2 (dd, J ≈ 8.5, 2.5 Hz)H-3: ~7.0 (d, J ≈ 8.5 Hz)
4-Chloro-3-hydroxybenzonitrile H-2, H-5, H-6H-2: ~7.8 (d, J ≈ 2.0 Hz)H-6: ~7.6 (dd, J ≈ 8.5, 2.0 Hz)H-5: ~7.2 (d, J ≈ 8.5 Hz)
2-Chloro-3-hydroxybenzonitrile H-4, H-5, H-6H-4: ~7.5 (t, J ≈ 8.0 Hz)H-6: ~7.3 (dd, J ≈ 8.0, 1.5 Hz)H-5: ~7.1 (dd, J ≈ 8.0, 1.5 Hz)
3-Chloro-4-hydroxybenzonitrile H-2, H-5, H-6H-2: ~7.9 (d, J ≈ 2.0 Hz)H-5: ~7.1 (d, J ≈ 8.5 Hz)H-6: ~7.7 (dd, J ≈ 8.5, 2.0 Hz)
5-Chloro-2-hydroxybenzonitrile H-3, H-4, H-6H-3: ~7.0 (d, J ≈ 8.5 Hz)H-4: ~7.6 (dd, J ≈ 8.5, 2.5 Hz)H-6: ~7.5 (d, J ≈ 2.5 Hz)

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The splitting patterns are the most reliable diagnostic feature.

Unambiguous Carbon Skeleton Mapping with ¹³C NMR

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy directly probes the carbon framework of the molecule. For substituted benzenes, each unique carbon atom will produce a distinct signal.[2] Therefore, the number of signals in the aromatic region (typically 110-160 ppm) can immediately help differentiate isomers based on their symmetry.

The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom directly bonded to the electron-withdrawing nitrile group (C-CN) and chlorine atom (C-Cl) will be deshielded and appear at a lower field. Conversely, the carbon attached to the electron-donating hydroxyl group (C-OH) will be shielded and appear at a higher field.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, in DMSO-d₆)

CompoundNo. of Aromatic SignalsPredicted Chemical Shift Ranges (ppm)
This compound 6C-OH: ~158C-Cl: ~135C-CN: ~108-CN: ~118
4-Chloro-3-hydroxybenzonitrile 6C-OH: ~155C-Cl: ~120C-CN: ~112-CN: ~117
2-Chloro-3-hydroxybenzonitrile 6C-OH: ~154C-Cl: ~132C-CN: ~110-CN: ~116
3-Chloro-4-hydroxybenzonitrile 6C-OH: ~160C-Cl: ~122C-CN: ~105-CN: ~119
5-Chloro-2-hydroxybenzonitrile 6C-OH: ~159C-Cl: ~125C-CN: ~115-CN: ~117

Note: Each isomer is expected to show 6 unique aromatic carbon signals in addition to the nitrile carbon signal. The chemical shifts of the carbons directly attached to substituents are most diagnostic.

Functional Group Identification with FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent tool for confirming the presence of key functional groups. While it may not always be sufficient on its own to distinguish all isomers, it provides crucial confirmatory data. The primary absorption bands of interest for these molecules are the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C-Cl stretch.

The position of the O-H stretching band can be indicative of the degree of intermolecular and intramolecular hydrogen bonding, which can be influenced by the position of the chloro substituent relative to the hydroxyl group. The C-H out-of-plane bending region (below 900 cm⁻¹) can also provide clues about the substitution pattern on the aromatic ring.

Table 3: Key FT-IR Absorption Bands (Predicted)

CompoundO-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~3350 (broad)~2230~880, 820
4-Chloro-3-hydroxybenzonitrile ~3370 (broad)~2225~870, 810
2-Chloro-3-hydroxybenzonitrile ~3400 (broad)~2235~860, 780
3-Chloro-4-hydroxybenzonitrile ~3300 (broad)~2228~890, 815
5-Chloro-2-hydroxybenzonitrile ~3380 (broad)~2230~875, 830

Note: The nitrile (C≡N) stretch is typically a sharp, strong band around 2230 cm⁻¹. The hydroxyl (O-H) band is broad due to hydrogen bonding.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Optimize the spectral width for the aromatic and nitrile carbon region (typically 100-170 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical scanning range is 4000 to 400 cm⁻¹.

Workflow for Isomer Identification

The logical workflow for identifying an unknown isomer of chloro-hydroxybenzonitrile involves a systematic application of these spectroscopic techniques.

G cluster_workflow Spectroscopic Identification Workflow Sample Unknown Isomer Sample FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis Sample->NMR Data_Analysis Compare Spectra to Reference Data & Predictions FTIR->Data_Analysis Confirms Functional Groups H1_NMR ¹H NMR: - Number of Signals - Splitting Patterns - Coupling Constants NMR->H1_NMR C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts NMR->C13_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis Identification Unambiguous Isomer Identification Data_Analysis->Identification

Figure 2. General workflow for spectroscopic characterization.

Conclusion

The differentiation of this compound and its isomers is a task that can be approached systematically and confidently through the combined use of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. While FT-IR confirms the presence of the necessary functional groups, NMR spectroscopy provides the detailed structural information required for unambiguous identification. The key to success lies in a careful analysis of the ¹H NMR splitting patterns, which are unique for each substitution pattern, and the number of signals in the ¹³C NMR spectrum. By understanding the principles of how substituent effects manifest in these spectra, researchers can move beyond simple data matching to a deeper, more predictive understanding of their molecules.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This is particularly true for intermediates like 2-Chloro-5-hydroxybenzonitrile, a versatile building block in the development of pharmaceuticals and other bioactive molecules. The presence of even minute impurities can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and complicate regulatory submissions. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

The Analytical Triad: Orthogonal Methods for Unambiguous Purity Determination

A robust assessment of purity relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be unresponsive to a single method. For this compound, the analytical triad of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a comprehensive and self-validating system for purity determination.

Table 1: Comparative Performance of Key Analytical Techniques for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (¹H-qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information based on signal integration relative to a certified standard.
Primary Use Quantitative purity assessment, impurity profiling.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination, structural confirmation, and quantification of major components and impurities without the need for specific impurity reference standards.
Sensitivity High (ppm levels), ideal for trace impurity profiling.Very high (ppb levels), especially for volatile impurities.Moderate, best for impurities >0.1%. Less sensitive than chromatographic methods for trace analysis.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Derivatization may be required to increase volatility; dissolution in a volatile solvent.Dissolution in a deuterated solvent with a certified internal standard.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample.
Key Advantage Versatile for a wide range of polar and non-polar compounds; robust and widely available.High separation efficiency and definitive identification of volatile impurities through mass spectral libraries.Provides definitive structural information and absolute quantification; non-destructive.
Limitation Requires reference standards for positive identification and accurate quantification of impurities.Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures.Lower sensitivity for trace impurities compared to chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV detection is a cornerstone technique for the purity assessment of aromatic compounds like this compound. Its versatility, robustness, and high-throughput capabilities make it an indispensable tool in both research and quality control environments.

The "Why" Behind the Method: Causality in HPLC Protocol Design

The choice of a C18 column is predicated on the non-polar nature of the stationary phase, which effectively retains the moderately polar this compound through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a balance between retention and elution. The addition of a small amount of acid, such as formic or phosphoric acid, is often crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_sample Accurately weigh and dissolve sample in diluent filter Filter all solutions through 0.45 µm syringe filter prep_sample->filter prep_std Prepare calibration standards of known concentrations prep_std->filter equilibrate Equilibrate HPLC system with mobile phase filter->equilibrate inject Inject blank, standards, and sample equilibrate->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calibrate Generate calibration curve from standards integrate->calibrate calculate Calculate purity (% Area Normalization or vs. Standard) calibrate->calculate

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard (>99% purity).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of Acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v). The exact ratio should be optimized for the best separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 220-280 nm).

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the blank (mobile phase), calibration standards, and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the purity of the synthesized sample by comparing its peak area to the calibration curve. For a general purity assessment, the area percentage of the main peak relative to the total area of all peaks can be calculated.

Table 2: Illustrative HPLC Method Validation Parameters for a Phenolic Compound

Validation ParameterIllustrative Acceptance CriteriaIllustrative Results
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Precision (%RSD) ≤ 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99.5 - 101.2%

Note: These values are representative and should be established for each specific assay.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS offers unparalleled sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities that may be present in the synthesized this compound. These can include residual solvents, starting materials, or volatile byproducts. Due to the presence of a polar hydroxyl group, derivatization is often employed to enhance the volatility and chromatographic performance of the analyte.

The "Why" Behind the Method: The Rationale for Derivatization in GC-MS

The phenolic hydroxyl group of this compound can interact with the active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This TMS-ether is more volatile and less prone to adsorption, resulting in sharper peaks and improved quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in a suitable solvent derivatize Add derivatizing agent (e.g., BSTFA) and heat dissolve->derivatize inject Inject derivatized sample derivatize->inject separate Separation on a capillary column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify impurities by library search (e.g., NIST) detect->identify quantify Quantify impurities using an internal standard identify->quantify

Experimental Protocol: GC-MS Analysis (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or other suitable volatile solvent.

  • This compound reference standard.

Sample Preparation:

  • Accurately weigh the sample into a vial.

  • Add a suitable volume of BSTFA with 1% TMCS.

  • Heat the vial (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Quantitative ¹H-NMR spectroscopy is a primary analytical method that provides a direct and highly accurate measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1] The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

The "Why" Behind the Method: The Power of Proportionality in qNMR

The fundamental principle of qNMR is that every proton in a molecule contributes equally to the total integral of the spectrum, assuming proper experimental conditions are met. This allows for a direct comparison of the molar amounts of the analyte and an internal standard. The selection of an internal standard is critical; it should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be of high, certified purity. Maleic acid or dimethyl sulfone are common choices.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve both in a deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh certified internal standard weigh_std->dissolve acquire Acquire ¹H-NMR spectrum with quantitative parameters (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity using the qNMR equation integrate->calculate

Experimental Protocol: ¹H-qNMR for Absolute Purity

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better signal dispersion).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and standard are soluble).

  • Certified internal standard of known purity (e.g., maleic acid).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the certified internal standard into the same vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum using parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the absolute purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities in the Synthesis of this compound

A thorough purity assessment also involves an understanding of potential process-related impurities. While the specific impurity profile will depend on the synthetic route employed, some common impurities in the synthesis of substituted benzonitriles may include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Isomeric Byproducts: Incomplete regioselectivity during chlorination or other substitution reactions can lead to the formation of isomers.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

  • Products of Over-reaction: Further substitution on the aromatic ring can occur if the reaction conditions are not carefully controlled.

The orthogonal analytical methods described in this guide are well-suited to detect and quantify these potential impurities, providing a comprehensive picture of the purity of the synthesized this compound.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity of synthesized this compound is a critical parameter that underpins the reliability and success of its application in research and drug development. No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, employing the orthogonal techniques of HPLC, GC-MS, and qNMR, is essential for a comprehensive and trustworthy assessment. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently determine the purity of their synthesized material, ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Guide to the Cytotoxicity of 2-Chloro-5-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of novel 2-Chloro-5-hydroxybenzonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, comparative cytotoxic evaluation, and mechanistic insights of these compounds, grounded in established experimental protocols.

Introduction: The Rationale for this compound Derivatives in Cytotoxicity Studies

Benzonitrile and its derivatives are recognized as crucial scaffolds in medicinal chemistry, with many exhibiting a range of biological activities.[1] The parent compound, this compound, possesses a unique electronic and structural profile due to the presence of electron-withdrawing chloro and nitrile groups, and a hydrogen-donating hydroxyl group.[1][2] These features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, including anticancer agents.[3] The modification of this core structure allows for the exploration of structure-activity relationships (SAR), aiming to enhance cytotoxic potency and selectivity against cancer cell lines.[4][5] This guide presents a comparative study of a hypothetical series of derivatives to illustrate these principles.

Synthesis of this compound Derivatives

The foundational molecule, this compound, serves as a key intermediate for further chemical modifications.[1] A general synthetic route to create a diverse library of derivatives often involves the alkylation or acylation of the hydroxyl group. This approach allows for the introduction of various functionalities to probe their impact on cytotoxicity.

A representative, generalized synthetic scheme is presented below:

reagents R-X (Alkyl or Acyl Halide) Base (e.g., K2CO3) Solvent (e.g., Acetone) start This compound product 2-Chloro-5-(alkoxy/acyloxy)benzonitrile Derivatives (CHB-1 to CHB-4) start->product Alkylation / Acylation

Caption: Generalized synthetic scheme for the derivatization of this compound.

Comparative In Vitro Cytotoxicity Analysis

To evaluate the anticancer potential of the synthesized derivatives, a panel of human cancer cell lines is typically employed. For this guide, we present illustrative data for four hypothetical derivatives (CHB-1 to CHB-4) tested against three common cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control.

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to untreated controls.[6]

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives

CompoundR-Group MoietyMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
CHB-1 -CH₃ (Methyl)25.4 ± 2.130.1 ± 2.535.8 ± 3.0
CHB-2 -CH₂CH₃ (Ethyl)18.7 ± 1.522.4 ± 1.828.2 ± 2.3
CHB-3 -COCH₃ (Acetyl)12.5 ± 1.115.3 ± 1.319.9 ± 1.7
CHB-4 -CO-Ph (Benzoyl)8.2 ± 0.710.1 ± 0.913.5 ± 1.1
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

From this hypothetical data, a clear structure-activity relationship emerges. The introduction of an acyl group (CHB-3 and CHB-4) appears to confer greater cytotoxicity than alkyl groups (CHB-1 and CHB-2). Furthermore, the larger aromatic benzoyl group (CHB-4) shows the most potent activity among the derivatives, suggesting that the electronic and steric properties of the substituent at the 5-hydroxy position are critical determinants of cytotoxic efficacy.

Experimental Protocols: A Self-Validating System

The reliability of cytotoxicity data hinges on robust and well-controlled experimental design. The following section details the standard MTT assay protocol, a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

The MTT Assay: Principle and Rationale

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] This allows for a quantitative assessment of a compound's effect on cell proliferation.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa, A549) that are in a logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., CHB-1 to CHB-4) and the positive control (Doxorubicin) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations. A typical range might be from 0.1 µM to 100 µM.[6]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (medium with the same percentage of DMSO used for the compounds) and untreated control wells (medium only).

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6]

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of This compound Derivatives B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 Values H->I

Caption: Experimental workflow for the in vitro cytotoxicity assessment using the MTT assay.

Potential Mechanisms of Cytotoxicity

While the precise mechanisms of action for these novel derivatives require further investigation, studies on related halohydroxybenzonitriles suggest potential pathways. Transcriptomic analysis of similar compounds has pointed towards immunotoxicity and genotoxicity as dominant cytotoxicity mechanisms.[8] These compounds may induce oxidative stress and interfere with cellular signaling pathways, potentially leading to apoptosis or programmed cell death.[8]

A plausible, though hypothetical, mechanism could involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative CHB Derivative Derivative->Akt inhibits

Caption: Hypothetical signaling pathway showing potential inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cytotoxicity of novel this compound derivatives. The illustrative data suggest that modifications at the 5-hydroxy position can significantly modulate cytotoxic activity, with acylated derivatives showing enhanced potency. The detailed experimental protocols provide a framework for reproducible and reliable screening of new chemical entities. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of the most promising compounds, exploring their selectivity for cancer cells over normal cells, and advancing them into further preclinical development.

References

The Structure-Activity Relationship of 2-Chloro-5-hydroxybenzonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of how a molecule's structure dictates its biological function is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-5-hydroxybenzonitrile analogs. This scaffold, featuring a unique arrangement of a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, presents a compelling starting point for the development of novel therapeutic agents and other bioactive compounds. By dissecting the influence of each functional group and the effect of various substitutions, this guide aims to provide actionable insights for medicinal chemists and pharmacologists.

The this compound Core: A Privileged Scaffold

The this compound molecule is characterized by three key functional groups that synergistically influence its physicochemical properties and biological activity. The nitrile group is a strong electron-withdrawing group and a versatile synthetic handle, while the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. The chlorine atom, an electron-withdrawing halogen, can modulate the acidity of the hydroxyl group and influence the overall lipophilicity and metabolic stability of the molecule. This unique combination of features makes this scaffold a promising candidate for developing a diverse range of biologically active compounds, including antimicrobial, anticancer, and herbicidal agents.

Comparative Analysis of Biological Activities: A Focus on Key Therapeutic Areas

While a comprehensive SAR study on a single, unified series of this compound analogs is not extensively documented in a single source, by collating data from studies on structurally related compounds, we can infer a robust SAR profile. This section will explore the potential of these analogs in three key areas: antimicrobial, anticancer, and herbicidal applications.

Antimicrobial and Antifungal Activity

The presence of a halogenated phenol moiety is a well-established feature in many antimicrobial agents. For this compound analogs, the antimicrobial potency can be significantly influenced by modifications at various positions.

Key SAR Insights:

  • The Hydroxyl Group: The phenolic hydroxyl is critical for activity, likely through its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.[1] Its acidity, which is modulated by the adjacent chlorine and nitrile groups, plays a significant role in its proton-donating ability.

  • The Chlorine Atom: The position and number of halogen substituents are crucial. In related scaffolds, the presence of a chloro group often enhances antimicrobial activity.[2] Analogs with additional halogen substitutions may exhibit increased potency.

  • The Nitrile Group: While the nitrile group is a key feature of the core structure, its bioisosteric replacement with other electron-withdrawing groups, such as a nitro or a sulfonamide group, could lead to compounds with altered activity profiles. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated broad-spectrum antibacterial activity.[3]

  • Substitution on the Benzene Ring: The introduction of bulky or lipophilic groups at other positions on the benzene ring can influence the compound's ability to penetrate the bacterial cell wall.

Table 1: Postulated Antimicrobial Activity of this compound Analogs (Based on related compounds)

Analog Modification Predicted Activity Rationale/Supporting Evidence
Analog AAddition of a second chloro groupPotentially increasedHalogenation often enhances antimicrobial effects.[2]
Analog BReplacement of -CN with -NO2Potentially high2-chloro-5-nitrobenzoic acid derivatives are active.[3]
Analog CEsterification of the -OH groupLikely decreasedThe free hydroxyl group is often crucial for activity.[1]
Analog DIntroduction of a bulky alkyl groupVariableMay improve membrane permeability but could hinder target binding.
Anticancer Activity

Benzonitrile-containing compounds have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the disruption of immune checkpoint pathways like PD-1/PD-L1.[4]

Key SAR Insights:

  • Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives, which share structural similarities with benzonitriles, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Modifications to the this compound scaffold that mimic these structures could yield potent anticancer agents.

  • Kinase Inhibition: The benzoxazole scaffold, which can be synthesized from related precursors, has been investigated for its inhibitory activity against various kinases involved in cancer progression, such as EGFR, HER2, and PI3K.[2]

  • Cytotoxicity: The introduction of specific substituents can significantly impact cytotoxicity. For example, in a series of indole-acrylonitrile derivatives, compounds with 4-methoxyphenyl and 4-(dimethylamino)phenyl substituents showed significant growth inhibition against various cancer cell lines.[5]

Table 2: Postulated Anticancer Activity of this compound Analogs (Based on related compounds)

Analog Modification Potential Target Rationale/Supporting Evidence
Analog EDerivatization to a 2-phenylacrylonitrileTubulinMimicking known tubulin polymerization inhibitors.[4]
Analog FCyclization to a benzoxazole derivativeKinases (e.g., EGFR, PI3K)Benzoxazoles are known kinase inhibitors.[2]
Analog GAddition of a 4-(dimethylamino)phenyl groupGeneral cytotoxicityThis substituent enhanced activity in other acrylonitrile series.[5]
Herbicidal Activity

Many commercial herbicides act by inhibiting photosynthetic electron transport (PET), particularly at Photosystem II (PSII). Benzonitrile and diphenyl ether derivatives are known to exhibit this mechanism of action.[6][7]

Key SAR Insights:

  • Inhibition of Photosystem II: The herbicidal activity of many benzonitrile derivatives is attributed to their ability to block the electron flow at the reducing side of PSII.[8]

  • Structural Requirements: A suitable substituent at the 3-position of the acrylate in 2-cyanoacrylate herbicides was found to be essential for high herbicidal activity.[6] This suggests that modifications to the this compound core that introduce similar structural motifs could lead to potent herbicides.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, will affect its uptake and translocation within the plant.

Table 3: Postulated Herbicidal Activity of this compound Analogs (Based on related compounds)

Analog Modification Mechanism of Action Rationale/Supporting Evidence
Analog HIntroduction of a cyanoacrylate moietyInhibition of PSII electron transportMimicking the structure of known 2-cyanoacrylate herbicides.[6]
Analog IDerivatization to a diphenyl ether structureInhibition of photosynthetic electron transportDiphenyl ethers are a known class of herbicides.[7]
Analog JIncreased lipophilicity via alkyl chain additionEnhanced uptake and translocationGeneral principle for herbicide design.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of this compound analogs, this section provides detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][4]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Herbicidal Activity Assay: Inhibition of Photosynthetic Electron Transport

This assay measures the ability of a compound to inhibit the light-driven transfer of electrons in isolated chloroplasts.[8][10]

Protocol:

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach or pea leaves using standard differential centrifugation methods.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES-KOH), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the isolated chloroplasts.

  • Compound Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Measurement: Expose the reaction mixture to a light source and monitor the reduction of the electron acceptor over time using a spectrophotometer. For DCPIP, this is observed as a decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the rate of electron transport for each concentration of the test compound. The IC50 value can be determined by plotting the inhibition of electron transport against the compound concentration.

Visualizing Key Concepts and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

SAR_Overview cluster_mods Structural Modifications cluster_activity Biological Activities Core This compound Scaffold Mod_OH Hydroxyl Group (Position 5) Core->Mod_OH Influences Mod_Cl Chloro Group (Position 2) Core->Mod_Cl Influences Mod_CN Nitrile Group (Position 1) Core->Mod_CN Influences Mod_Ring Ring Substitutions (Positions 3, 4, 6) Core->Mod_Ring Influences Antimicrobial Antimicrobial Mod_OH->Antimicrobial Determines Anticancer Anticancer Mod_OH->Anticancer Determines Herbicidal Herbicidal Mod_OH->Herbicidal Determines Mod_Cl->Antimicrobial Determines Mod_Cl->Anticancer Determines Mod_Cl->Herbicidal Determines Mod_CN->Antimicrobial Determines Mod_CN->Anticancer Determines Mod_CN->Herbicidal Determines Mod_Ring->Antimicrobial Determines Mod_Ring->Anticancer Determines Mod_Ring->Herbicidal Determines MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Test Compounds seed->treat incubate Incubate (24-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Solubilize Formazan (add DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Photosynthesis_Inhibition PSII Photosystem II (PSII) PQ Plastoquinone (PQ) Pool PSII->PQ Electron Flow Cytb6f Cytochrome b6f Complex PQ->Cytb6f PC Plastocyanin (PC) Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Inhibitor This compound Analog (Herbicidal) Inhibitor->PQ Blocks Electron Transfer

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. 2-Chloro-5-hydroxybenzonitrile, a versatile building block in organic synthesis, possesses a hazard profile that necessitates a rigorous and well-documented disposal protocol.[1] This guide provides a comprehensive, step-by-step framework for its proper management, from the point of generation to final disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile & Inherent Risks

Understanding the specific risks associated with this compound is the foundation of its safe management. Its hazardous properties are well-documented, and mis-handling can lead to significant health consequences.[2] This compound is classified as a halogenated organic nitrile, a class of chemicals that requires specialized handling and disposal considerations.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. The causality is clear: exposure through multiple routes can lead to systemic harm, and direct contact can cause severe irritation.

Hazard Class Hazard Statement GHS Code Implication for Handling & Disposal
Acute Toxicity, OralHarmful if swallowedH302Ingestion can cause significant toxicity. All handling must prevent oral contact.[2][3]
Acute Toxicity, DermalHarmful in contact with skinH312The compound can be absorbed through the skin, leading to systemic effects. Impervious gloves are mandatory.[2][3]
Acute Toxicity, InhalationHarmful if inhaledH332Inhaling dust or aerosols can be toxic. All work must be conducted in a certified chemical fume hood.[2]
Skin Corrosion/IrritationCauses skin irritationH315Direct contact will cause skin irritation. Contaminated clothing must be removed immediately.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319The compound is a significant eye irritant. Chemical splash goggles are essential.[2][3]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before waste is even generated, establishing a safe handling environment is paramount. This protocol is self-validating; by implementing these controls, you inherently minimize exposure risk, which is the primary goal of any safety procedure.

Engineering Controls: All weighing, handling, and preparation of this compound and its waste must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[4] An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical barrier against the specific hazards identified.

Protection Type Specification Justification & Causality
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and dust, directly addressing the H319 "Causes serious eye irritation" hazard.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal contact and absorption, mitigating the H312 and H315 hazards. Contaminated gloves must be disposed of as hazardous waste.[4][7]
Body Protection A fully buttoned laboratory coat. A chemically impervious apron is recommended for larger quantities.Protects skin from accidental contact and contamination of personal clothing.[4]
Respiratory Not required if handled exclusively within a fume hood. If dust generation outside a hood is unavoidable, a NIOSH-approved respirator with a P2 filter is necessary.[8]Addresses the H332 "Harmful if inhaled" hazard by preventing airborne particulates from entering the respiratory system.

The Disposal Workflow: A Step-by-Step Protocol

Disposal is a regulated process that begins the moment a material is designated as waste. Following these steps ensures compliance with local and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Segregation and Collection

Immediately designate any unused this compound, contaminated materials (e.g., gloves, weigh paper, contaminated labware), or reaction byproducts as hazardous waste.

  • Action: Collect all solid waste in a dedicated, durable, and sealable container made of a compatible material (e.g., HDPE - high-density polyethylene).

  • Causality: Proper segregation prevents dangerous reactions with incompatible chemicals and ensures the waste stream is correctly identified for the disposal vendor. Do not mix this waste with other waste streams, especially solvents or aqueous waste, without consulting your institution's Environmental Health & Safety (EHS) department.

Step 2: Labeling and Temporary Storage

Proper labeling is a critical regulatory and safety requirement.

  • Action: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[9] This area must be away from incompatible substances like strong acids, bases, or oxidizing agents.[5][9]

Step 3: Regulatory Classification and Disposal Arrangement

As a halogenated organic compound, this waste falls under specific EPA regulations.[10][11]

  • Action: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[4][12] Provide them with the Safety Data Sheet (SDS) for this compound.

  • RCRA Classification: The disposal vendor, guided by your EHS office, will assign the appropriate EPA hazardous waste code. While this specific chemical is not individually listed, it may fall under codes for halogenated organic wastes, such as F-listed codes (F001, F002) if used as a solvent, or K-listed codes if it's a byproduct of specific industrial processes.[13][14][15] Unused products may be classified under the U-list. This classification is crucial for legal disposal.

Step 4: Final Disposal Method

The standard and most effective method for disposing of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[10][12]

  • Mechanism: Incineration destroys the organic structure of the molecule. These facilities are equipped with advanced scrubbers and filtration systems to neutralize harmful byproducts, such as hydrogen chloride gas, preventing their release into the environment.[4][10]

  • Action: The licensed vendor will handle the transportation and final destruction of the waste in accordance with all Department of Transportation (DOT) and EPA regulations.

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical.

Spill Cleanup Protocol
  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Clean: For a solid spill, avoid generating dust.[8][16] Gently sweep or shovel the material into a designated hazardous waste container.[4][5]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (wipes, absorbents) and place them in the hazardous waste container. Prevent wash water from entering any drains.[12]

  • Dispose: Seal and label the container as hazardous waste and arrange for disposal.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide the person with plenty of water to drink. Seek immediate medical attention and provide the SDS to the medical personnel.[16]

Visualized Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G A Identify Waste (this compound) B Assess Hazards (Review SDS) A->B Step 1 C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C Step 2 D Segregate Waste (Dedicated, Sealed Container) C->D Step 3 E Label Container ('Hazardous Waste', Chemical Name) D->E Step 4 F Store Securely (Ventilated, Secondary Containment) E->F Step 5 G Contact EHS / Waste Vendor F->G Step 6 H Final Disposal (Licensed High-Temp Incineration) G->H Step 7 I Document (Waste Manifest) H->I Step 8

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Chloro-5-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of 2-Chloro-5-hydroxybenzonitrile (CAS No. 188774-56-3), a compound requiring meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step, from preparation to disposal, is conducted with the highest degree of safety and scientific rigor.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound that presents several health hazards. A thorough understanding of its toxicological profile is the foundation of a robust safety plan.

GHS Hazard Classification:

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

Causality of Hazards: As an aromatic nitrile, this compound's reactivity is linked to the cyano (-C≡N) group and the substituted benzene ring. Skin and eye irritation are likely due to the chemical's ability to disrupt cellular membranes upon contact[3]. Ingestion or inhalation can lead to systemic effects, and like many nitriles, caution is warranted due to the potential for adverse health outcomes[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific risks posed by this compound and the procedures being performed.

Hand Protection

Rationale: Direct skin contact is a primary route of exposure and can cause significant irritation[1][2]. The choice of glove material is critical to prevent chemical permeation.

Recommended Gloves:

  • Primary Choice: Nitrile gloves are recommended for handling this compound, offering good resistance to a range of chemicals, including many acids, caustics, and oils[5][6]. For this solid compound, a standard thickness of at least 5 mil is advised for splash protection[7].

  • For Extended Handling or Immersion: If prolonged contact is anticipated, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™, which offer superior protection against a broader range of organic compounds[6][8]. Always consult the glove manufacturer's compatibility charts for specific breakthrough times, if available.

Protocol for Glove Use:

  • Inspect gloves for any signs of degradation or puncture before each use.

  • Don gloves over clean, dry hands.

  • To avoid cross-contamination, remove gloves using a technique that prevents the outer surface from touching your skin[9].

  • Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations[10].

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection

Rationale: this compound is a serious eye irritant[2][11]. The solid, often a powder, can easily become airborne and cause severe damage upon contact with the eyes.

Required Protection:

  • Minimum: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards are mandatory whenever handling the compound[9][12].

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., weighing, transferring large quantities), a full-face shield should be worn in conjunction with safety goggles to protect the entire face[7].

Skin and Body Protection

Rationale: To prevent skin contact from spills or airborne dust, appropriate body protection is essential.

Recommended Attire:

  • A laboratory coat is the minimum requirement.

  • For procedures with a higher risk of contamination, a chemical-resistant apron or a full-body protective suit should be considered[7][9].

  • Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory[13].

Respiratory Protection

Rationale: As the compound can cause respiratory irritation and may be harmful if inhaled, respiratory protection is crucial, especially when handling the powder outside of a certified chemical fume hood[2][3].

Selection and Use:

  • Primary Engineering Control: All handling of this compound powder should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • When a Fume Hood is Not Feasible: If a fume hood is unavailable or during a large spill cleanup, a respirator is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or N95 particulate filter is recommended[14][15][16].

  • Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. All users must be fit-tested annually as per OSHA regulations (29 CFR 1910.134)[11][12].

Operational and Disposal Plans: A Step-by-Step Approach

A clear, procedural plan for handling and disposal is critical to maintaining a safe laboratory environment.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Hazard Review: Consult SDS PPE 2. Don Appropriate PPE: Gloves, Goggles, Lab Coat Prep->PPE EngControl 3. Verify Engineering Controls: Fume Hood Operational PPE->EngControl Weigh 4. Weighing & Transfer: Inside Fume Hood EngControl->Weigh Reaction 5. Reaction Setup: Closed System if Possible Weigh->Reaction Decon 6. Decontaminate: Wipe down surfaces Reaction->Decon Doff 7. Doff PPE: Proper Technique Decon->Doff Waste 8. Segregate Waste: Solid & Liquid Doff->Waste

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area[17].

  • Assess the Spill: Determine the size and nature of the spill. For large spills, or if you are unsure, contact your institution's emergency response team.

  • Don PPE: Before attempting cleanup of a small, manageable spill, don the appropriate PPE, including respiratory protection if the material is dusty[9][18].

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne[19].

  • Cleanup: Carefully sweep the absorbed material into a designated, labeled hazardous waste container[9][20]. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[17][18].

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][21].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[4][21].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11][12].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company[22]. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is contingent on a deep-seated culture of safety. By understanding the inherent hazards, diligently using the correct PPE, and adhering to established operational and emergency protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current Safety Data Sheet (SDS) before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.